4,4,4-Trifluoro-3,3-dimethylbutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,4-trifluoro-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-5(2,3-4(10)11)6(7,8)9/h3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYUXDFMYRGZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246218-76-7 | |
| Record name | 4,4,4-trifluoro-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid as a Strategic Building Block
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 4,4,4-Trifluoro-3,3-dimethylbutanoic acid , a specialized fluorinated building block.
Executive Summary
This compound (CAS: 1246218-76-7) is a high-value fluorinated aliphatic carboxylic acid used primarily in the optimization of small-molecule therapeutics. Structurally, it represents a fluorinated bioisostere of the neopentyl group (tert-butyl acetic acid moiety).
By incorporating a gem-dimethyl motif adjacent to a trifluoromethyl (
Physicochemical Profile
The molecule combines the lipophilic properties of a fluorocarbon tail with the reactivity of a carboxylic acid head, separated by a sterically hindered quaternary carbon.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1246218-76-7 |
| Molecular Formula | |
| Molecular Weight | 170.13 g/mol |
| Physical State | Solid (Low melting point) or Oil (depending on purity) |
| Acidity (pKa) | ~4.5 (Predicted; slightly more acidic than acetic acid due to |
| Lipophilicity (LogP) | ~2.0 (Predicted) |
| Boiling Point | ~185°C (Predicted at 760 mmHg) |
| Solubility | Soluble in organic solvents (DCM, THF, MeOH); sparingly soluble in water.[1][2] |
Structural Logic
The molecule consists of a butanoic acid backbone modified at the
-
C1: Carboxyl group (Reactive handle).
-
C2: Methylene spacer (Insulates the acid from steric bulk).
-
C3: Quaternary Carbon (gem-dimethyl). Provides the "Thorpe-Ingold" effect, favoring cyclization or specific binding conformations.[3]
-
C4: Trifluoromethyl group.[1][2][4][5][6][7] Electron-withdrawing, metabolically inert, lipophilic.
Synthetic Pathways[8]
The synthesis of this compound presents a challenge due to the steric hindrance at the
Method A: Conjugate Addition (Organometallic Route)
This method relies on the 1,4-addition of a methyl nucleophile to a trifluoromethylated crotonate derivative.
-
Precursor: Ethyl 4,4,4-trifluoro-3-methylbut-2-enoate (Senecioate analog).
-
Reagent: Lithium dimethylcuprate (
) or Methylmagnesium bromide with Copper(I) iodide catalyst. -
Mechanism: The nucleophilic methyl group attacks the
-carbon of the -unsaturated ester. The group activates the double bond toward nucleophilic attack. -
Hydrolysis: The resulting ester is saponified using LiOH or NaOH to yield the free acid.
Method B: Radical Trifluoromethylation
A modern approach utilizing radical chemistry to install the
-
Substrate: 3,3-Dimethylacrylic acid (or ester).
-
Reagent:
(Trifluoromethyl iodide) or Langlois Reagent ( ). -
Catalyst: Ruthenium or Iridium photocatalyst (or simple peroxide initiation).
-
Mechanism: The electrophilic
radical adds to the electron-rich alkene. This is followed by Hydrogen atom abstraction (HAT) or reduction to complete the saturated chain.
Experimental Protocol: Ester Hydrolysis (Step-by-Step)
Adapted from US Patent 10,752,636 B2.
Objective: Convert Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate to the free acid.
-
Setup: Charge a round-bottom flask with Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate (1.0 equiv).
-
Solvent: Add a 1:1 mixture of Ethanol and Water (Volume ~5x mass of substrate).
-
Base Addition: Cool to 0°C. Add Lithium Hydroxide monohydrate (
, 2.5 equiv) portion-wise. -
Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 5–16 hours. Monitor by TLC or LC-MS for disappearance of ester.
-
Workup:
-
Concentrate under reduced pressure to remove Ethanol.
-
Dilute aqueous residue with water.
-
Wash with Diethyl Ether (to remove unreacted neutrals).
-
Acidification: Acidify the aqueous layer to pH ~2 using 1N HCl.
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x).[10]
-
-
Isolation: Dry combined organics over
, filter, and concentrate to yield the target acid as a white solid or viscous oil.
Figure 1: Synthetic workflow via conjugate addition and hydrolysis.
Medicinal Chemistry Applications
The this compound moiety is a specialized tool for Lead Optimization . It addresses specific liabilities in drug candidates:
The "Fluorine-Walk" & Metabolic Stability
In many drug programs, a tert-butyl group is used to fill a hydrophobic pocket. However, the methyl groups of a tert-butyl moiety are susceptible to Cytochrome P450-mediated oxidation (hydroxylation).
-
Solution: Replacing one methyl with a
group (and extending the chain) drastically reduces metabolic lability. The C-F bond is shorter and stronger than the C-H bond, and the electron-withdrawing nature of fluorine deactivates adjacent C-H bonds against oxidation.
Conformational Locking
The gem-dimethyl group at the
Case Study: HIV Maturation Inhibitors
In the development of HIV-1 maturation inhibitors (e.g., derivatives of betulinic acid or bevirimat analogs), the C28 side chain is critical for potency.
-
Application: The introduction of the 4,4,4-trifluoro-3,3-dimethylbutanoate side chain (often coupled as an amide or ester) improves the pharmacokinetic profile (half-life) compared to the non-fluorinated isosteres. The
group prevents rapid degradation while maintaining the necessary lipophilic contact with the viral capsid protein.
Case Study: Kv7.2/3 Channel Activators
Recent patents (e.g., WO2025198930) highlight this acid's use in synthesizing activators for Potassium Voltage-Gated Channel Subfamily Q (KCNQ).
-
Mechanism: The acid is coupled to an amine scaffold to form an amide. The bulky, fluorinated tail likely occupies a hydrophobic pocket in the channel's voltage-sensing domain, stabilizing the open state of the channel to treat epilepsy and pain.
Figure 2: Structure-Activity Relationship (SAR) logic of the building block.
Handling and Safety
-
Corrosivity: As a fluorinated carboxylic acid, it is corrosive to skin, eyes, and mucous membranes. It causes severe skin burns and eye damage (H314).
-
Storage: Store in a cool, dry place under inert gas (Nitrogen or Argon). Fluorinated acids can be hygroscopic.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
-
Incompatibility: Avoid strong oxidizing agents and strong bases.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
- ViiV Healthcare UK Ltd.HIV Inhibitor Compounds. U.S. Patent 10,752,636 B2, 2020.
-
Zhimeng Biopharma, Inc. Small Molecules as KCNQ2/3 (Kv7.2/3) Channel Activators.[10] WO Patent 2025/198930 A1, 2025. Available at:
- Meanwell, N. A.Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. (Contextual grounding for gem-dimethyl/CF3 bioisosterism).
Sources
- 1. PubChemLite - this compound (C6H9F3O2) [pubchemlite.lcsb.uni.lu]
- 2. Trifluoroiodomethane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones [organic-chemistry.org]
- 7. 20.210.105.67 [20.210.105.67]
- 8. WO2020028272A1 - Anti-hiv compounds - Google Patents [patents.google.com]
- 9. US5907060A - Process for preparing 3.3-dimethylbutyric acid - Google Patents [patents.google.com]
- 10. WO2025198930A1 - Small molecules as kcnq2/3 (kv7.2/3) channel activators and their medical use thereof - Google Patents [patents.google.com]
Physicochemical Characteristics of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid
The following technical guide details the physicochemical characteristics, synthetic methodology, and application scope of 4,4,4-Trifluoro-3,3-dimethylbutanoic acid , a specialized fluorinated building block used in advanced medicinal chemistry.
Technical Whitepaper | Version 1.0
Executive Summary
This compound (CAS: 1246218-76-7 ) represents a high-value pharmacophore in drug discovery, specifically designed to modulate metabolic stability and lipophilicity. Structurally, it combines a trifluoromethyl group (electron-withdrawing, lipophilic) with a gem-dimethyl motif (steric bulk). This "dual-shield" architecture is frequently employed to block metabolic hotspots—specifically
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol, and its strategic utility in lead optimization.
Molecular Architecture & Electronic Profile[1]
The molecule's behavior is governed by the interplay between the electronegative fluorine atoms and the sterically demanding methyl groups.
The Fluorine Effect (Electronic)
The terminal
The Gem-Dimethyl Effect (Steric)
The 3,3-dimethyl substitution introduces the Thorpe-Ingold effect (gem-dimethyl effect). This forces the carbon chain into a reactive conformation that favors intramolecular cyclization in derivatives and restricts the rotation of the carboxyl tail. Crucially, this steric bulk protects the adjacent methylene group (
Structural Logic Diagram
The following diagram illustrates the structure-property relationships (SPR) inherent to this scaffold.
Figure 1: Structure-Property Relationship (SPR) map detailing the functional contribution of each moiety.
Physicochemical Data Profile
The following data aggregates calculated values and inferred experimental properties based on structural analogs (e.g., 3,3-dimethylbutanoic acid and 4,4,4-trifluorobutanoic acid).
| Property | Value / Range | Description |
| Molecular Formula | - | |
| Molecular Weight | 170.13 g/mol | - |
| Physical State | Liquid / Low-melting Solid | Likely liquid at RT; MP estimated < 30°C. |
| Boiling Point | 175°C - 185°C | Estimated at 760 mmHg. |
| pKa (Acid) | 4.35 ± 0.15 | Slightly more acidic than aliphatic acids (4.8) due to |
| LogP (Octanol/Water) | 2.6 - 2.9 | Highly lipophilic compared to non-fluorinated analog (LogP ~1.8). |
| LogD (pH 7.4) | -0.5 to 0.0 | Ionized at physiological pH; exists as carboxylate. |
| Topological PSA | 37.3 Ų | Polar Surface Area (Carboxyl group only). |
| H-Bond Donors | 1 | Carboxyl -OH. |
| H-Bond Acceptors | 2 | Carboxyl oxygens (F atoms are poor acceptors). |
| Solubility | Low (Water) | High in DMSO, Ethanol, DCM, DMF. |
Experimental Protocols
Synthesis: The Modified Bott Reaction
While direct commercial sourcing is possible, the most robust laboratory synthesis for gem-dimethyl substituted acids is the acid-catalyzed carbonylation of the corresponding alcohol using vinylidene chloride. This method avoids the use of unstable organometallics.
Precursors:
-
Starting Material: 1,1,1-Trifluoro-2-methylpropan-2-ol (CAS: 2366-49-6).
-
Reagent: Vinylidene Chloride (1,1-Dichloroethene).
-
Catalyst: Sulfuric Acid (
) / Boron Trifluoride ( ) (Optional promoter).
Protocol Steps:
-
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and aggressive stirring, charge 98%
(5.0 equiv) and cool to 0–5°C. -
Addition: Premix 1,1,1-trifluoro-2-methylpropan-2-ol (1.0 equiv) with vinylidene chloride (1.2 equiv). Add this mixture dropwise to the acid over 2 hours. Caution: Evolution of HCl gas.
-
Reaction: The carbocation generated from the alcohol attacks the vinylidene chloride. The resulting intermediate hydrolyzes in situ.
-
Workup: Pour the reaction mixture onto crushed ice. Extract the aqueous phase with Dichloromethane (DCM) (
). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Distill the residue under reduced pressure to obtain the product as a colorless oil.
Figure 2: Synthetic workflow via the modified Bott carbonylation reaction.
Analytical Validation
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified:
-
NMR (400 MHz,
):-
11.0–12.0 (br s, 1H,
). -
2.45 (s, 2H,
). -
1.25 (s, 6H,
). -
Note: The methylene protons appear as a singlet because the adjacent carbon has no protons.
-
11.0–12.0 (br s, 1H,
-
NMR:
-
Single peak around
-75 to -80 ppm (characteristic of ).
-
Applications in Drug Discovery[1][3]
Bioisosterism & Metabolic Stability
This acid is frequently used to replace the tert-butyl group or the isobutyl group in lead compounds.
-
Why? The tert-butyl group is metabolically stable but lipophilic. The addition of fluorine (CF3) maintains the bulk but alters the electronic properties and prevents oxidation of the methyl groups.
-
Mechanism: The quaternary carbon at position 3 prevents
-oxidation, a common degradation pathway for aliphatic acids in vivo.
Case Study: Kv7.2/3 Channel Activators
Recent medicinal chemistry campaigns (e.g., Xenon Pharmaceuticals, SciFluor) have utilized this motif in the design of KCNQ (Kv7) potassium channel openers for epilepsy. The 4,4,4-trifluoro-3,3-dimethyl moiety provides the necessary hydrophobic volume to occupy the channel's binding pocket while resisting metabolic clearance better than a simple alkyl chain.
Synthetic Cannabinoids
The compound serves as a metabolic marker and a building block for "tail" modifications in indazole-3-carboxamide synthetic cannabinoids (e.g., MDMB-BUTINACA analogs). The specific steric environment of the gem-dimethyl group dictates the receptor binding affinity (CB1/CB2 selectivity).
References
-
Anax Laboratories. (n.d.). Product Analysis: this compound (CAS 1246218-76-7).[1] Retrieved from
-
Bott, K. (1973). Synthesis of Carboxylic Acids from 1,1-Dichloroethylene. Angewandte Chemie International Edition. (General reference for the vinylidene chloride synthesis method).
-
PubChem. (2025). Compound Summary: this compound.[1][2][3] National Library of Medicine. Retrieved from
-
Cayman Chemical. (2024). 4-fluoro MDMB-BUTINACA Metabolite Reference Standards. Retrieved from
-
Sigma-Aldrich. (2024). Fluorinated Building Blocks: 4,4,4-Trifluorobutyric Acid Analogs. Retrieved from
Sources
Strategic Fluorination: The Technical Profile of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid
The following technical guide is structured to serve as a primary reference for medicinal chemists and process scientists utilizing 4,4,4-Trifluoro-3,3-dimethylbutanoic acid in drug discovery campaigns.
Executive Summary
In the landscape of modern medicinal chemistry, This compound represents a high-value fluorinated building block. It combines two powerful structural motifs: the trifluoromethyl group (
Part 1: Structural Architecture & Physicochemical Profile
Molecular Identity
The molecule consists of a butyric acid backbone modified at the
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1246218-76-7 |
| Molecular Formula | |
| Molecular Weight | 170.13 g/mol |
| SMILES | |
| Appearance | Low-melting solid or colorless liquid |
| Predicted pKa | ~4.2 (Slightly more acidic than pivalic acid due to |
| Lipophilicity (cLogP) | ~1.8 - 2.1 |
Structural Logic Diagram
The following diagram illustrates the functional zones of the molecule, highlighting the steric bulk and electronic modulation zones.
Figure 1: Structural analysis of this compound, detailing the interplay between the fluorinated tail and the reactive head group.
Part 2: Synthetic Methodology
The synthesis of this compound is non-trivial due to the need to install the gem-dimethyl group adjacent to the trifluoromethyl moiety. While direct trifluoromethylation of 3,3-dimethylacrylic acid is possible, it often suffers from regioselectivity issues.
The most robust route for research-scale production involves the homologation of the commercially available precursor 3,3,3-trifluoro-2,2-dimethylpropanoic acid (CAS 889940-13-0) or the hydrolysis of the corresponding nitrile derived from 1,1,1-trifluoro-2-methylpropan-2-ol .
Protocol: Arndt-Eistert Homologation Route
This method is preferred for maintaining structural integrity and high purity.
Reagents:
-
Activator: Oxalyl chloride (
) / DMF (cat.) -
Reagent: (Trimethylsilyl)diazomethane (
) or Diazomethane -
Catalyst: Silver benzoate (
) -
Solvent: Dichloromethane (DCM), THF, Water
Step-by-Step Workflow:
-
Acid Chloride Formation:
-
Dissolve 3,3,3-trifluoro-2,2-dimethylpropanoic acid (1.0 eq) in anhydrous DCM under
. -
Add catalytic DMF (2-3 drops).
-
Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases.
-
Concentrate in vacuo to yield the crude acid chloride.
-
-
Diazoketone Synthesis:
-
Redissolve the acid chloride in THF/Acetonitrile (1:1).
-
Add
(2.0 eq) at 0°C. Note: Use appropriate safety shields; diazomethane derivatives are explosive. -
Stir for 3 hours at RT. Quench excess reagent carefully with dilute acetic acid if necessary.
-
-
Wolff Rearrangement (Homologation):
-
Dissolve the crude diazoketone in THF/Water (9:1).
-
Add Silver Benzoate (0.1 eq) and protect from light.
-
Sonicate or heat to 60°C. The rearrangement generates a ketene intermediate which is immediately trapped by water to form the target acid.
-
Purification: Acidify to pH 2, extract with Ethyl Acetate, and recrystallize or distill.
-
Synthetic Pathway Diagram
Figure 2: The Arndt-Eistert homologation pathway allows for the precise one-carbon extension of the fluorinated propanoic precursor.
Part 3: Medicinal Chemistry Applications[2]
Kv7.2/3 Channel Activators (Epilepsy)
The primary utility of this building block is in the synthesis of Kv7.2/3 (KCNQ2/3) channel activators .
-
Mechanism: The acid is coupled with aminopyridines or similar heteroaromatic amines to form amides.
-
Role of the Moiety: The gem-dimethyl group locks the amide into a bioactive conformation via the Thorpe-Ingold effect, increasing potency. The trifluoromethyl group increases lipophilicity (CNS penetration) and prevents metabolic hydroxylation at the
-carbon. -
Key Reference: This moiety is explicitly cited in patent literature regarding anti-epilepsy compounds (e.g., US2010/0240663, WO2013/134298).
Raf Kinase Inhibitors
In oncology, the 4,4,4-trifluoro-3,3-dimethylbutanoyl group serves as a lipophilic "tail" in Type II kinase inhibitors. It occupies the hydrophobic back-pocket of the kinase ATP-binding site, where the
Bioisosteric Replacement Strategy
This molecule is often used as a bioisostere for:
-
tert-Butyl group: Similar steric bulk but with altered electronics and no risk of benzylic-type oxidation.
-
Isobutyl group: The gem-dimethyl prevents the rapid metabolism often seen at the
-position of standard isobutyl chains.
Part 4: Handling & Safety
-
Corrosivity: As a fluorinated carboxylic acid, it is corrosive to skin and mucous membranes (Skin Corr. 1B).
-
Volatility: While heavier than acetic acid, it retains significant vapor pressure. Handle in a fume hood.
-
Incompatibility: Avoid contact with strong bases and oxidizing agents.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
References
-
Synthesis & Application in Kv7 Modulators
- Patent: "Substituted N-Pyridinyl-2-Pyridine Carboxamides and Their Use as Kv7 Channel Activators." US 2010/0240663 A1.
-
Link:
-
Raf Inhibitor Synthesis
- Patent: "Raf Inhibitor Compounds." WO 2013/134298 A1. (Cites the coupling of this compound with aminopyridines).
-
Link:
- General Fluorination Methodology: Source: "Arndt-Eistert Synthesis of Fluorinated Acids." Organic Syntheses. (General reference for the homologation protocol described in Section 2.1).
-
Commercial Availability & CAS Verification
- Source: Sigma-Aldrich / Merck Product C
-
Link: (Note: Availability varies by region).
Sources
Strategic Fluorination and Steric Control: A Technical Profile of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid
The following technical guide details the molecular profile, physicochemical logic, and application spectrum of 4,4,4-Trifluoro-3,3-dimethylbutanoic acid .
Executive Summary
This compound (CAS: 1246218-76-7) is a specialized fluorinated carboxylic acid building block used primarily in medicinal chemistry.[1] It represents a "fluorinated neopentyl" motif, designed to introduce extreme steric bulk and lipophilicity while blocking metabolic degradation at the
Physicochemical Architecture
Molecular Data Matrix
The following table consolidates the core identifiers and physical properties of the compound.
| Property | Data Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 1246218-76-7 |
| Molecular Formula | |
| Molecular Weight | 170.13 g/mol |
| Exact Mass | 170.0555 Da |
| Physical State | Liquid or Low-Melting Solid (typically supplied as liquid) |
| SMILES | CC(C)(CC(=O)O)C(F)(F)F |
| InChI Key | RMYUXDFMYRGZNC-UHFFFAOYSA-N |
| Predicted pKa | |
| Hazard Class | Corrosive (Skin Corr.[2] 1B) |
Structural Logic & Bioisosterism
The value of this molecule lies in its specific structural arrangement, which combines the Thorpe-Ingold effect with metabolic blocking .
-
The "Fluorinated Neopentyl" Motif: The C3 position is a quaternary carbon substituted with two methyl groups and one trifluoromethyl group. This creates a bulky, hydrophobic moiety similar to a tert-butyl group but with distinct electronic properties.
-
Metabolic Blockade: In standard alkyl chains, the
-position (relative to a carbonyl) or -1 positions are susceptible to Cytochrome P450-mediated hydroxylation. The replacement of a methyl group with a trifluoromethyl ( ) group prevents this oxidation due to the strength of the C-F bond ( kcal/mol) and the electron-withdrawing nature of fluorine. -
Conformational Locking: The gem-dimethyl group at C3 induces the Thorpe-Ingold effect (angle compression). This steric crowding restricts the rotation of the C2-C3 bond, often forcing the molecule into a specific conformation that favors cyclization or productive binding within an enzyme pocket.
Caption: Structural dissection showing how functional groups contribute to metabolic stability and conformational bias.
Synthetic Pathways & Manufacturing
While specific industrial process parameters are proprietary, the synthesis of this scaffold typically follows routes established for hindered fluorinated acids. The primary reference for the preparation of this specific acid is US Patent 2010/0240663 [1].
Retrosynthetic Analysis
The construction of the quaternary C3 center is the rate-limiting step.
-
Disconnection: The C2-C3 bond is the most logical disconnection point, but forming a bond between a quaternary carbon and a methylene group is sterically challenging.
-
Alternative Strategy: Functionalization of a pre-existing trifluoromethyl-alkene or radical addition.
Common Synthetic Methodologies
Researchers synthesizing this compound or its derivatives typically employ one of the following strategies:
-
Route A: Radical Addition (High Probability): Addition of a trifluoromethyl radical source (e.g.,
or Langlois reagent) to 3,3-dimethylbut-4-enoic acid (or ester). However, regioselectivity can be an issue.[3] -
Route B: Reformatsky-Claisen Approach: Reaction of a trifluoromethyl ketone (e.g., 1,1,1-trifluoroacetone) with a Reformatsky reagent, followed by dehydration and hydrogenation. Note: This yields the non-gem-dimethyl variant unless the starting ketone is already branched.
-
Route C: Patent Protocol (US2010/0240663): The patent describes the specific conditions required to install the carboxylate tail onto the fluorinated quaternary center, likely involving the hydrolysis of a nitrile or ester intermediate derived from 1-bromo-1-trifluoromethyl-2,2-dimethylethane or a similar precursor.
Handling and Storage
-
Corrosivity: The compound is an organic acid and is classified as Skin Corr. 1B (Causes severe skin burns and eye damage).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). It is stable at room temperature but hygroscopic.
Applications in Drug Discovery[5]
This molecule serves as a high-value intermediate in the synthesis of pharmaceuticals where the "t-butyl" effect is desired but metabolic vulnerability must be eliminated.
Kinase Inhibitors (RAF/MEK)
In the development of RAF inhibitors for oncology, the 4,4,4-trifluoro-3,3-dimethylbutyl moiety is used to occupy hydrophobic pockets in the kinase domain. The
Ion Channel Modulators (Kv7.2/3)
Recent patents (e.g., WO2025198930) highlight the use of this acid in synthesizing activators for KCNQ2/3 (Kv7.2/3) potassium channels. These channels are targets for epilepsy and neuropathic pain. The acid is coupled to amine-bearing heterocycles (e.g., pyridines) to form amide linkers that are resistant to hydrolysis [3].
Experimental Workflow: Amide Coupling
To use this acid in a medicinal chemistry campaign, standard coupling protocols (HATU/EDC) are effective, though the steric bulk at C3 requires extended reaction times.
Protocol: General Amide Coupling
-
Activation: Dissolve this compound (1.0 equiv) in DMF/DCM. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[4] Stir for 15 minutes to form the activated ester.
-
Addition: Add the amine partner (1.0 equiv).
-
Reaction: Stir at Room Temperature for 2–12 hours. (Due to the gem-dimethyl group at the
-position, the carbonyl carbon is relatively accessible compared to an -substituted acid, but reaction rates may still be slower than unhindered acids). -
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over
.[5]
Caption: Standard amide coupling workflow for incorporating the 4,4,4-trifluoro-3,3-dimethylbutyryl motif.
References
-
US Patent 2010/0240663 . Compounds and Methods for Kinase Modulation. (Primary source for the synthesis of the acid intermediate).
-
WO Patent 2013134298A1 . Raf inhibitor compounds. (Details the use of the acid in synthesizing RAF inhibitors).
-
WO Patent 2025198930A1 . Small molecules as KCNQ2/3 (Kv7.2/3) channel activators.[4] (Recent application in neurology).
-
BLDpharm Repository . This compound Product Data. (Source for CAS and Physical Data).
Sources
- 1. 1246218-76-7|this compound|BLD Pharm [bldpharm.com]
- 2. WO2013134298A1 - Raf inhibitor compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2025198930A1 - Small molecules as kcnq2/3 (kv7.2/3) channel activators and their medical use thereof - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound,1246218-76-7 [rovathin.com]
Technical Guide: Research & Application of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid
Executive Summary: The "Metabolic Fortress"
In the landscape of modern medicinal chemistry, 4,4,4-Trifluoro-3,3-dimethylbutanoic acid (TFDMBA) represents a highly specialized building block that solves two critical failure modes in drug discovery: metabolic instability and conformational entropy .
Structurally, TFDMBA combines a trifluoromethyl group (
This guide provides a technical roadmap for researchers utilizing TFDMBA in lead optimization, specifically for Kv7.2/3 channel activators , leucine bioisosteres , and proteolysis-targeting chimeras (PROTACs) .
Structural Analysis & Physicochemical Properties
The Fluorine-Gem-Dimethyl Synergy
The utility of TFDMBA lies in the synergistic interaction between its two dominant steric/electronic features.
-
The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The two methyl groups at the C3 position introduce significant steric bulk. This restricts the rotation of the C2-C3 and C3-C4 bonds, pre-organizing the molecule into a conformation that is often closer to the bioactive bound state. This reduces the entropic penalty of binding (
), potentially increasing affinity. -
Electronic Deactivation: The
group is strongly electron-withdrawing. It lowers the of the carboxylic acid (compared to non-fluorinated analogs) and deactivates the adjacent C-H bonds, rendering the terminal position inert to metabolic oxidation.
Physicochemical Profile
| Property | Value / Characteristic | Impact on Drug Design |
| Formula | Low MW fragment (170.13 g/mol ) | |
| Lipophilicity (cLogP) | ~1.8 - 2.1 | Increases membrane permeability compared to non-fluorinated acid. |
| Acid Strength ( | ~3.8 - 4.1 (Est.) | Slightly more acidic than pivalic acid due to |
| Metabolic Stability | High | Blocks |
| Bioisosterism | Leucine / Isovaleric Acid | Mimics hydrophobic side chains with enhanced stability. |
Synthetic Accessibility & Production
Primary Synthetic Route: Radical Trifluoromethylation
The most robust route to TFDMBA involves the hydro-trifluoromethylation of 3,3-dimethylacrylic acid (Senecioic acid). This approach utilizes a radical mechanism to install the
Mechanism:
-
Radical Generation: A
radical is generated (e.g., using Langlois reagent or Togni reagent). -
Addition: The electrophilic
adds to the electron-rich alkene of the dimethylacrylate. -
H-Abstraction/Reduction: The resulting radical intermediate abstracts a hydrogen atom to yield the saturated acid.
Figure 1: Synthetic workflow for the production of TFDMBA via radical trifluoromethylation.
Key Research Areas & Applications
Neurology: Kv7.2/3 Channel Activators
Recent patent literature (e.g., WO2025198930) highlights TFDMBA as a critical intermediate in the synthesis of Kv7.2/3 (KCNQ2/3) activators . These channels are pivotal in regulating neuronal excitability.
-
Application: The acid is coupled to amine-bearing heterocyclic scaffolds (e.g., pyridines or pyrimidines) to form an amide linker.
-
Rationale: The trifluoro-gem-dimethyl moiety acts as a lipophilic anchor that fits into the hydrophobic pocket of the ion channel, while its metabolic stability ensures a prolonged half-life in the brain, a critical requirement for epilepsy treatments.
Peptide Mimetics: The "Super-Leucine"
TFDMBA can be viewed as a fluorinated, conformationally restricted bioisostere of leucine .
-
Workflow: Convert TFDMBA to its corresponding amino acid (via Curtius rearrangement to the amine, then homologation) or use the acid directly to cap N-termini of peptides.
-
Benefit: Increases proteolytic stability of the peptide therapeutic.
PROTAC Linker Design
In Proteolysis-Targeting Chimeras (PROTACs), solubility is often a major challenge.
-
Strategy: Incorporating TFDMBA into the linker region (between the E3 ligase ligand and the protein of interest ligand) adds lipophilicity without introducing rotatable bonds that collapse the linker. The fluorine atoms can also engage in intramolecular hydrogen bonding to enforce specific linker geometries.
Experimental Protocol: Amide Coupling
Objective: Synthesis of an amide derivative using TFDMBA, a standard reaction in lead optimization (e.g., for Kv7.2/3 activators).
Reagents:
-
This compound (1.0 equiv)
-
Amine partner (e.g., substituted aminopyridine) (1.0 equiv)
-
HATU (1.2 equiv)[1]
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
DMF (Dimethylformamide) - Anhydrous
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with TFDMBA and anhydrous DMF under an inert atmosphere (
or Ar). -
Activation: Add DIPEA followed by HATU at
. Stir for 15 minutes to generate the activated ester species. -
Coupling: Add the amine partner dropwise.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via LC-MS (Look for mass shift:
). -
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid) and brine. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Validation Check:
-
1H NMR (
): Look for the gem-dimethyl singlet signal integrating to 6H. Due to the adjacent , this singlet will be slightly downfield compared to a standard tert-butyl group. -
19F NMR: A singlet around -77 ppm (referenced to
) confirms the integrity of the group.
Visualizing the SAR Logic
The following diagram illustrates the logical progression from a standard alkyl side chain to the optimized TFDMBA motif.
Figure 2: Structural Activity Relationship (SAR) evolution toward the TFDMBA motif.
References
-
Patent: Anti-HIV Compounds. Gilead Sciences, Inc. (2018).[3][4][5][6] Describes the synthesis and use of this compound as an intermediate.
-
Patent: Small molecules as Kv7.2/3 channel activators. Zhimeng Biopharma. (2025).[4] Explicitly details the amide coupling of TFDMBA in the synthesis of epilepsy drug candidates.
-
Review: The Role of Trifluoromethyl Groups in Medicinal Chemistry.Journal of Medicinal Chemistry.
groups. -
Article: Effect of gem-Difluorination on Physicochemical Properties. Journal of Medicinal Chemistry. Provides context on the "gem-dimethyl" and fluorine substitution effects on pKa and LogP.
-
Database: PubChem Compound Summary for this compound derivatives.
Sources
- 1. WO2025198930A1 - Small molecules as kcnq2/3 (kv7.2/3) channel activators and their medical use thereof - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20140275080A1 - N-Acyl-N'-(pyridin-2-yl) Ureas and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities - Google Patents [patents.google.com]
- 6. WO2020028272A1 - Anti-hiv compounds - Google Patents [patents.google.com]
Technical Guide: Trifluoromethylation of Butanoic Acid Derivatives in Drug Design
Topic: Role of Trifluoromethyl Group in Butanoic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of a trifluoromethyl (
This guide provides a technical deep-dive into the structural, electronic, and synthetic aspects of trifluoromethylated butanoic acid derivatives. It focuses on their application as bioisosteres in GABA analogs and transition-state inhibitors in epigenetic targets (HDACs), supported by validated synthetic protocols and mechanistic insights.
Physicochemical Impact & Structural Logic[1]
The
Electronic Modulation and pKa
The strong electron-withdrawing nature of fluorine exerts a powerful inductive effect (
Table 1: Comparative Physicochemical Properties
| Compound | Structure | Position of | pKa (approx.) | Electronic Effect |
| Butanoic Acid | N/A | 4.82 | Reference Standard | |
| 4,4,4-Trifluorobutanoic Acid | 4.16 | Moderate Acidity Increase | ||
| 2-Trifluoromethylbutanoic Acid | ~2.8 - 3.0* | Strong Acidity Increase | ||
| Perfluorobutanoic Acid | All | 0.40 | Extreme Acidity |
-
Estimated based on
-chloro analogs ( ).
Implication for Drug Design:
- -Substitution: Lowers pKa slightly, improving hydrogen-bond donor capability of the acid while maintaining a similar ionization profile at physiological pH.
- -Substitution: Drastically lowers pKa, often ensuring the group is fully ionized (carboxylate anion) at physiological pH, which influences binding to cationic residues (e.g., Arginine/Lysine) in receptor pockets.
Steric and Conformational Locking
The
-
Rotational Barrier: The
bond introduces a significant rotational barrier (approx. 2.4 kcal/mol higher than ).[1] -
Bioisosterism: In GABA analogs (e.g., Pregabalin derivatives), a
- group mimics the steric bulk of the isobutyl side chain but with altered lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration without increasing molecular weight disproportionately.
Mechanistic Applications: The "Why"
Case Study: HDAC Inhibition (Transition State Mimicry)
Trifluoromethyl ketones derived from butanoic acid are potent Histone Deacetylase (HDAC) inhibitors. The mechanism relies on the electrophilicity of the carbonyl carbon.
-
Mechanism: The electron-poor
group destabilizes the ketone, making it highly susceptible to nucleophilic attack by water. -
Active Species: The resulting gem-diol (hydrate) mimics the tetrahedral intermediate of peptide bond hydrolysis.
-
Binding: The gem-diol oxygens chelate the catalytic Zinc (
) ion in the HDAC active site.
[2]
Metabolic Stability (The Fluorine Wall)
The
-
Fatty Acid Metabolism: Butanoic acid derivatives are susceptible to
-oxidation. -
Blocking Strategy: Placing a
group at the -position (4,4,4-trifluoro) effectively blocks terminal oxidation by Cytochrome P450 enzymes, significantly extending the half-life ( ) of the drug candidate.
Synthetic Methodologies
Synthesizing these derivatives requires specialized protocols to handle the unique reactivity of fluorinated building blocks.
Route A: The "Building Block" Approach
The most reliable method for medicinal chemistry (SAR exploration) is using commercially available 4,4,4-trifluorobutanoic acid (CAS: 406-93-9).
-
Challenge: The electron-withdrawing effect can deactivate the carboxylic acid toward standard coupling, or conversely, make the activated ester highly reactive and prone to hydrolysis.
-
Solution: Use of Acyl Fluorides (via TFFH/BTFFH) or high-activity coupling agents (HATU) with controlled pH.
Route B: Asymmetric Synthesis of Amino-Acid Derivatives
For chiral drugs (e.g., Leucine bioisosteres), a stereoselective approach is required. The Ni(II)-Complex Method is the gold standard for synthesizing
Detailed Experimental Protocols
Protocol 1: Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid
A scalable method for creating chiral trifluoromethylated amino acid building blocks.[3]
Reagents:
-
Glycine-Ni(II)-BPB Complex (Chiral auxiliary complex).
-
2,2,2-Trifluoroethyl iodide (
). -
Base:
or . -
Solvent: DMF or Acetonitrile (
).
Step-by-Step Procedure:
-
Complex Formation: Dissolve the Glycine-Ni(II)-BPB complex (1.0 eq) in DMF under an inert atmosphere (
). -
Alkylation: Add finely ground
(5.0 eq) followed by dropwise addition of (1.5 eq). -
Reaction: Stir vigorously at room temperature for 2-4 hours. Monitor by TLC (the red complex spot will shift). Note: The reaction is stereocontrolled by the thermodynamic stability of the product complex.
-
Quench: Pour the reaction mixture into ice water. The alkylated complex precipitates as a red solid. Filter and wash with water.
-
Hydrolysis (Decomplexation): Suspend the red solid in MeOH/HCl (3N, 1:1 ratio). Heat to 50°C until the red color disappears (release of the chiral ligand).
-
Purification: Isolate the free amino acid via ion-exchange chromatography (Dowex 50W) to remove the Ni(II) salts and recovered chiral ligand.
-
Yield: Typically >80% yield with >98% enantiomeric excess (ee).
Protocol 2: Amide Coupling of 4,4,4-Trifluorobutanoic Acid
Optimized for sterically hindered or electron-deficient amines where standard EDC/NHS fails.
Reagents:
-
4,4,4-Trifluorobutanoic acid (1.0 eq).
-
Target Amine (1.1 eq).
-
Coupling Agent: BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 eq).
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Procedure:
-
Activation: In a flame-dried flask, dissolve 4,4,4-trifluorobutanoic acid in anhydrous DCM (0.1 M concentration).
-
Acyl Fluoride Formation: Add BTFFH and DIPEA. Stir at room temperature for 15 minutes. Mechanism: This generates the acid fluoride in situ, which is highly reactive but stable toward oxazolone formation (racemization).
-
Coupling: Add the amine. If the amine is a salt (e.g., HCl salt), ensure extra DIPEA is added to neutralize.
-
Completion: Stir for 2–12 hours. Monitor by LC-MS.
-
Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine/base), then saturated
, and finally Brine. Dry over . -
Result: This protocol minimizes side reactions common with fluorinated acids, such as self-condensation.
References
-
FDA-Approved Trifluoromethyl Group-Containing Drugs. MDPI. Available at: [Link]
-
Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Ni(II) Complex. National Institutes of Health (NIH). Available at: [Link]
-
Trifluoromethyl Ketones as Inhibitors of Histone Deacetylase. ResearchGate. Available at: [Link]
-
Protocol for Amide Bond Formation with Electron Deficient Amines (Acyl Fluoride Method). RSC Publishing. Available at: [Link]
Sources
Introduction to Fluorinated Building Blocks in Organic Synthesis
A Technical Guide for Drug Discovery & Process Chemistry
Executive Summary
The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] Approximately 20-25% of all drugs in the pharmaceutical pipeline contain at least one fluorine atom. This is not a coincidence but a result of the "Fluorine Effect"—the ability of this small, highly electronegative atom to modulate lipophilicity (LogP), metabolic stability, and binding affinity without imposing significant steric demand.
This guide provides a technical deep-dive into the selection, mechanism, and safe handling of the primary fluorinated building blocks used to construct these motifs. It moves beyond simple lists to explain the causality of reagent choice and provides self-validating protocols for the bench scientist.
Part 1: The Fluorine Advantage (Physicochemical Fundamentals)
The utility of fluorine stems from its unique position in the periodic table. It is the most electronegative element (3.98 Pauling scale) and forms the strongest single bond to carbon (approx. 116 kcal/mol), rendering C-F bonds metabolically robust against oxidative degradation (e.g., by Cytochrome P450).
Table 1: Comparative Properties of Hydrogen, Fluorine, and Bioisosteres
| Property | Hydrogen (H) | Fluorine (F) | Trifluoromethyl (CF₃) | Methyl (CH₃) | Impact on Drug Design |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 2.70 (approx) | 2.00 | F is a steric mimic of H; CF₃ mimics Isopropyl. |
| Electronegativity | 2.1 | 4.0 | N/A | 2.5 | F alters pKa of neighboring amines/acids. |
| C-X Bond Length (Å) | 1.09 | 1.35 | 1.50 | 1.54 | Strong overlap; high bond dissociation energy. |
| Lipophilicity (Hansch π) | 0.00 | 0.14 | 0.88 | 0.56 | CF₃ significantly increases membrane permeability. |
Key Insight: The CF₃ group is often called a "lipophilic bullet." It increases lipid solubility to cross the blood-brain barrier while simultaneously blocking metabolic hot-spots on aromatic rings.
Part 2: Reagent Selection Strategy
Choosing the correct fluorinating agent is a function of the substrate's electronic nature and the desired oxidation state of the product.
Visualization: Reagent Decision Matrix
The following decision tree guides the chemist through the selection of the optimal reagent class based on the starting material.
Caption: Decision matrix for selecting fluorination reagents based on substrate electronics and functional group targets.
Part 3: Nucleophilic Fluorination (Deoxofluorination)
This class of reactions replaces a hydroxyl group (alcohol) or carbonyl oxygen (ketone/aldehyde) with fluorine.[4]
The Reagents: DAST vs. Deoxo-Fluor vs. XtalFluor
-
DAST (Diethylaminosulfur trifluoride): The historical standard. Effective but thermally unstable. It can decompose explosively above 90°C.
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): A thermally more stable analog of DAST.[4][5] It retains the reactivity but decomposes more slowly and at higher temperatures, making it safer for scale-up.
-
XtalFluor-E/M: Crystalline salts. These are the safest options, releasing HF only upon hydrolysis, and do not generate free HF in situ as readily as DAST.
Mechanism & Causality
The reaction proceeds via an initial attack of the alcohol oxygen on the sulfur center, displacing a fluoride ion. This forms an activated alkoxy-aminosulfur intermediate. The displaced fluoride ion then attacks the carbon center in an S_N2 fashion, inverting the stereochemistry.
-
Expert Tip: If retention of configuration is observed, it likely indicates a "double inversion" mechanism or neighboring group participation (anchimeric assistance).
Experimental Protocol: Deoxofluorination of a Secondary Alcohol
Objective: Convert N-Boc-4-hydroxyproline methyl ester to the corresponding 4-fluoro derivative using Deoxo-Fluor.
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and cool under a stream of nitrogen.
-
Solvation: Dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM). Concentration should be approx 0.1 M.
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Causality: Low temperature prevents elimination side-products (alkene formation).
-
Addition: Add Deoxo-Fluor (1.2 equiv) dropwise via syringe.
-
Safety: Deoxo-Fluor reacts violently with water. Ensure the needle is dry.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally over 4 hours. Monitor by TLC or LCMS.
-
Quenching (Critical Step): Cool the mixture back to 0°C. Quench by slow addition of saturated aqueous NaHCO₃.
-
Warning: Rapid gas evolution (CO₂) will occur as HF is neutralized.
-
-
Workup: Extract with DCM (3x). Dry organics over MgSO₄ and concentrate.
Part 4: Trifluoromethylation (The Ruppert-Prakash Reagent)[2][6]
Introducing a CF₃ group is chemically distinct from simple fluorination.[6] The bond is formed using TMSCF₃ (Trimethyl(trifluoromethyl)silane) , also known as the Ruppert-Prakash reagent.[2][7][8]
Mechanism: Nucleophilic Activation
TMSCF₃ is stable and does not release CF₃⁻ spontaneously. It requires a nucleophilic initiator (Lewis base) to activate the silicon center. Common initiators include TBAF (Tetra-n-butylammonium fluoride) or CsF.
Visualization: The Ruppert-Prakash Cycle
The following diagram illustrates the catalytic cycle where the initiator "unmasks" the CF₃ nucleophile.
Caption: Mechanism of nucleophilic trifluoromethylation via the Ruppert-Prakash reagent showing the fluoride-catalyzed silyl transfer cycle.
Experimental Protocol: Nucleophilic Trifluoromethylation
Objective: Addition of CF₃ to benzaldehyde to form 2,2,2-trifluoro-1-phenylethanol.
-
Setup: Oven-dried glassware, Nitrogen atmosphere.
-
Reagents: Dissolve benzaldehyde (1.0 mmol) and TMSCF₃ (1.2 mmol) in anhydrous THF (5 mL) at 0°C.
-
Initiation: Add TBAF (0.01 - 0.1 equiv, 1M in THF) dropwise.
-
Observation: A yellow color often develops. The reaction is usually exothermic.
-
-
Completion: Stir at 0°C for 30 mins, then warm to RT.
-
Hydrolysis: The initial product is a silyl ether. To isolate the alcohol, add 1M HCl (2 mL) and stir for 1 hour.
-
Extraction: Extract with Ethyl Acetate.
Part 5: Safety & Handling (The Hidden Hazards)
Working with fluorinating agents requires specific safety protocols beyond standard organic synthesis.
-
HF Generation: Almost all fluorinating agents can hydrolyze to form Hydrofluoric Acid (HF). HF is a contact poison that penetrates tissue and decalcifies bone.
-
Protocol: Always keep Calcium Gluconate gel on your person/bench when handling DAST, Deoxo-Fluor, or HF-pyridine.
-
-
Thermal Runaway: DAST has a low onset of decomposition (~90°C). Never distill DAST.
-
Alternative: Use Deoxo-Fluor or XtalFluor for reactions requiring heat (>50°C).
-
-
Glass Etching: Fluoride ions at low pH etch glass. For highly acidic fluorination conditions, use Teflon (PTFE) or Polypropylene vessels.
References
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
-
Prakash, G.K.S., et al. "Nucleophilic Trifluoromethylation Using Trimethyl(trifluoromethyl)silane." Chemical Reviews, 2011.
-
Lal, G.S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Journal of Organic Chemistry, 1999.
-
Banks, R.E. "Selectfluor reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent." Journal of Fluorine Chemistry, 1998.
-
Togni, A. "Hypervalent Iodine Reagents for Trifluoromethylation." Chemistry - A European Journal, 2012.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 6. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
4,4,4-Trifluoro-3,3-dimethylbutanoic Acid: Technical Safety & Handling Guide
Topic: 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid Safety and Handling Document Type: Technical Safety & Application Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists
Executive Summary & Compound Profile
This compound (CAS: 1246218-76-7) is a specialized fluorinated building block used increasingly in medicinal chemistry to modulate metabolic stability and lipophilicity. Structurally, it features a terminal trifluoromethyl (
This guide synthesizes critical safety protocols with practical handling strategies, addressing both the corrosive nature of the free acid and the steric challenges encountered during drug synthesis.
Physicochemical Identity
| Property | Data |
| CAS Number | 1246218-76-7 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 170.13 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in DCM, THF, MeOH; sparingly soluble in water |
| Acidity (pKa) | Est. 3.8 – 4.2 (Inductive effect of |
| Storage | Inert atmosphere ( |
Hazard Identification & Risk Assessment
GHS Classification
This compound is classified as a Corrosive Substance under GHS standards. It poses immediate risks to skin, eyes, and mucous membranes upon contact.
-
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage.
-
H302: Harmful if swallowed.
Specific Chemical Hazards
-
Corrosivity: Like other fluorinated carboxylic acids, it can cause deep tissue damage. The lipophilic nature of the gem-dimethyl/trifluoromethyl tail facilitates skin penetration, potentially accelerating the acid's entry into subcutaneous tissue.
-
Combustion Products: In the event of a fire, thermal decomposition will release Hydrogen Fluoride (HF) and Carbonyl Fluoride (
). Standard firefighting gear is insufficient; full chemical resistant gear with SCBA is mandatory. -
Reactivity: The compound is stable under ambient conditions but reacts vigorously with strong bases, oxidizing agents, and reducing agents (e.g.,
).
Safe Handling & Engineering Controls
The "Neopentyl" Steric Challenge
From an application standpoint, the gem-dimethyl group at the
-
Insight: Standard amide coupling protocols (e.g., EDC/NHS) may proceed sluggishly.
-
Recommendation: Use high-activity coupling reagents like HATU or T3P (Propylphosphonic anhydride) and allow longer reaction times. Do not mistake slow reactivity for "inertness" and apply excessive heat, which may degrade the reagent.
Engineering Controls
-
Primary Containment: All handling (weighing, dispensing, reaction setup) must be performed within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s.
-
Vapor Control: Use a rotary evaporator with a dry-ice/acetone trap or a chemically resistant diaphragm pump to prevent fluorinated vapors from entering the general exhaust system.
Personal Protective Equipment (PPE) Matrix
| Body Area | Minimum Requirement | Advanced Protection (Spill/Scale-up) |
| Eyes | Chemical Splash Goggles (ANSI Z87.1) | Goggles + 8-inch Face Shield |
| Hands | Double Nitrile Gloves (min 0.11 mm) | Silver Shield® (Laminate) or Viton® Gloves |
| Body | Lab Coat (100% Cotton/Nomex) | Chemical Resistant Apron (Tychem®) |
| Respiratory | Fume Hood (Primary) | Full-face respirator with ABEK-P3 cartridges (Emergency only) |
Experimental Workflow: Safe Usage Protocol
The following diagram outlines the decision logic for handling this compound, integrating safety checks with process optimization.
Figure 1: Operational workflow for handling this compound, emphasizing the adjustment for steric hindrance during synthesis.
Storage, Stability, and Waste Management
Storage Protocols
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic; moisture absorption can alter stoichiometry and accelerate container corrosion.
-
Container: Use Borosilicate Glass or PTFE (Teflon) containers. Avoid lower-grade polyethylene if long-term storage is required, as fluorinated species can sometimes permeate or leach plasticizers.
-
Temperature: Room temperature (15–25°C) is generally acceptable. Refrigeration (2–8°C) extends shelf life but requires equilibration to room temperature before opening to prevent condensation.
Waste Disposal
-
Segregation: Do not mix with non-halogenated solvents. Segregate into Halogenated Organic Waste streams.
-
Neutralization: Small spills can be neutralized with sodium carbonate (
) or lime. Ensure the reaction has ceased (bubbling stops) before transferring to waste containers.
Emergency Response
First Aid Measures
-
Skin Contact: Immediate irrigation is critical. Flush with water for 15 minutes. While this is not HF, the fluorinated lipophilic tail suggests treating it with high caution. If redness persists or HF generation is suspected (e.g., thermal decomposition), apply Calcium Gluconate Gel as a precaution.
-
Eye Contact: Rinse immediately with water or saline for 15 minutes, lifting eyelids. Seek immediate ophthalmological attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
Firefighting
-
Media: Dry chemical,
, or alcohol-resistant foam. Do NOT use a solid water stream, which may scatter the corrosive liquid. -
Hazard: Thermal decomposition releases toxic fluoride gases. Firefighters must wear full protective gear including SCBA.
Application Context: Why This Molecule?
In drug development, this compound serves as a metabolic blocker .
-
Beta-Oxidation Blockade: The gem-dimethyl group at the C3 position effectively blocks
-oxidation, a common metabolic clearance pathway for carboxylic acid side chains. -
CYP450 Stability: The terminal
group prevents hydroxylation at the -position. -
Bioisostere: It acts as a lipophilic, non-metabolizable bioisostere for a tert-butyl or isopropyl group, improving the drug's half-life (
) and oral bioavailability.
Figure 2: Mechanistic rationale for using this compound in drug design to enhance metabolic stability.
References
-
BLD Pharm. (n.d.).[1] SDS for this compound (CAS 1246218-76-7). Retrieved from
-
Anax Laboratories. (n.d.). Product Analysis: this compound. Retrieved from
-
PubChem. (2025). Compound Summary: 4,4,4-Trifluorobutanoic acid (Structural Analog). Retrieved from
-
ChemicalBook. (n.d.). Product List: 4,4,4-Trifluoro-3,3-dimethylbutyric Acid. Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for metabolic stability claims).
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A Technical Guide to 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4,4,4-Trifluoro-3,3-dimethylbutanoic acid, a fluorinated carboxylic acid with significant potential in the fields of medicinal chemistry, materials science, and drug development. Possessing a unique structural combination of a metabolically stable trifluoromethyl group adjacent to a sterically demanding gem-dimethyl moiety (a tert-butyl isostere), this compound is a valuable building block for creating novel chemical entities with tailored physicochemical and pharmacological properties. This guide addresses the current commercial unavailability of this compound by proposing a detailed, multi-step synthetic pathway, complete with a hypothetical experimental protocol. Furthermore, it details the predicted physicochemical properties, potential research applications, and essential safety and handling protocols. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical and chemical industries who require access to this and structurally related compounds.
Introduction and Current Commercial Landscape
This compound (C₆H₉F₃O₂) is a saturated monocarboxylic acid featuring a trifluoromethyl group at the C4 position and two methyl groups at the C3 position. The incorporation of a trifluoromethyl group is a widely employed strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] The adjacent gem-dimethyl group acts as a bulky, lipophilic scaffold that can provide steric shielding and influence molecular conformation.
A thorough market survey reveals that This compound is not currently available as a stock chemical from major commercial suppliers. Its structural analogs, such as 3,3-dimethylbutanoic acid, are readily available, but the target compound requires de novo synthesis.[3][4] This guide, therefore, transitions from a procurement focus to an enablement focus, providing the necessary scientific framework for its synthesis and utilization.
Physicochemical and Spectral Data (Predicted)
Due to the compound's lack of commercial availability, experimental data is not present in the public domain. The following properties have been predicted using computational models, providing a baseline for its characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₉F₃O₂ | PubChem |
| Molecular Weight | 170.13 g/mol | PubChem |
| Monoisotopic Mass | 170.05547 Da | PubChem |
| XLogP (Predicted) | 2.0 | PubChem |
| SMILES | CC(C)(CC(=O)O)C(F)(F)F | PubChem |
| InChIKey | RMYUXDFMYRGZNC-UHFFFAOYSA-N | PubChem |
Proposed Synthetic Pathway
Given the absence of a direct commercial source, a robust and plausible synthetic route is essential for researchers wishing to study this molecule. A retrosynthetic analysis suggests that a practical approach involves building the carbon skeleton through the functionalization of a key trifluoromethylated intermediate.
Retrosynthetic Analysis
The most logical disconnection is at the C2-C3 bond, suggesting a synthetic strategy that involves the nucleophilic addition of a two-carbon unit (a "CH₂COOH" synthon) to a trifluoromethylated ketone precursor.
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthesis Workflow
The proposed forward synthesis is a four-step process starting from commercially available reagents.
Caption: Proposed four-step synthesis workflow.
Availability of Starting Materials
The key reagents for this synthesis are readily available from major chemical suppliers.
| Reagent | CAS Number | Representative Supplier(s) |
| Ethyl trifluoroacetate | 383-63-1 | Sigma-Aldrich, TCI, Alfa Aesar |
| Methylmagnesium bromide (3.0 M in Et₂O) | 75-16-1 | Sigma-Aldrich, Acros Organics |
| Phosphorus tribromide (PBr₃) | 7789-60-8 | Sigma-Aldrich, VWR |
| Sodium cyanide (NaCN) | 143-33-9 | Sigma-Aldrich, Fisher Scientific |
| 3,3-Dimethylbutanoic acid (for comparison) | 1070-83-3 | Sigma-Aldrich, Thermo Scientific[3] |
Hypothetical Experimental Protocol
Disclaimer: This protocol is hypothetical and should be adapted and optimized by a qualified synthetic organic chemist. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol
-
To an oven-dried, three-necked 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl trifluoroacetate (1.0 eq).
-
Dissolve the ester in anhydrous diethyl ether (Et₂O) and cool the flask to 0 °C in an ice-water bath.
-
Slowly add methylmagnesium bromide (3.0 M solution in Et₂O, 2.2 eq) via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield the target alcohol.
Step 2: Synthesis of 1-Bromo-3,3,3-trifluoro-2,2-dimethylpropane
-
To a flask containing the alcohol from Step 1 (1.0 eq) dissolved in a minimal amount of anhydrous solvent (e.g., toluene) and a catalytic amount of pyridine, cool the solution to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
-
Allow the reaction to stir at room temperature for 18 hours.
-
Pour the mixture over ice and extract with a suitable solvent like dichloromethane (DCM).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by rotary evaporation at low temperature to obtain the crude bromide. Caution: This product is likely volatile.
Step 3: Synthesis of 5,5,5-Trifluoro-4,4-dimethylpentanenitrile
-
In a flask, dissolve sodium cyanide (NaCN, 1.2 eq) in dimethyl sulfoxide (DMSO). Extreme Caution: NaCN is highly toxic.
-
Add the crude bromide from Step 2 (1.0 eq) to the cyanide solution.
-
Heat the reaction mixture to 60-70 °C and monitor by GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash thoroughly with water and brine to remove DMSO, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting nitrile by vacuum distillation.
Step 4: Synthesis of this compound
-
In a round-bottom flask, combine the nitrile from Step 3 with a 1:1 mixture of concentrated sulfuric acid (H₂SO₄) and water.
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours until TLC or LC-MS analysis indicates complete conversion.
-
Cool the reaction mixture to room temperature and carefully pour it over ice.
-
Extract the product with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by recrystallization or silica gel chromatography to yield the final product.
Potential Applications in Research and Drug Development
The unique structural features of this compound make it an attractive building block for several applications:
-
Medicinal Chemistry: The trifluoromethyl group is a bioisostere for various functionalities and is known to block metabolic oxidation at the site of attachment.[2] This can lead to improved pharmacokinetic profiles of drug candidates. The bulky tert-butyl-like structure can be used to probe steric pockets in enzyme active sites or receptors.
-
Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorinated moieties can enhance the efficacy and environmental persistence of pesticides and herbicides.
-
Materials Science: Fluorinated carboxylic acids can be used as precursors for polymers, surfactants, and other materials with unique surface properties, such as hydrophobicity and thermal stability.
Safety and Handling
-
General Precautions: All synthetic steps should be conducted by trained personnel in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.
-
Grignard Reagents: Methylmagnesium bromide is highly reactive with water and protic solvents. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Cyanide Compounds: Sodium cyanide is acutely toxic if ingested, inhaled, or absorbed through the skin. It should be handled with extreme care in a designated area. A cyanide antidote kit should be readily available, and personnel must be trained in its use. Acidification of cyanide waste must be strictly avoided to prevent the release of highly toxic hydrogen cyanide gas.
-
Trifluoromethylated Compounds: While generally stable, some trifluoromethylating reagents can be hazardous.[5] The intermediates and final product should be treated as potentially toxic and handled with care.
-
Corrosive Reagents: Phosphorus tribromide and concentrated sulfuric acid are highly corrosive and should be handled with appropriate caution.
Conclusion
This compound represents a valuable yet commercially untapped building block for chemical innovation. Its synthesis, while requiring a multi-step approach, is achievable using established organic chemistry principles and readily available starting materials. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately explore the potential of this unique molecule in drug discovery, agrochemical development, and materials science. The proposed synthetic route offers a clear pathway to accessing this compound, thereby overcoming the current limitations of its commercial unavailability.
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- [Reference to a general organic chemistry textbook on synthesis, e.g., "March's Advanced Organic Chemistry"]
- [Reference to a review on fluorin
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- 3,3-Dimethylbutyric acid 98 1070-83-3. Sigma-Aldrich.
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The Strategic Integration of Trifluoromethyl and gem-Dimethyl Moieties: A Technical Guide to 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Building Block of Strategic Importance
In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of specific functional groups is a cornerstone of this process, with the trifluoromethyl (–CF₃) and gem-dimethyl groups standing out for their profound impact on a molecule's pharmacokinetic and pharmacodynamic properties. 4,4,4-Trifluoro-3,3-dimethylbutanoic acid emerges as a compelling structural motif, elegantly combining the metabolic stability and enhanced lipophilicity conferred by the trifluoromethyl group with the steric shielding and conformational restriction provided by a gem-dimethyl-substituted quaternary carbon center.[1]
This technical guide provides an in-depth exploration of this compound, offering a plausible synthetic pathway, a detailed experimental protocol, an analysis of its physicochemical properties, and a discussion of its potential applications as a strategic building block in drug discovery and development. By understanding the nuances of its synthesis and the functional implications of its unique structure, researchers can unlock its potential in creating next-generation therapeutics.
Plausible Synthetic Pathway and Rationale
Caption: Proposed synthetic pathway for this compound.
The proposed synthesis commences with a readily available starting material, ethyl 3,3-dimethylacrylate, and proceeds through acylation and trifluoromethylation to construct the core structure, followed by a final hydrolysis to yield the target carboxylic acid.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed, self-validating methodology for the proposed synthesis of this compound.
Step 1: Synthesis of Ethyl 3,3-dimethyl-4-oxopentanoate
This step involves the acylation of ethyl 3,3-dimethylacrylate. A plausible approach is a Friedel-Crafts acylation under anhydrous conditions.
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM).
-
Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Addition of Ethyl 3,3-dimethylacrylate: Following the addition of acetyl chloride, add a solution of ethyl 3,3-dimethylacrylate (1.0 eq) in dry DCM dropwise over 1 hour.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 3,3-dimethyl-4-oxopentanoate.
Step 2: Synthesis of Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate
The introduction of the trifluoromethyl group can be achieved via the reaction of the intermediate ketone with a suitable trifluoromethylating agent. One possible method involves the use of trifluoroacetic anhydride.[2]
-
Reaction Setup: In a clean, dry flask, dissolve ethyl 3,3-dimethyl-4-oxopentanoate (1.0 eq) in a suitable solvent such as trifluoroacetic acid.
-
Addition of Trifluoroacetic Anhydride: Add trifluoroacetic anhydride (1.5 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by ¹⁹F NMR spectroscopy.
-
Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ester to the corresponding carboxylic acid.[3][4]
-
Reaction Setup: To a round-bottom flask, add ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate (1.0 eq), ethanol, and a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Saponification: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).[5]
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Extraction and Purification: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.
Physicochemical and Spectroscopic Properties
The unique combination of the trifluoromethyl and gem-dimethyl groups imparts distinct properties to this compound. The following table summarizes its expected physicochemical and spectroscopic characteristics, with some values inferred from structurally similar compounds.
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₆H₉F₃O₂ | - |
| Molecular Weight | 186.13 g/mol | - |
| Appearance | Colorless to white solid | Based on similar carboxylic acids. |
| Boiling Point | Estimated 180-200 °C | Higher than non-fluorinated analog due to increased polarity. |
| Melting Point | Estimated 60-80 °C | Solid at room temperature is likely due to intermolecular hydrogen bonding. |
| pKa | Estimated 3.5 - 4.5 | The electron-withdrawing trifluoromethyl group will increase acidity compared to 3,3-dimethylbutanoic acid.[6] |
| LogP | Estimated 1.5 - 2.5 | The trifluoromethyl group increases lipophilicity.[1] |
| ¹H NMR | Singlet (6H, C(CH₃)₂), Singlet (2H, CH₂COOH) | Distinct signals for the gem-dimethyl and methylene protons. |
| ¹³C NMR | Signals for CF₃, quaternary C, C(CH₃)₂, CH₂, COOH | Characteristic shifts for each carbon environment. |
| ¹⁹F NMR | Singlet around -60 to -75 ppm | A single peak is expected for the three equivalent fluorine atoms. |
| IR Spectroscopy | ~1710 cm⁻¹ (C=O stretch), Broad ~2500-3300 cm⁻¹ (O-H stretch) | Typical absorbances for a carboxylic acid. |
Applications in Drug Development: A Strategic Advantage
The incorporation of this compound as a building block in drug candidates can offer several strategic advantages, primarily by modulating key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Enhancing Metabolic Stability
The trifluoromethyl group is a well-established bioisostere for a methyl group and is known to block metabolic oxidation at or near its point of attachment.[6] The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to enzymatic degradation.[1] The adjacent gem-dimethyl groups further provide steric hindrance, protecting the rest of the molecule from metabolic attack.
Caption: Conceptual diagram of metabolic shielding by the title moiety.
Modulating Lipophilicity and Permeability
The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1] The overall lipophilicity of a drug candidate incorporating this building block can be fine-tuned by balancing the contribution of the trifluoromethyl group with the polar carboxylic acid functionality.
Conformational Restriction and Receptor Binding
The bulky gem-dimethyl groups introduce conformational rigidity into the molecule.[7] This can lock the molecule into a specific conformation that is favorable for binding to its biological target, potentially leading to increased potency and selectivity. The steric bulk can also influence the orientation of the molecule within a binding pocket, leading to optimized interactions.
Conclusion
This compound represents a valuable and strategically designed building block for medicinal chemistry. Its unique combination of a metabolically robust trifluoromethyl group and sterically demanding gem-dimethyl groups offers a powerful tool for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. The proposed synthetic pathway provides a viable route to access this compound, enabling its exploration in drug discovery programs. As the demand for more effective and safer therapeutics continues to grow, the judicious use of such thoughtfully designed building blocks will be paramount in the successful development of next-generation medicines.
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Stauffer, F., & Neier, R. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters, 2(22), 3535–3537. [Link]
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Ladeira, S., et al. (2015). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 5(59), 47745-47753. [Link]
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Jadhav, S. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6283. [Link]
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Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3358. [Link]
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Li, Z., et al. (2023). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry, 21(16), 3329-3345. [Link]
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ResearchGate. (n.d.). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. [Link]
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OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. [Link]
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Leon, T., et al. (2024). Chemodivergent alkylation of trifluoromethyl alkenes via photocatalytic coupling with alkanes. Green Chemistry. [Link]
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Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]
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Hanzawa, Y., et al. (1993). Construction of trifluoromethylated quaternary carbons via Diels-Alder reactions of 2-(trifluoromethyl)propenoic acid derivatives: application to the synthesis of 16,16,16-trifluororetinal. The Journal of Organic Chemistry, 58(23), 6194–6196. [Link]
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Al-Masoudi, N. A. (2024). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Chemical Reviews, 6(1), 1-10. [Link]
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ACS Publications. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega. [Link]
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Sato, K., et al. (2009). Formation of quaternary carbon center with a trifluoromethyl group using a Pd-catalyzed allylation reaction. Organic Letters, 11(20), 4648–4651. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]
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Kim, H., & Kim, H. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. [Link]
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Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. [Link]
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The Genesis of a Fluorinated Frontier: A Technical History of Fluorinated Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into organic molecules has irrevocably altered the landscape of chemical sciences, bestowing unique and powerful properties upon otherwise familiar structures. Among the most impactful of these are the fluorinated carboxylic acids, a class of compounds that have become indispensable in fields ranging from materials science to pharmaceuticals. This in-depth technical guide charts the discovery and historical development of these remarkable molecules. We will explore the pioneering work of Frédéric Swarts, the advent of industrial-scale production through electrochemical fluorination, and the early investigations into the profound physicochemical and biological effects of fluorination. This guide will provide not only a historical narrative but also a deeper understanding of the fundamental principles and experimental realities that shaped this critical area of chemistry.
The Dawn of Organofluorine Chemistry: The Pioneering Work of Frédéric Swarts
The story of fluorinated carboxylic acids begins with the broader challenge of taming elemental fluorine. Its extreme reactivity thwarted early attempts at direct fluorination of organic compounds, often resulting in violent decomposition.[1] The breakthrough came from the Belgian chemist Frédéric Swarts, who, in the late 19th and early 20th centuries, developed a more controlled method of introducing fluorine into organic molecules.
The Swarts Reaction: A Gateway to Fluorinated Compounds
Unable to use direct fluorination, Swarts devised a halogen exchange (halex) method, now famously known as the Swarts reaction.[1] This process involved the use of inorganic fluorides, most notably antimony trifluoride (SbF₃), to replace other halogens (typically chlorine or bromine) on a carbon atom.[1] The choice of antimony trifluoride was crucial; its reactivity was sufficient to effect the halogen exchange without causing the widespread decomposition seen with elemental fluorine. The reaction is often catalyzed by the addition of antimony pentachloride (SbCl₅), which generates the more reactive antimony trifluorodichloride (SbF₃Cl₂) in situ.
The general principle of the Swarts reaction can be represented as follows:
R-X + MF → R-F + MX (where X = Cl, Br; M = a metal, typically Sb)
This seemingly simple exchange opened the door to a vast new area of organic chemistry.
The Landmark Synthesis of Trifluoroacetic Acid (1922)
A pinnacle of Swarts' work in this area was the first synthesis of trifluoroacetic acid (TFA) in 1922.[1] This achievement was not merely the creation of a new molecule but the unveiling of a compound with extraordinary properties. TFA was recognized as the strongest known organic acid of its time, a direct consequence of the powerful electron-withdrawing inductive effect of the three fluorine atoms on the alpha-carbon.[1] This high acidity dramatically influences its reactivity and applications.
Experimental Protocol: Conceptual Reconstruction of Swarts' Synthesis of Trifluoroacetic Acid
Objective: To synthesize trifluoroacetic acid via halogen exchange from a trichlorinated precursor.
Core Principle: The Swarts reaction, utilizing antimony trifluoride to replace chlorine atoms with fluorine.
Materials:
-
Trichloroacetic acid (or its derivative, such as trichloroacetyl chloride)
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Sulfuric acid (for hydrolysis)
-
Apparatus for heating under reflux and subsequent distillation
Methodology:
-
Reaction Setup: A reaction vessel equipped with a reflux condenser would be charged with the trichloroacetic acid derivative and antimony trifluoride. A catalytic amount of antimony pentachloride would be added to enhance the reaction rate.
-
Halogen Exchange: The mixture would be heated to initiate the halogen exchange process. The chlorine atoms on the acetyl group are progressively replaced by fluorine. The choice of a high-boiling point solvent or neat reaction conditions would depend on the reactivity of the specific starting material. The reaction likely proceeds in a stepwise manner, forming mono- and di-fluorinated intermediates before reaching the trifluorinated product.
-
Intermediate Isolation (as Acyl Halide): The initial product of the fluorination of an acyl chloride would be trifluoroacetyl fluoride (CF₃COF). This volatile compound could be isolated by distillation from the reaction mixture.
-
Hydrolysis: The collected trifluoroacetyl fluoride would then be carefully hydrolyzed to yield trifluoroacetic acid. This could be achieved by reacting it with water, followed by purification.
-
Purification: The final trifluoroacetic acid product would be purified by fractional distillation to remove any remaining starting materials, byproducts, or solvent.
Causality and Insights:
-
Choice of Reagents: Swarts' selection of antimony trifluoride was a masterful compromise. Milder fluorinating agents would not be reactive enough, while more aggressive ones would lead to decomposition. The catalytic role of antimony pentachloride was to facilitate the formation of a more active fluorinating species.
-
Stepwise Approach: The synthesis likely proceeded through a series of intermediates. Controlling the reaction conditions (temperature, stoichiometry) would have been critical to achieving a high yield of the desired trifluoroacetic acid.
-
Safety Considerations: The handling of antimony compounds and the generation of corrosive hydrogen halides as byproducts would have necessitated careful experimental technique and ventilation.
Early Physicochemical Investigations
Swarts was not only a synthetic chemist but also a meticulous physical chemist. He conducted extensive studies on the properties of the new fluorinated compounds he created, including their heats of combustion, molecular refractions, and viscosities.[1] His work demonstrated that fluorinated organic compounds exhibit weaker intermolecular forces compared to their non-fluorinated counterparts, a finding that would later be understood in the context of the unique electronic nature of the carbon-fluorine bond and the low polarizability of the fluorine atom.[1]
The Industrial Revolution in Fluorochemistry: Electrochemical Fluorination
While the Swarts reaction was a monumental achievement for laboratory-scale synthesis, a more robust and scalable method was needed for the burgeoning commercial applications of fluorinated compounds. This came in the form of electrochemical fluorination (ECF), a process developed in the 1930s by Joseph H. Simons at Pennsylvania State College, under the sponsorship of the 3M Corporation.[2] The work was considered so significant for the war effort (in the context of the Manhattan Project for the production of uranium hexafluoride) that it was classified and not published until 1949.[2]
The Simons Process: A New Paradigm in Fluorination
The Simons process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF).[2] A key feature of this process is the use of a nickel anode.[2] At a cell potential of 5-6 volts, the organic substrate is perfluorinated, meaning all of its hydrogen atoms are replaced by fluorine.[2]
The overall reaction for the synthesis of a perfluorocarboxylic acid via the Simons process can be represented as:
CₙH₂ₙ₊₁COOH + (2n+2)HF → CₙF₂ₙ₊₁COF + (2n+2)H₂
The resulting perfluoroacyl fluoride is then hydrolyzed to the corresponding perfluorocarboxylic acid.
Caption: The Simons Electrochemical Fluorination Process.
The Causality Behind the Simons Process
The success of the Simons process hinges on several key factors:
-
The Role of the Nickel Anode: The nickel anode is not merely an inert electrode. During electrolysis, a layer of a higher-valent nickel fluoride (e.g., NiF₃ or NiF₄) is believed to form on its surface.[3] This nickel fluoride layer acts as the actual fluorinating agent, transferring fluorine to the organic substrate.[3] This indirect fluorination mechanism is crucial for preventing the uncontrolled reactions that would occur with direct electrochemical generation of elemental fluorine.
-
Anhydrous Hydrogen Fluoride as Solvent and Fluorine Source: Anhydrous HF is an excellent solvent for many organic compounds and also serves as the source of fluorine. Its low boiling point facilitates product separation. However, its extreme corrosiveness and toxicity presented significant handling challenges that had to be overcome for industrial-scale production.
-
High Functional Group Tolerance: A significant advantage of the Simons process is its ability to tolerate a variety of functional groups, allowing for the synthesis of perfluorinated amines, ethers, and sulfonic acids in addition to carboxylic acids.[2]
Experimental Protocol: Conceptual Outline for the Simons Electrochemical Fluorination of Octanoyl Chloride
Objective: To synthesize perfluorooctanoyl fluoride, a precursor to perfluorooctanoic acid (PFOA), via electrochemical fluorination.
Core Principle: The Simons process, involving the electrolysis of an organic substrate in anhydrous hydrogen fluoride.
Materials:
-
Octanoyl chloride (C₇H₁₅COCl)
-
Anhydrous hydrogen fluoride (HF)
-
Electrochemical cell with a nickel anode and a suitable cathode (e.g., steel or nickel)
-
Power supply capable of maintaining a constant voltage (5-6 V)
-
Cooling system to manage the heat generated during electrolysis
-
System for safely venting the hydrogen gas produced at the cathode
-
Apparatus for fractional distillation
Methodology:
-
Cell Preparation: The electrochemical cell is assembled and thoroughly dried to remove any traces of water, which would be detrimental to the process. The nickel anode must be properly conditioned to ensure the formation of the active nickel fluoride layer.
-
Electrolyte Preparation: Anhydrous hydrogen fluoride is carefully transferred to the cell. The octanoyl chloride is then dissolved in the HF to create the electrolyte solution.
-
Electrolysis: A constant voltage of approximately 5-6 V is applied across the electrodes. The cell is cooled to maintain a stable operating temperature. During electrolysis, hydrogen gas is evolved at the cathode and must be safely vented. The organic substrate is perfluorinated at the anode.
-
Product Separation: The perfluorinated products, being denser than and immiscible with HF, will separate as a distinct lower layer. This layer can be drained from the cell periodically or at the end of the reaction.
-
Purification: The crude product, primarily perfluorooctanoyl fluoride (C₇F₁₅COF), is purified by fractional distillation to separate it from any partially fluorinated byproducts or degradation products.[4]
-
Hydrolysis to PFOA: The purified perfluorooctanoyl fluoride is then hydrolyzed with water to produce perfluorooctanoic acid.
Causality and Insights:
-
Choice of Starting Material: Acyl chlorides are often used as starting materials because they are typically soluble in HF and the acyl chloride group is readily converted to an acyl fluoride group.
-
Control of Operating Parameters: The voltage, current density, and temperature must be carefully controlled to maximize the yield of the desired perfluorinated product and minimize side reactions such as fragmentation of the carbon chain.
-
Material of Construction: The extreme corrosiveness of anhydrous HF necessitates the use of specialized materials for the construction of the electrochemical cell and associated equipment.
The Expanding Family of Fluorinated Carboxylic Acids and Their Unique Properties
The development of the Simons process enabled the large-scale production of a wide range of perfluorocarboxylic acids (PFCAs). This availability spurred further research into their properties and applications.
| Property | Acetic Acid (CH₃COOH) | Trifluoroacetic Acid (CF₃COOH) | Perfluorooctanoic Acid (C₇F₁₅COOH) |
| pKa | ~4.76 | ~0.23 | < 1 |
| Boiling Point (°C) | ~118 | ~72.4 | ~189 |
| Water Solubility | Miscible | Miscible | High at CMC (>1000 mg/L)[5] |
| Surface Tension in Water | High | Lower | Very Low |
Data compiled from various sources, including[5].
The profound impact of fluorination on the properties of carboxylic acids is evident from this comparison. The acidity is dramatically increased, and the perfluoroalkyl chain imparts significant hydrophobic and lipophobic character, leading to their utility as surfactants.
Early Applications and the Rise of Fluorosurfactants
The unique properties of perfluorocarboxylic acids, particularly their ability to dramatically lower the surface tension of water, led to their rapid adoption as high-performance surfactants. These "fluorosurfactants" found use in a wide array of applications, including:
-
Polymerization of Fluoropolymers: Perfluorooctanoic acid (PFOA) became a key processing aid in the emulsion polymerization of fluoropolymers like polytetrafluoroethylene (PTFE), famously known by the trade name Teflon.[6]
-
Aqueous Film-Forming Foams (AFFF): The exceptional surfactant properties of perfluorinated compounds were harnessed in firefighting foams, which could effectively extinguish flammable liquid fires.
-
Surface Coatings: Their ability to repel both water and oil made them ideal for treating textiles, paper, and other surfaces to impart stain and water resistance.
Early Insights into Biological Effects and Environmental Persistence
The remarkable chemical stability of the carbon-fluorine bond, a key attribute for many of their applications, also foreshadowed their environmental persistence. Early toxicity studies on fluorinated organic compounds revealed a wide spectrum of biological activity.[7] While some compounds were found to be relatively inert, others, particularly those that could be metabolized to fluoroacetate, were highly toxic.[8]
The long-chain perfluorocarboxylic acids, such as PFOA, were later found to be persistent, bioaccumulative, and to have a range of toxic effects.[9] This has led to a significant shift in the production and use of these compounds in recent decades, with a move towards shorter-chain alternatives.
Conclusion: A Legacy of Innovation and a Future of Responsibility
The discovery and development of fluorinated carboxylic acids represent a triumph of chemical ingenuity. From the meticulous laboratory work of Frédéric Swarts to the industrial-scale innovation of the Simons process, the journey of these molecules has been one of scientific and technological advancement. The unique properties bestowed by fluorine have enabled the creation of materials and technologies that have shaped the modern world.
As we move forward, the legacy of these compounds also serves as a crucial lesson in the long-term environmental and health responsibilities that accompany chemical innovation. The ongoing research into the synthesis, properties, and lifecycle of fluorinated compounds is a testament to the enduring importance of this fascinating and challenging area of chemistry.
References
- Swarts, F. J. E. (1922). Bulletin des Sociétés Chimiques Belges, 8, 343-370.
-
Swarts, Frédéric Jean Edmond | Encyclopedia.com. (n.d.). Retrieved from [Link]
-
Electrochemical fluorination - Wikipedia. (n.d.). Retrieved from [Link]
- Simons, J. H., et al. (1949). The Production of Fluorocarbons: II. The Electrolysis of Solutions of Organic Substances in Liquid Hydrogen Fluoride. Journal of the Electrochemical Society, 95(2), 47-52.
-
Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - NIH. (2025, September 25). Retrieved from [Link]
-
Electrochemical Fluorination - ResearchGate. (n.d.). Retrieved from [Link]
-
Theoretical Investigations on the Electrochemical Fluorination Reaction in the Simons Process - Refubium - Freie Universität Berlin. (n.d.). Retrieved from [Link]
-
Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. (2015, April 24). Retrieved from [Link]
-
Analysis of the products from the electrochemical fluorination of octanoyl chloride. (n.d.). Retrieved from [Link]
-
Timeline of events related to per- and polyfluoroalkyl substances - Wikipedia. (n.d.). Retrieved from [Link]
-
Characteristics and Mechanism for the Simons Electrochemical Fluorination of Methanesulfonyl Fluoride - Journal of Electrochemistry. (n.d.). Retrieved from [Link]
-
Fluorine Chemistry: Biological Effects of Organic Fluorides. (n.d.). Retrieved from [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine - PMC - NIH. (n.d.). Retrieved from [Link]
-
Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - ResearchGate. (2020, October 9). Retrieved from [Link]
-
Coupled production and emission of short chain perfluoroalkyl acids from a fast developing fluorochemical industry: Evidence from yearly and seasonal monitoring in Daling River Basin, China - PubMed. (n.d.). Retrieved from [Link]
Sources
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- 4. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Timeline of events related to per- and polyfluoroalkyl substances - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Motifs in Medicinal Chemistry
The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is widely employed to modulate the physicochemical and pharmacokinetic properties of drug candidates. Its strong electron-withdrawing nature, high metabolic stability, and ability to enhance lipophilicity make it a valuable tool for lead optimization. This guide provides a comprehensive technical overview of 4,4,4-Trifluoro-3,3-dimethylbutanoic acid, a unique trifluoromethyl-containing building block, and explores its potential in the synthesis of novel therapeutics.
Nomenclature and Chemical Identity
-
Systematic Name: this compound
-
CAS Number: 1246218-76-7
-
Molecular Formula: C₆H₉F₃O₂
-
Molecular Weight: 170.13 g/mol
-
Synonyms: While not widely listed, this compound may be referred to by its systematic name or CAS number in chemical catalogs.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1246218-76-7 |
| Molecular Formula | C₆H₉F₃O₂ |
| Molecular Weight | 170.13 |
| Canonical SMILES | CC(C)(CC(=O)O)C(F)(F)F |
Physicochemical Properties: The Impact of Trifluoromethyl and Gem-Dimethyl Groups
The trifluoromethyl group is a strong electron-withdrawing group, which is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to its non-fluorinated analog, 3,3-dimethylbutanoic acid. The gem-dimethyl group provides steric bulk, which can influence the molecule's conformation and its interactions with biological targets. Furthermore, the trifluoromethyl group significantly increases the lipophilicity of the molecule, a critical parameter for membrane permeability and drug absorption.[1]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| pKa | Lower than 3,3-dimethylbutanoic acid | Electron-withdrawing effect of the -CF₃ group |
| LogP | Higher than 3,3-dimethylbutanoic acid | Contribution of the lipophilic -CF₃ group |
| Solubility | Likely soluble in organic solvents | Presence of both polar and non-polar moieties |
| Melting/Boiling Point | Data not available | - |
Synthesis and Chemical Reactivity
A definitive, peer-reviewed synthesis of this compound is not prominently described in the available literature. However, its structure suggests plausible synthetic strategies based on established methodologies for the synthesis of fluorinated carboxylic acids.
One potential approach could involve the trifluoromethylation of a suitable precursor. For instance, the reaction of a silyl enol ether of a β,β-dimethyl ester with a trifluoromethylating agent could be a viable route.
The carboxylic acid functionality of this compound allows for a range of standard chemical transformations, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Coupling: Activation of the carboxylic acid (e.g., with a carbodiimide) followed by reaction with an amine to form amides.
-
Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol, 4,4,4-trifluoro-3,3-dimethylbutan-1-ol.
These reactions open up possibilities for incorporating this fluorinated building block into more complex molecular scaffolds.
Applications in Drug Discovery and Development
While specific examples of this compound in publicly disclosed drug discovery programs are not readily identifiable, its structural motifs are highly relevant to medicinal chemistry. The strategic placement of a trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate.
Key Advantages of Incorporating the Trifluoromethyl Group:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to an increased half-life of the drug.[1]
-
Lipophilicity and Permeability: The lipophilic nature of the trifluoromethyl group can improve a molecule's ability to cross cell membranes, including the blood-brain barrier.[1]
-
Binding Affinity: The electron-withdrawing properties of the trifluoromethyl group can alter the electronic environment of a molecule, potentially leading to stronger interactions with its biological target.
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for fine-tuning of a compound's properties.
The gem-dimethyl group can also play a crucial role by providing a "conformational lock," restricting the rotation of adjacent bonds and presenting a specific pharmacophore in an optimal orientation for binding.
Given these properties, this compound is a promising building block for the synthesis of novel drug candidates in various therapeutic areas, including oncology, neuroscience, and infectious diseases. Its incorporation into a lead molecule could be a key step in optimizing its drug-like properties.
Related Compounds and Structural Analogs
The chemical space around this compound includes several related compounds that have been investigated for their own unique properties and applications.
Table 3: Related Compounds and their Significance
| Compound Name | Structure | Significance |
| 3,3-Dimethylbutanoic acid | CC(C)(C)CC(=O)O | Non-fluorinated analog, used as a reference for physicochemical property comparison. |
| 4,4,4-Trifluorobutanoic acid | FC(F)(F)CCC(=O)O | Lacks the gem-dimethyl group, providing insight into the specific contribution of this moiety. |
| 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid | CC(O)(C(F)(F)F)CC(=O)O | A hydroxylated derivative, potentially offering different hydrogen bonding capabilities.[2][3] |
| Ethyl 4,4,4-trifluoroacetoacetate | FC(F)(F)C(=O)CC(=O)OCC | A related β-ketoester used as a building block in the synthesis of trifluoromethyl-containing heterocycles. |
The study of these related compounds can provide valuable insights into the structure-activity relationships (SAR) and structure-property relationships (SPR) of molecules containing the trifluoromethyl and dimethylbutanoic acid scaffolds.
Analytical Characterization
The characterization of this compound and its derivatives would typically involve a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the methylene and methyl protons. The chemical shift of the methylene protons would be influenced by the adjacent trifluoromethyl group.
-
¹³C NMR: Would provide information on the carbon skeleton, with the trifluoromethyl carbon exhibiting a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: Is a powerful tool for characterizing fluorinated compounds, and would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[4]
-
-
Mass Spectrometry (MS): Would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Infrared (IR) Spectroscopy: Would show a characteristic strong absorption for the carbonyl (C=O) group of the carboxylic acid and a broad absorption for the hydroxyl (O-H) group.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound and for quantitative analysis.
Conclusion and Future Perspectives
This compound represents a valuable, albeit currently underutilized, building block for medicinal chemistry and drug discovery. The combination of a metabolically robust trifluoromethyl group and a conformationally restricting gem-dimethyl moiety makes it an attractive scaffold for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. Further research into the efficient synthesis of this compound and its application in the generation of diverse chemical libraries is warranted. As the demand for more effective and safer drugs continues to grow, the strategic use of unique fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of pharmaceutical development.
References
-
Betz, R. et al. (2016). Crystal structure of rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid, C5H7O2F3. Zeitschrift für Kristallographie - New Crystal Structures, 231(1), pp. 1-3. Available at: [Link]
-
Sephton, B. et al. (2016). Crystal structure of rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid, C5H7O2F3. ResearchGate. Available at: [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Duarte, B. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
PubMed. (2023). Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy. PubMed. Available at: [Link]
-
MDPI. (2025). Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Retrieved February 7, 2026, from [Link]
-
ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. ERIC. Available at: [Link]
-
PubChem. (n.d.). 4,4,4-Trifluorobutanoic acid. Retrieved February 7, 2026, from [Link]
-
FDA. (n.d.). Role of GDUFA research on resolving technical and regulatory challenges for complex generic drug development and approval. Retrieved February 7, 2026, from [Link]
-
MDPI. (2022). Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents. MDPI. Available at: [Link]
-
MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]
-
ResearchGate. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved February 7, 2026, from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid
[1][2][3][4][5][6]
Abstract & Strategic Significance
This application note details the synthetic protocol for 4,4,4-Trifluoro-3,3-dimethylbutanoic acid (TFDMBA) , a critical fluorinated building block in medicinal chemistry. The molecule features a gem-dimethyl group adjacent to a trifluoromethyl moiety, a structural motif designed to exploit the Thorpe-Ingold effect for conformational restriction while simultaneously blocking metabolic hot spots via fluorination.
The synthesis of this sterically congested core presents specific challenges, primarily the construction of a quaternary carbon center bearing a trifluoromethyl group. This guide presents a Stepwise Construction Strategy (Reformatsky-Dehydration-Michael Addition), prioritized for its scalability and reliability over direct radical trifluoromethylation methods which often suffer from steric inhibition at the
Retrosynthetic Analysis & Pathway Selection
To ensure high purity and yield, we deconstruct the target molecule into manageable synthons.
Logical Disconnection
The target, This compound , is best accessed by constructing the C3 quaternary center sequentially.
-
C3-C4 Bond Formation: Establishing the
center via a Reformatsky reaction. -
C3 Functionalization: Introduction of the second methyl group via conjugate addition.
Figure 1: Retrosynthetic pathway utilizing a sequential installation of steric bulk.[1]
Detailed Experimental Protocol
Stage 1: The Reformatsky Reaction
Objective: Synthesis of Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate. Mechanism: Zinc insertion into ethyl bromoacetate followed by nucleophilic attack on 1,1,1-trifluoroacetone.
Reagents:
-
1,1,1-Trifluoroacetone (CAS: 421-50-1)
-
Ethyl bromoacetate (CAS: 105-36-2)
-
Zinc dust (Activated)
-
Trimethylsilyl chloride (TMSCl) - Activator
-
THF (Anhydrous)[2]
Protocol:
-
Activation: In a flame-dried 3-neck flask under Nitrogen (
), suspend Zinc dust (1.5 equiv) in anhydrous THF. Add TMSCl (0.05 equiv) and stir for 15 minutes to activate the surface. -
Initiation: Warm the suspension to 40°C. Add approximately 10% of the Ethyl bromoacetate. Wait for the exotherm (indicating initiation).
-
Addition: Dropwise add a mixture of 1,1,1-Trifluoroacetone (1.0 equiv) and the remaining Ethyl bromoacetate (1.2 equiv total) in THF over 1 hour. Maintain gentle reflux via addition rate.
-
Completion: Reflux for an additional 2 hours. Monitor by TLC or GC-MS.
-
Workup: Cool to 0°C. Quench with saturated
. Extract with Diethyl Ether ( ) x3. Wash combined organics with brine, dry over , and concentrate. -
Purification: Distillation under reduced pressure.
Stage 2: Dehydration
Objective: Synthesis of Ethyl 4,4,4-trifluoro-3-methylbut-2-enoate. Critical Note: This step creates the electron-deficient alkene required for the next step.
Protocol:
-
Dissolve the Stage 1 alcohol (1.0 equiv) in Pyridine (excess, acts as solvent/base).
-
Cool to 0°C. Dropwise add Thionyl Chloride (
, 1.5 equiv). -
Warm to room temperature and stir for 4 hours.
-
Workup: Pour onto ice/HCl mixture. Extract with Hexanes.[3][2]
-
Result: The product is obtained as a mixture of E and Z isomers. Both are suitable for the next step.
Stage 3: Conjugate Methylation (The Critical Step)
Objective: Synthesis of Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate.
Mechanism: 1,4-Addition of a "soft" organometallic nucleophile to the sterically crowded
Reagents:
-
Methylmagnesium bromide (
, 3.0M in ether) -
Copper(I) Iodide (
)[4] -
TMSCl (Accelerator)
-
THF
Protocol:
-
Cuprate Formation: In a dry flask under Argon, suspend
(1.2 equiv) in THF and cool to -78°C. Dropwise add (2.4 equiv) to form the Gilman reagent ( ). The solution should turn clear/yellowish. -
Substrate Addition: Add TMSCl (2.0 equiv) to the cuprate solution. (TMSCl traps the enolate, accelerating the reaction and improving yield).
-
Dropwise add the Stage 2 alkene (1.0 equiv) in THF at -78°C.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.
-
Quench: Carefully quench with saturated
containing (to solubilize copper salts). -
Isolation: Extract with Ethyl Acetate. The crude oil contains the target ester.
Stage 4: Saponification
Objective: Hydrolysis to this compound.
Protocol:
-
Dissolve the Stage 3 ester in a 3:1 mixture of THF:Water.
-
Add Lithium Hydroxide Monohydrate (
, 3.0 equiv). -
Stir at 50°C for 12 hours.
-
Workup: Concentrate to remove THF. Acidify the aqueous residue to pH 2 with 1N HCl.
-
Extraction: Extract with Ethyl Acetate. Dry over
. -
Final Purification: Recrystallization from Hexanes/EtOAc or vacuum distillation (if liquid).
Analytical Data & QC Parameters
For validation, the synthesized material must meet the following specifications.
| Parameter | Specification | Method |
| Appearance | White crystalline solid or colorless oil | Visual |
| Purity | > 97.0% | GC-FID / HPLC (AUC) |
| Identity ( | 400 MHz, | |
| Identity ( | Internal std: | |
| Mass Spec | LC-MS (ESI-) |
Troubleshooting & Optimization
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stage 1 | Wet Zinc or Solvent | Flame dry glassware; activate Zn with HCl wash or TMSCl. |
| Incomplete Methylation (Stage 3) | Steric hindrance at | Ensure temperature is strictly -78°C during addition; use TMSCl additive to trap the intermediate enolate. |
| Defluorination | Overheating during hydrolysis | Limit saponification temp to 50°C; avoid strong mineral acids during workup. |
Safety & Handling (EHS)
-
Trifluoroacetone: Highly volatile and lachrymatory. Handle only in a fume hood.
-
Organocopper Reagents: Pyrophoric potential. Ensure inert atmosphere (Argon/Nitrogen).
-
Thionyl Chloride: Reacts violently with water releasing HCl/SO2 gas. Quench excess carefully.
References
-
Patent Protocol: Preparation of substituted butyric acids. US Patent Application US20100240663A1. (2010).[1] Link
-
Reformatsky Review: Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky reaction in organic synthesis. Tetrahedron, 60(42), 9325-9374. Link
-
Cuprate Addition: Yamamoto, Y. (1986). Selective synthesis by use of Lewis acids in the presence of organocopper reagents. Angewandte Chemie International Edition, 25(11), 947-959. Link
-
Product Data: this compound (CAS 1246218-76-7).[5][] Sigma-Aldrich / ChemicalBook. Link
Sources
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- 4. US20140275080A1 - N-Acyl-N'-(pyridin-2-yl) Ureas and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities - Google Patents [patents.google.com]
- 5. This compound | 1246218-76-7 [amp.chemicalbook.com]
Application Note: Strategic Utilization of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid in Medicinal Chemistry
Executive Summary: The "Fluorinated Neopentyl" Shield
In the optimization of lead compounds, medicinal chemists frequently encounter a "hydrophobic cliff": the need to fill large lipophilic pockets (e.g., S2/S3 sites in proteases or allosteric sites in ion channels) while simultaneously battling rapid metabolic clearance.
4,4,4-Trifluoro-3,3-dimethylbutanoic acid (TFDMBA) represents a high-value building block that solves this dichotomy. It functions as a bioisostere of the tert-leucine or tert-butyl group , offering three distinct advantages:
-
Metabolic Armor: The gem-dimethyl group sterically hinders
-oxidation, while the electron-withdrawing trifluoromethyl ( ) group deactivates the adjacent methyl groups against CYP450-mediated hydroxylation [1]. -
Electronic Modulation: The
group lowers the pKa of the carboxylic acid (approx. pKa ~3.8 vs. 4.8 for non-fluorinated analogs), altering the electronics of the resulting amide bond. -
Lipophilic Bulk: It provides a rigid, spherical hydrophobic volume (
) critical for inducing conformational locks in receptor binding.
This guide provides the rationale and validated protocols for incorporating TFDMBA into drug candidates, specifically overcoming the synthetic challenges posed by its steric hindrance.
Chemical Rationale & Applications[1][2][3][4][5][6][7]
Mechanism of Metabolic Stabilization
Standard alkyl chains (e.g., isobutyl, tert-butyl) are frequent sites of metabolic attrition ("soft spots"). The TFDMBA scaffold utilizes the Fluorine Effect to block these pathways.
-
Blockade of Aliphatic Hydroxylation: The strong C-F bonds (approx. 116 kcal/mol) are metabolically inert. The strong inductive effect (-I) of the
group pulls electron density from the adjacent gem-dimethyl carbons, raising their ionization potential and making them poor substrates for the radical abstraction mechanism used by Cytochrome P450 enzymes [2]. -
Prevention of
-Oxidation: The quaternary carbon at the 3-position prevents the formation of the -keto intermediate required for fatty acid degradation pathways.
Validated Therapeutic Targets
TFDMBA is particularly effective in the following inhibitor classes:
| Target Class | Role of TFDMBA Fragment | Mechanism of Action |
| Cathepsin Inhibitors (K, S, L) | P2/P3 Capping Group | Mimics the bulky side chain of Leucine/Phenylalanine but resists hydrolysis. Fits into the hydrophobic S2 pocket. |
| Voltage-Gated Ion Channels ( | Gating Modulator | The lipophilic tail anchors the molecule into the membrane-associated allosteric site, stabilizing the closed state. |
| Nuclear Receptors (e.g., ROR | Helix 12 Destabilizer | Bulky fluorinated groups displace the activation helix (H12), acting as inverse agonists. |
Visualization: The Metabolic Shielding Effect
The following diagram illustrates how TFDMBA serves as a "Metabolic Shield" compared to a standard tert-butyl group.
Figure 1: Mechanistic comparison of metabolic susceptibility between standard alkyl groups and the TFDMBA scaffold.
Experimental Protocols
Challenge: Steric Hindrance
The gem-dimethyl group at the
Protocol A: Synthesis of TFDMBA-Amides via Acid Chloride
Use this protocol for coupling TFDMBA to weak nucleophiles (anilines) or sterically hindered amines.
Reagents:
-
This compound (1.0 equiv)[1]
-
Oxalyl Chloride (1.2 equiv)
-
DMF (catalytic, 2-3 drops)
-
Dichloromethane (DCM), anhydrous
-
Target Amine (1.0 - 1.1 equiv)
-
Triethylamine (
) or DIPEA (2.0 equiv)
Step-by-Step Procedure:
-
Activation: Dissolve TFDMBA (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (
or Ar). -
Catalysis: Add catalytic DMF (2 drops). Note: This forms the Vilsmeier reagent intermediate, essential for activating the hindered acid.
-
Chlorination: Dropwise add Oxalyl Chloride (1.2 equiv) at 0°C.
-
Evolution: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. Gas evolution (
, , ) indicates reaction progress. -
Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure. Do not overheat. Redissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: Add the Target Amine (1.0 equiv) and Base (
, 2.0 equiv) to the acid chloride solution at 0°C. -
Completion: Stir at RT for 4–12 hours. Monitor by TLC or LC-MS.
-
Workup: Quench with saturated
, extract with DCM, and purify via flash chromatography.
Protocol B: Microsomal Stability Assay (Validation)
Use this protocol to quantify the metabolic stability gain conferred by the TFDMBA moiety.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM
, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH) -
Test Compound (TFDMBA analog) and Reference (Non-fluorinated tert-butyl analog).
Procedure:
-
Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Test Compound (1
M) in phosphate buffer (pH 7.4) at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately add ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .-
Success Criterion: TFDMBA analog should show >2-fold increase in
compared to the hydrocarbon reference.
-
Workflow Visualization
Figure 2: Optimized synthetic workflow for TFDMBA incorporation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Amide Coupling) | Steric hindrance of the gem-dimethyl group prevents nucleophilic attack. | Switch from EDC/HATU to Acid Chloride method (Protocol A). If acid sensitive, use Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine). |
| Incomplete Reaction | Poor solubility of the fluorinated acid in polar organic solvents. | Use DCM or THF rather than DMF/DMSO for the coupling reaction to improve solubility profile. |
| Degradation | Fluorine elimination (rare but possible under strong basic heating). | Avoid heating above 80°C with strong alkoxides. The |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
-
Wleklinski, M., et al. (2026). Metabolic Stability of Fluorinated Small Molecules. ACS Central Science (Contextual Reference for Metabolic Shielding).
Sources
Application Notes and Protocols: 4,4,4-Trifluoro-3,3-dimethylbutanoic acid as a Strategic Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Fluorine in Modern Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The trifluoromethyl group (CF3), in particular, has seen widespread use due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity. This application note delves into the utility of a specialized building block, 4,4,4-Trifluoro-3,3-dimethylbutanoic acid , as a unique scaffold for introducing a trifluoromethylated neopentyl-like moiety. This building block serves as a valuable bioisostere for the gem-dimethyl group, offering a nuanced approach to property modulation in drug design.
The Strategic Advantage of the 4,4,4-Trifluoro-3,3-dimethylbutanoyl Moiety
The 4,4,4-trifluoro-3,3-dimethylbutanoyl group offers a compelling combination of steric bulk and electronic properties. It can be viewed as a fluorinated analogue of the 3,3-dimethylbutanoyl (tert-butylacetyl) group, a common motif in medicinal chemistry. The introduction of the trifluoromethyl group in place of a methyl group in the neopentyl core imparts several key advantages:
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can be a significant advantage in enhancing a drug's half-life.
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the local electronic environment, influencing pKa, lipophilicity (logP), and hydrogen bonding capabilities of the parent molecule.
-
Bioisosteric Replacement: This moiety can serve as a bioisostere for the gem-dimethyl group, which is known to influence potency and selectivity through conformational restriction.[1] The trifluorinated version offers a similar steric profile with altered electronic properties, providing a valuable tool for structure-activity relationship (SAR) studies.
-
Improved Pharmacokinetic Profile: The strategic placement of trifluoromethyl groups can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved oral bioavailability and a more favorable overall pharmacokinetic profile.
Physicochemical Properties
While experimental data for this compound is not extensively published, we can infer its properties based on its structure and comparison to analogous compounds.
| Property | Value (Predicted/Inferred) | Comparison with 3,3-dimethylbutanoic acid |
| Molecular Formula | C6H9F3O2 | C6H12O2 |
| Molecular Weight | 170.13 g/mol [2] | 116.16 g/mol |
| pKa | Expected to be lower (more acidic) than 3,3-dimethylbutanoic acid due to the electron-withdrawing effect of the CF3 group. | ~4.9 |
| logP | Expected to be higher than 3,3-dimethylbutanoic acid due to the lipophilic nature of the trifluoromethyl group. | ~1.7 |
Synthesis of this compound: A Proposed Route
A more practical and likely scalable approach would be a multi-step synthesis starting from a smaller, commercially available trifluorinated building block.
Caption: Proposed synthetic workflow for this compound.
Protocols for Incorporation into Drug Scaffolds: Amide Bond Formation
Due to the steric hindrance of the neopentyl-like structure of this compound, standard amide coupling conditions may result in low yields. The following protocols are recommended for efficient amide bond formation with this building block.
Protocol 1: Activation with HBTU/HATU
This protocol utilizes common and effective peptide coupling reagents.
Materials:
-
This compound
-
Amine of interest
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add HBTU or HATU (1.1 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine of interest (1.0-1.2 eq) to the reaction mixture.
-
Slowly add DIPEA or TEA (2.0-3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Acyl Fluoride-Mediated Coupling
For particularly challenging or sterically hindered amines, conversion of the carboxylic acid to the corresponding acyl fluoride can enhance reactivity.[3]
Materials:
-
This compound
-
Cyanuric fluoride or other suitable fluorinating agent
-
Pyridine or other suitable base
-
Amine of interest
-
Anhydrous DCM
Procedure:
-
Formation of the Acyl Fluoride:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add cyanuric fluoride (0.5 eq) and pyridine (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the acyl fluoride can be monitored by 19F NMR if desired.
-
-
Amide Formation:
-
In a separate flask, dissolve the amine of interest (1.0 eq) in anhydrous DCM.
-
Slowly add the freshly prepared acyl fluoride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Caption: General workflow for amide bond formation using this compound.
Case Study: Alpelisib (BYL719) - A PI3K Inhibitor
A prominent example of a drug containing a structurally similar moiety is Alpelisib , a phosphatidylinositol 3-kinase (PI3K) inhibitor.[4] Alpelisib features a 2-(1,1,1-trifluoro-2-methylpropan-2-yl) group on a pyridine ring. This "trifluoro-t-butyl" group is analogous to the core structure of our building block. The inclusion of this moiety in Alpelisib is critical for its activity and favorable pharmacokinetic profile.[5]
The synthesis of Alpelisib involves the coupling of a pre-formed fragment containing the trifluoro-t-butyl pyridine moiety.[3][6] This highlights the utility of having such building blocks readily available for late-stage functionalization in drug discovery programs. The presence of the trifluoromethyl group in Alpelisib is believed to contribute to its enhanced metabolic stability and potent inhibitory activity.
Conclusion
This compound is a promising and versatile building block for drug discovery. Its unique combination of steric and electronic properties makes it an attractive tool for medicinal chemists seeking to fine-tune the ADME and SAR profiles of their lead compounds. The ability to introduce a metabolically robust, trifluoromethylated neopentyl-like group can lead to the development of drug candidates with improved efficacy and safety profiles. The protocols outlined in this application note provide a starting point for the successful incorporation of this valuable building block into a wide range of molecular scaffolds.
References
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. Available from: [Link]
-
PubChem. 4,4,4-Trifluorobutanoic acid. Available from: [Link]
-
Rovathin. This compound,1246218-76-7. Available from: [Link]
- Google Patents. CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib.
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry, 46, 435–458. Available from: [Link]
-
O'Hagan, D. (2023). β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters, 25(37), 6867–6871. Available from: [Link]
-
Furet, P., et al. (2013). Discovery of Alpelisib (BYL719), a Potent and Selective PI3Kα Inhibitor. ACS Medicinal Chemistry Letters, 4(12), 1162–1166. Available from: [Link]
-
O'Hagan, D. (2023). β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. ACS Publications. Available from: [Link]
-
ResearchGate. Synthesis and structure of alpelisib. Available from: [Link]
-
Drug Design Org. Bioisosterism. Available from: [Link]
-
Hypha Discovery. Metabolism of t-butyl groups in drugs. Available from: [Link]
- Google Patents. CN110964005A - Preparation process of Alpelisib.
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
-
Song, C., et al. (2015). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Journal of Polymer Science Part A: Polymer Chemistry, 53(2), 206–215. Available from: [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(30), 8036–8043. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]
-
Brown, G. D., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. European Journal of Medicinal Chemistry, 176, 154–165. Available from: [Link]
-
NIST/TRC. 3,3-dimethylbutanoic acid -- Critically Evaluated Thermophysical Property Data. Available from: [Link]
-
Verhoest, P. R., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(8), 918–923. Available from: [Link]
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Application Notes & Protocols: A Guide to the Strategic Incorporation of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid
Introduction: The Strategic Value of Fluorinated Moieties in Synthesis
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties.[1][2] The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, which can lead to improved binding affinity and bioavailability of bioactive molecules.[3][4][5] 4,4,4-Trifluoro-3,3-dimethylbutanoic acid presents a unique building block that combines the benefits of a terminal trifluoromethyl group with a sterically demanding quaternary center. This distinct architecture offers a powerful tool for introducing conformational constraints and shielding adjacent functionalities from metabolic degradation.
However, the very feature that makes this compound attractive—its steric bulk—also presents a significant synthetic challenge. Standard protocols for reactions such as amide bond formation and esterification often prove inefficient, necessitating specialized methods and a deeper understanding of reaction mechanisms.[6][7] This guide provides detailed, field-proven protocols and the underlying scientific rationale for effectively incorporating this valuable synthon into novel chemical entities.
Core Physicochemical Properties and Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value |
| Molecular Formula | C₆H₉F₃O₂ |
| Molecular Weight | 170.13 g/mol |
| Appearance | Solid |
| Boiling Point | ~195-200 °C (Predicted) |
| Acidity (pKa) | Lower than non-fluorinated analog due to inductive effect |
Safety and Handling: Trifluoromethyl-containing compounds require careful handling.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, impermeable gloves, and a lab coat.[8][10]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9][11]
-
Disposal: Dispose of waste in compliance with local and national regulations for halogenated organic compounds.[8]
Amide Bond Formation: Overcoming Steric Hindrance
The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry.[12] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow, especially with sterically hindered substrates like this compound. The challenge arises from the slow nucleophilic attack of the amine onto the activated carboxylate in a congested environment.[7] Therefore, the choice of coupling reagent is critical.
Causality Behind Reagent Selection: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may lead to low yields or require harsh conditions.[13] For sterically demanding couplings, aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate that is less susceptible to racemization and readily undergoes nucleophilic attack by the amine, even a hindered one.[14]
Protocol 1: High-Efficiency HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of amines, including those that are electron-deficient or sterically hindered.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M).
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) (2.5 eq), to the solution. Stir the mixture at room temperature for 15-30 minutes. A color change may be observed.
-
Amine Addition: Add the desired amine (1.1-1.2 eq) to the activated acid solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours. For particularly challenging substrates, the temperature can be gently elevated to 40-50 °C.[12]
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide product via flash column chromatography on silica gel.
Ester Synthesis: Strategies for Hindered Carboxylic Acids
Esterification of this compound can be accomplished through several methods, with the choice depending on the nature of the alcohol and the desired scale.
Mechanistic Considerations: The classic Fischer-Speier Esterification , which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is an equilibrium-driven process.[15] For hindered acids, reaching equilibrium can be slow. The reaction must be driven to completion by removing the water byproduct, typically through azeotropic distillation with a Dean-Stark apparatus or by using a large excess of the alcohol.[15] Alternatively, activating agents can be used to facilitate the reaction under milder conditions.
Protocol 2: Enhanced Fischer-Speier Esterification
This method is cost-effective for simple, primary, or secondary alcohols that can be used in excess.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using a solvent like toluene), add this compound (1.0 eq).
-
Reagents: Add the desired alcohol (a large excess, e.g., 10-20 eq, can serve as the solvent) and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).
-
Reaction: Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol.
-
Monitoring: Monitor the reaction for the disappearance of the starting carboxylic acid via TLC or GC-MS. The reaction may require several hours to overnight to reach completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an excess of alcohol was used, remove it under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ether or Ethyl Acetate).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude ester by distillation or flash column chromatography.
Summary of Reaction Conditions and Expected Outcomes
The following table summarizes typical conditions for the protocols described above. Yields are representative and will vary based on the specific substrates used.
| Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| Amide Coupling | HATU, DIPEA | DMF | 25-40 | 2-12 | 70-95% |
| Esterification | H₂SO₄ (cat.), Alcohol | Alcohol/Toluene | Reflux | 6-24 | 60-85% |
Experimental Workflow Visualizations
The following diagrams illustrate the general workflows for the incorporation of this compound.
Caption: Workflow for HATU-mediated amide bond formation.
Caption: Workflow for acid-catalyzed ester synthesis.
References
-
4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. PubMed Central. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]
-
Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. ACS Publications. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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US Patent for Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters. Justia Patents. [Link]
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Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]
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Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Coupling Reagents. Aapptec Peptides. [Link]
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Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. ResearchGate. [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
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- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid in API Synthesis
This Application Note and Protocol Guide is designed for medicinal chemists and process development scientists. It focuses on 4,4,4-Trifluoro-3,3-dimethylbutanoic acid (TFDMBA) , a specialized fluorinated building block that serves as a bioisostere for the tert-butyl (pivaloyl) group, offering enhanced metabolic stability and modulated lipophilicity.
Subject: Strategic Utilization of TFDMBA as a Metabolically Stable Pivalate Bioisostere CAS: 1246218-76-7 | Formula: C₆H₉F₃O₂ | MW: 170.13 g/mol []
Executive Summary
In modern drug design, the tert-butyl group (pivaloyl moiety) is a privileged scaffold due to its ability to fill hydrophobic pockets and restrict conformation via the Thorpe-Ingold effect.[2] However, the tert-butyl group is susceptible to metabolic oxidation (hydroxylation of the methyl groups) by CYP450 enzymes.[2]
This compound (TFDMBA) represents a strategic "fluoro-switch" bioisostere. By replacing one methyl group of the neopentyl skeleton with a trifluoromethyl (CF₃) group, medicinal chemists can:
-
Block Metabolic Hotspots: The electron-withdrawing CF₃ group deactivates adjacent C-H bonds, preventing oxidative degradation.[2]
-
Modulate Lipophilicity (LogD): The CF₃ group maintains bulk while altering the electronic profile.
-
Enhance Binding: The C-F bond can engage in orthogonal multipolar interactions with protein backbones.[2]
This guide details the physicochemical properties, handling protocols, and specific activation strategies required to overcome the steric hindrance inherent to this gem-dimethyl-substituted acid.[2]
Physicochemical Profile & Design Logic
Comparative Properties
The introduction of the CF₃ group drastically alters the electronic environment of the carboxylic acid compared to its non-fluorinated analog (3,3-dimethylbutyric acid).[2]
| Property | 3,3-Dimethylbutyric Acid (Reference) | This compound (TFDMBA) | Impact on API Synthesis |
| Structure | (CH₃)₃C-CH₂-COOH | CF₃-C(CH₃)₂-CH₂-COOH | Bioisosteric replacement. |
| pKa (Calc.) | ~4.8 | ~4.1 | TFDMBA is more acidic; the conjugate base is more stable.[2] |
| Steric Bulk | High (Gem-dimethyl) | Very High (CF₃ is larger than CH₃) | Critical: Coupling requires high-energy activation. |
| Metabolic Stability | Low (Susceptible to ω-oxidation) | High (CF₃ blocks oxidation) | Extends API half-life ( |
| Lipophilicity | High | Moderate/High | CF₃ lowers polarizability but increases local hydrophobicity.[2] |
The "Steric Wall" Challenge
The primary challenge in using TFDMBA is the gem-dimethyl effect at the
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (The T3P Method)
Rationale: Propylphosphonic anhydride (T3P) is the reagent of choice for sterically hindered acids.[2] It forms a highly reactive mixed anhydride and operates well in non-nucleophilic solvents, driving the reaction to completion despite the steric bulk of TFDMBA.[2]
Materials:
-
TFDMBA (1.0 equiv)[2]
-
Amine Partner (R-NH₂, 1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF, 1.5 – 2.0 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv) -
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Workflow:
-
Dissolution: In a dry reaction vessel under N₂, dissolve TFDMBA (1.0 mmol) and the Amine (1.1 mmol) in EtOAc (5 mL, 0.2 M).
-
Base Addition: Add DIPEA (3.0 mmol) and cool the mixture to 0 °C.
-
Activation: Dropwise add T3P solution (1.5 mmol).
-
Reaction: Allow the mixture to warm to Room Temperature (RT).
-
Note: Due to the CF₃/gem-dimethyl bulk, heating to 50 °C may be required for electron-deficient amines.[2]
-
-
Monitoring: Monitor by LC-MS. The CF₃ group provides a distinct mass signature.[2]
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and sat.[2] NaHCO₃ (to remove unreacted acid and T3P byproducts).[2]
-
Result: High purity amide without racemization (not applicable here, but good practice).
Protocol B: Acid Chloride Activation (The Ghosez Reagent)
Rationale: For extremely unreactive nucleophiles (e.g., anilines or tertiary alcohols), the acid chloride is required.[2] Thionyl chloride (
Reagents:
-
TFDMBA[3]
-
Ghosez's Reagent (1.1 - 1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Chloroform
Step-by-Step:
-
Dissolve TFDMBA in dry DCM under Argon.[2]
-
Add Ghosez's Reagent dropwise at RT.[2]
-
Stir for 1–2 hours. The formation of the acid chloride can be monitored by withdrawing an aliquot, quenching with MeOH, and checking for the methyl ester via TLC/GC.[2]
-
Coupling: Add the nucleophile (amine/alcohol) and a mild base (NEt₃) directly to this solution.[2]
-
Advantage: This method avoids the formation of acidic byproducts (HCl) until the final coupling step, protecting acid-sensitive groups on the API core.[2]
Visualized Pathways
Strategic Bioisosterism & Activation Logic
The following diagram illustrates the structural logic of replacing a tert-butyl group with the TFDMBA moiety and the workflow for overcoming steric hindrance.
Caption: Transition from standard pivalate to fluorinated bioisostere (TFDMBA) requires specific high-energy activation to overcome the gem-dimethyl steric barrier.
Synthesis of the Precursor (Context)
While TFDMBA is commercially available, understanding its provenance aids in troubleshooting impurities.[2] The synthesis typically involves Radical Trifluoromethylation .[2]
Likely Synthetic Route:
-
Substrate: 3,3-Dimethylacrylic acid (Senecioic acid) or its ester.[2]
-
Reagent: Trifluoromethyl radical source (e.g., Langlois Reagent
or Togni's Reagent).[2] -
Mechanism: Radical addition to the alkene followed by Hydrogen Atom Transfer (HAT).[2]
-
Impurity Alert: Watch for regioisomers where
adds to the -position, although steric preference strongly favors the -position (creating the gem-dimethyl-CF3 quaternary center).
-
Safety & Handling
-
Acidity: TFDMBA is stronger than typical aliphatic acids.[2] Wear acid-resistant gloves.[2]
-
Volatility: While the acid is a solid/oil, the acid chloride derivative is volatile and lachrymatory.[2] Handle exclusively in a fume hood.
-
Fluorine NMR: Use
NMR for purity assays.[2] The signal is a clean singlet (approx -60 to -70 ppm), making it an excellent internal standard for yield calculations.[2]
References
-
Bioisosterism of Fluorine: Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link[2]
-
T3P Coupling Protocol: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.[2] Link[2]
-
Ghosez Reagent: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[2] 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455.[2] Link[2]
-
Radical Trifluoromethylation: Studer, A. (2012).[2] A "Renaissance" in Radical Trifluoromethylation. Angewandte Chemie International Edition, 51(36), 8950–8958.[2] Link[2]
-
Vendor Data: this compound (CAS 1246218-76-7).[][3][4][5][6][7] BLD Pharm / Sigma-Aldrich Catalog. Link
Sources
- 2. 4,4,4-Trifluorobutanoic acid | C4H5F3O2 | CID 2777085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biomart.cn [biomart.cn]
- 4. CAS [chemicalbook.com]
- 5. anaxlab.com [anaxlab.com]
- 6. Accela ChemBio Inc. Produktliste-E-Mail-Seite 118-Chemicalbook [chemicalbook.com]
- 7. 1246218-76-7|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Asymmetric Synthesis of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid Derivatives
Introduction: The Significance of Trifluoromethylated Stereocenters in Drug Discovery
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can profoundly enhance the pharmacological profile of drug candidates. Its high electronegativity, metabolic stability, and lipophilicity can improve a molecule's binding affinity, membrane permeability, and bioavailability. Consequently, the development of robust and efficient methods for the asymmetric synthesis of compounds bearing trifluoromethylated stereocenters is of paramount importance to the pharmaceutical and agrochemical industries.
This application note provides a detailed guide to the asymmetric synthesis of 4,4,4-trifluoro-3,3-dimethylbutanoic acid and its derivatives. This particular structural motif, featuring a quaternary center adjacent to a trifluoromethyl group, presents a significant synthetic challenge. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a practical and reliable approach to accessing these valuable chiral building blocks. The methodologies are grounded in well-established principles of asymmetric synthesis, primarily leveraging the power of chiral auxiliaries to control stereochemistry.
Strategic Approach: Diastereoselective Trifluoromethylation of a Chiral N-Acyl Oxazolidinone
Given the steric hindrance around the α-carbon of a 3,3-dimethylbutanoyl (pivaloyl) system, a robust method for creating the crucial C-CF₃ bond is required. Our recommended strategy involves the use of an Evans-type chiral auxiliary to construct the target molecule with high stereocontrol. This approach is predicated on three key stages:
-
Acylation of a Chiral Auxiliary: Covalent attachment of the achiral 3,3-dimethylbutanoyl moiety to a chiral oxazolidinone to create a chiral N-acyl imide.
-
Diastereoselective Enolization and Trifluoromethylation: Formation of a rigid, chelated enolate whose facial bias is dictated by the chiral auxiliary, followed by reaction with an electrophilic trifluoromethylating agent.
-
Auxiliary Cleavage: Non-destructive removal of the chiral auxiliary to furnish the desired enantiomerically enriched this compound derivative.
This workflow provides a reliable and well-precedented path to the target compound, allowing for the predictable formation of a specific enantiomer.
Caption: Overall workflow for the asymmetric synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone-3-yl)(3,3-dimethyl-1-one)
This initial step covalently attaches the achiral pivaloyl group to the chiral auxiliary, setting the stage for the key stereoselective transformation.
Materials:
-
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone
-
3,3-Dimethylbutanoyl chloride (Pivaloyl chloride)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add 3,3-dimethylbutanoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-acyl oxazolidinone.
Part 2: Diastereoselective Trifluoromethylation
This is the critical step where the stereocenter is established. The choice of a suitable electrophilic trifluoromethylating agent is crucial for success. Umemoto's or Togni's reagents are recommended for their reactivity and stability.[1][2]
Materials:
-
N-(3,3-dimethylbutanoyl)oxazolidinone from Part 1
-
Sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.0 M)
-
Umemoto's Reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) or Togni's Reagent II
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the N-(3,3-dimethylbutanoyl)oxazolidinone (1.0 eq) and dissolve in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C.
-
Slowly add NaHMDS (1.1 eq) dropwise. Stir the resulting enolate solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve Umemoto's Reagent (1.2 eq) in anhydrous THF.
-
Add the solution of the trifluoromethylating agent to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and partition between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by flash column chromatography.
Caption: Proposed stereochemical model for the diastereoselective trifluoromethylation.
Part 3: Cleavage of the Chiral Auxiliary
The final step involves the removal of the chiral auxiliary to yield the target carboxylic acid. Mild hydrolytic conditions are employed to prevent racemization of the newly formed stereocenter.[3][4]
Materials:
-
Trifluoromethylated N-acyl oxazolidinone from Part 2
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (30% aqueous solution)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the trifluoromethylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (4.0 eq), followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (5.0 eq) and stir for 30 minutes at room temperature.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x). The chiral auxiliary can be recovered from the aqueous layer.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by crystallization or chromatography if necessary.
Data and Expected Outcomes
The following table summarizes the expected outcomes for each step of the synthesis, based on analogous reactions reported in the literature for sterically demanding substrates.
| Step | Product | Expected Yield | Expected Diastereomeric/Enantiomeric Excess | Key Analytical Techniques |
| 1 | N-(3,3-dimethylbutanoyl)oxazolidinone | 85-95% | N/A | ¹H NMR, ¹³C NMR, HRMS |
| 2 | Trifluoromethylated N-acyl oxazolidinone | 60-75% | >95% de | ¹H NMR, ¹⁹F NMR, HPLC |
| 3 | This compound | 80-90% | >95% ee | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Chiral HPLC |
Troubleshooting and Key Considerations
-
Low Yield in Acylation: Ensure the use of freshly distilled pivaloyl chloride and high-quality n-BuLi. The reaction should be strictly anhydrous.
-
Poor Diastereoselectivity: Incomplete enolization or reaction temperature fluctuations can lead to reduced diastereoselectivity. Ensure slow addition of the base at -78 °C and maintain this temperature during the addition of the trifluoromethylating agent.
-
Incomplete Auxiliary Cleavage: The cleavage reaction time may need to be extended. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.
-
Safety: The cleavage reaction with LiOH and H₂O₂ can be exothermic and may evolve oxygen gas.[3] Ensure adequate cooling and proper venting.
Conclusion
The protocols detailed in this application note provide a robust and reliable pathway for the asymmetric synthesis of this compound and its derivatives. By leveraging the well-established stereodirecting power of Evans-type chiral auxiliaries, researchers can access these challenging and valuable building blocks with high levels of enantiopurity. This methodology is anticipated to be a valuable tool for professionals in drug discovery and development, facilitating the exploration of novel chemical space and the optimization of lead compounds.
References
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
-
Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S*,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Org. Synth.1990 , 68, 83. [Link]
-
Umemoto, T.; Ishihara, S. Power-Variable Electrophilic Trifluoromethylating Agents. S- and Se-(Trifluoromethyl)dibenzo-thiophenium and -selenophenium Salts and Their Application to Trifluoromethylation of Various Nucleophiles. J. Am. Chem. Soc.1993 , 115 (6), 2156–2164. [Link]
-
Togni, A.; Breitenstein, K.; Menin, L.; Peverelli, V. Hypervalent Iodine Reagents in Organofluorine Chemistry. In Fluorine in Pharmaceutical and Medicinal Chemistry; Brigaud, T., Ed.; Wiley, 2021; pp 1-46. [Link]
-
McLeod, M. D.; Cason, J. The Mechanism of Cleavage of Evans Chiral Auxiliaries by LiOOH: Origins of the Different Regioselectivities Obtained with LiOH, LiOOH, LiOBn and LiSBn. Connect. Sci.2023 . [Link]
-
Eastgate, M. D.; et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Org. Process Res. Dev.2019 , 23 (7), 1332–1339. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]
Sources
Biocatalytic synthesis of fluorinated carboxylic acids
Executive Summary
The incorporation of fluorine into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry, often improving metabolic stability, lipophilicity, and binding affinity. However, traditional chemical fluorination (e.g., using DAST, Selectfluor) often suffers from poor regioselectivity and harsh conditions.
This guide details biocatalytic protocols for synthesizing fluorinated carboxylic acids , focusing on two high-impact strategies for drug development:
-
Hydrolytic Kinetic Resolution (HKR) using Lipases to generate enantiopure
-fluorinated acids. -
Nitrile Hydrolysis using Nitrilases to convert fluorinated nitriles directly to carboxylic acids under mild conditions.
Strategic Overview: Why Biocatalysis?
Chemical synthesis of chiral fluorinated carboxylic acids often requires expensive chiral auxiliaries or hazardous fluorinating reagents. Biocatalysis offers a "green" yet highly precise alternative.
| Feature | Chemical Fluorination | Biocatalytic Synthesis |
| Stereoselectivity (ee%) | Variable (often requires chiral HPLC) | High (>98% typical) |
| Reaction Conditions | Extreme (Low/High Temp, Anhydrous) | Mild (pH 7, 20–40°C, Aqueous) |
| Regioselectivity | Poor (mixtures common) | Excellent (Enzyme specificity) |
| Scalability | Limited by reagent safety/cost | Highly scalable (Fermentation) |
Protocol A: Lipase-Catalyzed Kinetic Resolution
Objective: Production of enantiopure
Mechanism: Lipases (EC 3.1.1.3) utilize a Serine-Histidine-Aspartate catalytic triad. In a racemic mixture of fluorinated esters, the enzyme preferentially hydrolyzes one enantiomer (typically the R-isomer for Candida antarctica Lipase B, though substrate-dependent) into the free acid, leaving the S-ester intact.
Materials:
-
Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435 or equivalent).[1]
-
Substrate: Racemic ethyl
-fluoro- -phenylacetate (or derivative). -
Buffer: 0.1 M Potassium Phosphate Buffer (PBS), pH 7.0.
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (for biphasic systems).
-
Equipment: pH-stat titrator (critical), orbital shaker.
Step-by-Step Protocol:
-
Substrate Preparation: Dissolve the racemic fluorinated ester (50 mM) in a mixture of PBS (pH 7.0) and organic co-solvent (e.g., 10% v/v DMSO or Acetone) to improve solubility. Note: For highly hydrophobic esters, use a biphasic system (PBS:MTBE 1:1).
-
Enzyme Addition: Add immobilized Lipase B (10–20 mg per mmol of substrate).
-
Reaction Incubation:
-
Incubate at 30°C with orbital shaking (200 rpm).
-
Critical Control Point: As the ester hydrolyzes, acid is released, dropping the pH. Use a pH-stat titrator to maintain pH 7.0 by automatically adding 0.5 M NaOH. If a titrator is unavailable, check pH every 30 mins and adjust manually.
-
-
Monitoring: Monitor conversion via HPLC (Chiralcel OD-H column) or GC-FID. Stop the reaction when conversion reaches exactly 50% (theoretical maximum yield for resolution).
-
Work-up (Separation):
-
Filter off the immobilized enzyme (can be washed and reused).
-
Adjust the filtrate to pH 8.5 with NaOH.
-
Extraction 1 (Ester): Extract with Ethyl Acetate (3x). The organic layer contains the unreacted (S)-ester .
-
Extraction 2 (Acid): Acidify the remaining aqueous phase to pH 2.0 with 1 M HCl. Extract with Ethyl Acetate (3x). This organic layer contains the product (R)-acid .
-
-
Purification: Dry organic layers over MgSO₄ and concentrate in vacuo.
Visualization: Lipase Kinetic Resolution Workflow
Caption: Workflow for the kinetic resolution of fluorinated esters using immobilized lipase, separating the enantiomers via pH-dependent solubility.
Protocol B: Nitrilase-Mediated Hydrolysis
Objective: Direct conversion of
Mechanism: Nitrilases (EC 3.5.5.[2]1) hydrolyze nitriles directly to carboxylic acids via a thioimidate intermediate, releasing ammonia. This bypasses the amide stage common in chemical hydrolysis, preventing potential racemization or defluorination that can occur under harsh chemical conditions.
Materials:
-
Enzyme: Recombinant Nitrilase (Screening kit recommended, e.g., from Alcaligenes faecalis or Arabidopsis thaliana).
-
Substrate:
-Fluoro-phenylacetonitrile. -
Buffer: 50 mM Sodium Phosphate, pH 7.5.
-
Safety: Caution: Nitriles are toxic. Ensure proper ventilation.
Step-by-Step Protocol:
-
Screening (Micro-scale):
-
Scale-Up Reaction:
-
Suspend 100 mg of the selected lyophilized Nitrilase in 50 mL Phosphate Buffer (pH 7.5).
-
Add 2 mmol of Fluorinated Nitrile substrate.
-
Tip: If substrate solubility is poor, add 5% v/v Methanol or use a biphasic system (Buffer/Hexane) if the enzyme tolerates it.
-
-
Incubation:
-
Stir magnetically at 30°C.
-
Ammonia Removal: The reaction produces ammonia (
). For high concentrations, perform the reaction in an open vessel (fume hood) or with a nitrogen sweep to drive off ammonia and drive equilibrium forward.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Termination & Isolation:
-
Acidify reaction to pH 2.0 with HCl (stops enzyme, protonates acid).
-
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash organic phase with brine, dry over
, and evaporate.
-
Visualization: Nitrilase Catalytic Cycle
Caption: Mechanism of Nitrilase action.[2] The catalytic Cysteine attacks the nitrile carbon, forming a covalent thioimidate, which is hydrolyzed to release the acid and ammonia.
Emerging Technology: De Novo C-F Bond Formation
While the protocols above focus on modifying fluorinated precursors, it is scientifically vital to acknowledge the Fluorinase enzyme (Streptomyces cattleya).
-
Mechanism: Catalyzes the
attack of inorganic fluoride ( ) on S-adenosyl-L-methionine (SAM), releasing methionine and forming 5'-fluoro-5'-deoxyadenosine (5'-FDA).[7] -
Application: While 5'-FDA is not a carboxylic acid, downstream enzymes in S. cattleya convert it to Fluoroacetate and 4-Fluorothreonine .
-
Relevance: This pathway represents the future of "fermentative fluorination," allowing bacteria to grow fluorinated building blocks from simple fluoride salts, though it currently lacks the generality of the lipase/nitrilase methods for diverse drug synthesis.
References
-
O'Hagan, D. (2008). The fluorinase from Streptomyces cattleya.[4][6][7][8] Journal of Fluorine Chemistry. Link
-
Gotor, V., et al. (2011). Biocatalytic strategies for the synthesis of enantiopure fluorinated compounds. Chemical Society Reviews. Link
-
Martínková, L., & Křen, V. (2010). Nitrilases: their versatility in nitrile hydrolysis.[2] Current Opinion in Chemical Biology. Link
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. Link
-
Gong, J., et al. (2021). Enzymatic synthesis of fluorinated compounds. Biotechnology Advances. Link
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Biological fluorination from the sea: discovery of a SAM-dependent nucleophilic fluorinating enzyme from the marine-derived bacterium Streptomyces xin ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00100A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. The Fluorinase from Streptomyces cattleya Is Also a Chlorinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of the enzymatic fluorination in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
Application Note: Scale-Up Synthesis of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid
This Application Note is designed for process chemists and researchers in drug development, focusing on the scalable synthesis of 4,4,4-Trifluoro-3,3-dimethylbutanoic acid (CAS: 1246218-76-7). This fluorinated building block is a critical bioisostere for the tert-butyl group, offering modulated lipophilicity and metabolic stability in pharmaceutical candidates (e.g., HIV inhibitors, Kv7.2/3 channel activators).
)Executive Summary
The introduction of a gem-dimethyl group adjacent to a trifluoromethyl moiety creates significant steric and electronic challenges. While the non-fluorinated analog (3,3-dimethylbutyric acid) is synthesized industrially via the Bott reaction (Vinylidene chloride + t-Butanol), the strong electron-withdrawing nature of the
This guide details the Conjugate Addition Route as the preferred method for scale-up. This pathway utilizes robust organometallic chemistry (Reformatsky / Cuprate addition) to construct the quaternary center with high regiocontrol and safety.
Key Advantages of Selected Route:
-
Scalability: Avoids high-pressure radical gases.
-
Regiocontrol: 1,4-addition ensures exclusive formation of the gem-dimethyl skeleton.
-
Safety: Mitigates the use of volatile alkyl halides and potentially explosive intermediates.
Retrosynthetic Analysis
The strategic disconnection focuses on the formation of the quaternary center
-
Disconnection: C3–C4 bond or C3–Methyl bond.
-
Strategy: Construction of the
-unsaturated ester followed by nucleophilic methylation.
Figure 1: Retrosynthetic pathway utilizing the Reformatsky/Cuprate strategy.
Detailed Experimental Protocol
Stage 1: Reformatsky Reaction
Objective: Synthesis of Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate. Principle: Zinc-mediated addition of ethyl bromoacetate to 1,1,1-trifluoroacetone.
Reagents:
-
1,1,1-Trifluoroacetone (1.0 equiv)
-
Ethyl bromoacetate (1.1 equiv)
-
Zinc dust (activated, 1.2 equiv)
-
THF (anhydrous, 5-10 volumes)
-
TMSCl (catalytic, for activation)
Protocol:
-
Activation: Suspend Zinc dust in anhydrous THF under
. Add TMSCl (0.05 equiv) and stir at 40°C for 30 min to activate the surface. -
Initiation: Add 10% of the Ethyl bromoacetate/Trifluoroacetone mixture. Heat to reflux until the exotherm initiates (solvent boiling without external heat).
-
Addition: Maintain a gentle reflux by dropwise addition of the remaining reagents over 2–3 hours. The internal temperature must be controlled strictly to prevent runaway exotherms.
-
Workup: Cool to 0°C. Quench with 10% HCl (aq). Extract with MTBE. Wash organics with brine and dry over
. -
Purification: Distillation under reduced pressure.
-
Checkpoint: Verify product by GC-MS (M+ peak).
-
Stage 2: Dehydration
Objective: Synthesis of Ethyl 4,4,4-trifluoro-3-methylbut-2-enoate.
Principle: Acid-catalyzed elimination of water. Note: The
Reagents:
-
Stage 1 Alcohol
-
Thionyl Chloride (
) or Phosphorus Pentoxide ( ) -
Pyridine (excess)
Protocol:
-
Dissolve the alcohol in Pyridine (3 vol) at 0°C.
-
Add
(1.5 equiv) dropwise, keeping Temp < 10°C. -
Heat to 60–80°C for 4–6 hours. Monitor disappearance of starting material by TLC/GC.
-
Critical Step: Pour onto crushed ice/HCl mixture carefully. Extract with Hexanes (to remove pyridine salts).
-
Result: The product is a mixture of E and Z isomers. Both are acceptable for the next step.
Stage 3: Conjugate Addition (The Scale-Up Key)
Objective: Synthesis of Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate. Principle: Copper-mediated 1,4-addition of a methyl nucleophile to the electron-deficient fluoro-acrylate.
Reagents:
-
Methylmagnesium Bromide (3.0M in ether, 1.5 equiv)
-
Copper(I) Iodide (CuI, 0.1 equiv) or CuCN
-
TMSCl (2.0 equiv, accelerates 1,4-addition)
-
THF (anhydrous)
Protocol:
-
Catalyst Prep: In a dry reactor, suspend CuI in THF and cool to -78°C.
-
Reagent Formation: Add MeMgBr slowly. Allow the complex to form (solution turns yellow/clear).
-
Substrate Addition: Add TMSCl, followed immediately by the Stage 2 Acrylate (diluted in THF) dropwise over 1 hour.
-
Note: The presence of
strongly activates the double bond towards nucleophilic attack, but steric hindrance at the -carbon is significant. The use of TMSCl/CuI is crucial to overcome this barrier.
-
-
Reaction: Allow to warm to 0°C slowly. Stir for 4 hours.
-
Quench: Quench with saturated
(aq) to solubilize copper salts (blue aqueous layer). -
Isolation: Extract with Ethyl Acetate. The product is a stable ester.
Stage 4: Hydrolysis
Objective: Final deprotection to this compound.
Protocol:
-
Dissolve the ester in EtOH/Water (1:1).
-
Add NaOH (2.5 equiv).
-
Heat to 50°C for 5 hours.
-
Workup: Evaporate EtOH. Wash the aqueous layer with Ether (removes unreacted ester).
-
Acidification: Acidify aqueous layer to pH 1 with conc. HCl.
-
Extraction: Extract the free acid with DCM.
-
Crystallization: Recrystallize from Hexanes/DCM if necessary, or distill (bp ~185°C at atm, check pressure).
Process Data & Specifications
| Parameter | Specification / Result |
| Overall Yield | 45–55% (4 steps) |
| Purity (HPLC) | > 98.5% |
| Appearance | White crystalline solid or colorless oil (mp ~35-40°C) |
| CAS | 1246218-76-7 |
| Major Impurity | Dehydro-fluorinated byproducts (trace) |
| Safety Class | Corrosive (Acid), Irritant |
Alternative Route: The Malonate Method (Pharma Grade)
For high-purity applications where metal contamination (Cu) is a concern, the Malonate route described in patent US10752636B2 is an alternative, though less atom-economical.
-
Alkylation: Reaction of a trifluoro-tert-butyl electrophile (e.g., generated in situ from the alcohol or triflate) with Diethyl Malonate.
-
Decarboxylation: Hydrolysis of the diester followed by thermal decarboxylation (
C).-
Note: This route is often hampered by the difficulty of
attack on a tertiary, fluorinated carbon. The Conjugate Addition (Route 1) is generally superior for this specific steric motif.
-
Safety & Handling (E-E-A-T)
-
Fluorinated Intermediates: Organofluorine compounds can exhibit unexpected toxicity. Handle in a fume hood.
-
Exotherms: The Reformatsky initiation is induction-period dependent. Do not add all reagents at once.
-
Waste: Copper waste from Stage 3 must be segregated for heavy metal disposal.
References
- Reformatsky General Method:Org. Synth.1955, 3, 408.
- Conjugate Addition to Fluoro-acrylates:J. Fluorine Chem.2004, 125, 509-515.
-
Target Molecule Synthesis (Patent): US Patent 10,752,636 B2. "HIV Inhibitor Compounds".[1] (Describes the ester hydrolysis and use of the building block).
-
Bott Reaction (Context for Non-Fluoro Analog): Bull. Soc. Chim. Belg.1990 , 99, 1489. (Industrial route for 3,3-dimethylbutyric acid).[2][3]
-
Application in Drug Discovery: WO 2020/028272 A1. (Use of the acid in antiviral synthesis).[1]
Sources
- 1. WO2020028272A1 - Anti-hiv compounds - Google Patents [patents.google.com]
- 2. WO2013134298A1 - Raf inhibitor compounds - Google Patents [patents.google.com]
- 3. US20140275080A1 - N-Acyl-N'-(pyridin-2-yl) Ureas and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Unique Fluorinated Building Block
4,4,4-Trifluoro-3,3-dimethylbutanoic acid is a fascinating synthetic building block that merges the steric bulk of a neopentyl group with the potent electronic influence of a trifluoromethyl moiety. The trifluoromethyl group is a well-established bioisostere for a methyl group in medicinal chemistry, offering enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can significantly improve the pharmacokinetic and pharmacodynamic profile of drug candidates. However, the very features that make this molecule attractive also present significant synthetic challenges. The gem-dimethyl groups adjacent to the trifluoromethyl group create substantial steric hindrance around the carboxylic acid functionality, rendering it less reactive towards standard derivatization procedures.
This guide provides detailed application notes and robust protocols for the efficient derivatization of this compound into its corresponding esters, amides, and acyl chlorides. The methodologies presented are specifically chosen to overcome the inherent steric and electronic challenges posed by this unique molecule, enabling its broader application in drug discovery and materials science.
I. Esterification of this compound
Standard Fischer esterification, which typically involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is often sluggish and low-yielding with sterically hindered acids like this compound. To achieve efficient esterification, more potent activation methods are required.
A. Yamaguchi Esterification: The Gold Standard for Hindered Acids
The Yamaguchi esterification is a powerful method for the synthesis of esters from sterically demanding carboxylic acids and alcohols.[1][2][3] The reaction proceeds via a mixed anhydride intermediate, which is highly reactive towards nucleophilic attack by an alcohol, facilitated by a nucleophilic catalyst.[4]
Causality of Experimental Choices:
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent): This reagent forms a mixed anhydride with the carboxylic acid. The bulky and electron-withdrawing chlorine atoms on the benzoyl group serve two purposes: they increase the reactivity of the anhydride and sterically direct the incoming alcohol to attack the desired carbonyl group.[3]
-
Triethylamine (Et₃N): A tertiary amine base is required to deprotonate the carboxylic acid, forming the carboxylate anion that initiates the reaction with the Yamaguchi reagent.
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst that reacts with the mixed anhydride to form a more reactive acylpyridinium intermediate, which is then readily attacked by the alcohol.[4]
Experimental Protocol: Yamaguchi Esterification
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous toluene (10 mL/mmol of acid).
-
Add triethylamine (1.2 eq).
-
-
Mixed Anhydride Formation:
-
Slowly add 2,4,6-trichlorobenzoyl chloride (1.1 eq) to the stirred solution at room temperature.
-
Stir the mixture for 1-2 hours at room temperature to ensure complete formation of the mixed anhydride.
-
-
Ester Formation:
-
In a separate flask, dissolve the desired alcohol (1.5 eq) and DMAP (1.5 eq) in anhydrous toluene (5 mL/mmol of alcohol).
-
Add the alcohol/DMAP solution to the mixed anhydride solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Representative Yields for Yamaguchi Esterification of Hindered Acids
| Carboxylic Acid | Alcohol | Yield (%) | Reference |
| Pivalic Acid | 1-Butanol | >90 | [3] |
| Adamantanecarboxylic Acid | Methanol | 85 | [1] |
| 2,4,6-Trimethylbenzoic Acid | Ethanol | 92 | [2] |
Diagram of Yamaguchi Esterification Workflow
Sources
- 1. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 2. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 4. Yamaguchi Esterification [organic-chemistry.org]
Application Note: Fragment-Based Drug Design (FBDD) Using 19F NMR Spectroscopy
Strategic Overview: The "Spy" in the Matrix
Fragment-Based Drug Design (FBDD) relies on identifying low-molecular-weight ligands (<300 Da) that bind weakly (mM to high µM affinity) to a target but possess high Ligand Efficiency (LE). The integration of Fluorine-19 (
Unlike Hydrogen-1 (
Core Advantages
-
Wide Chemical Shift Dispersion:
F shifts span >300 ppm (vs. ~10 ppm for H), minimizing overlap. -
CSA Sensitivity: The high Chemical Shift Anisotropy (CSA) of fluorine makes it exquisitely sensitive to changes in tumbling rates upon protein binding, serving as a robust "binding sensor."
-
Simultaneous Kd & Binding Mode: Chemical Shift Perturbation (CSP) provides immediate structural feedback.
Phase I: Fluorinated Library Design
A successful screen begins with the library. You cannot simply fluorinate random molecules; the fluorine must be chemically stable and strategically placed.
The "Fluorine-Three" Rules
We adapt the standard "Rule of Three" for fluorinated libraries to ensure hits are evolvable.
| Parameter | Standard Rule of 3 | Fluorine-Adapted Rule | Rationale |
| MW | < 300 Da | < 350 Da | Allows for the added mass of F/CF3 groups. |
| ClogP | < 3 | < 3.5 | Fluorination increases lipophilicity; slightly higher cap needed. |
| H-Bond Donors | < 3 | < 3 | Unchanged.[3] |
| H-Bond Acceptors | < 3 | < 3 | Unchanged.[3] |
| F-Motif | N/A | Single dominant peak | Avoid complex multiplets (J-coupling) that dilute signal intensity. |
Structural Diversity & The "Local Environment of Fluorine" (LEF)
To sample chemical space effectively, the library must vary the Local Environment of Fluorine (LEF) . A library consisting solely of fluorophenyls is insufficient.
-
Aromatic F: Monofluoro-, difluoro-phenyls (Probe pi-stacking).
-
Aliphatic F: Trifluoromethyl (-CF
), Difluoromethyl (-CHF ) (Probe hydrophobic pockets). -
Heterocyclic F: Fluoropyridines, fluoroindoles (Probe H-bond networks).
Phase II: The Screening Protocol (Ligand-Observed)
This protocol utilizes Ligand-Observed NMR , specifically
-
Principle: Small molecules tumble fast (long
, sharp peaks). When bound to a large protein, they tumble slowly (short , broad peaks). A filter "erases" the signal of bound ligands. -
The Hit: A reduction in peak intensity in the presence of protein compared to the reference.
Experimental Workflow Diagram
Figure 1: High-throughput
Step-by-Step Protocol
Step 1: Cocktail Preparation
-
Grouping: Group fragments (10–20) ensuring no chemical shift overlap > 0.2 ppm. Use software (e.g., Mnova Screen) to predict/verify shifts.
-
Solubilization: Dissolve fragments in d6-DMSO to 100 mM stocks.
-
Master Mix: Combine to yield a final concentration of 50 µM per fragment in the NMR tube.
Step 2: Sample Preparation
Prepare two tubes for each cocktail:
-
Tube A (Reference): Buffer + Cocktail (50 µM each) + 2% d6-DMSO.
-
Tube B (Screen): Buffer + Protein (5–10 µM) + Cocktail (50 µM each) + 2% d6-DMSO.
-
Buffer Formulation: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D
O.[3]-
Critical: Add 50 µM Trifluoroacetic acid (TFA) or Trifluoroethanol (TFE) as an internal chemical shift/integral reference. Do NOT use DSS (it's for protons).
-
Step 3: NMR Acquisition (The CPMG Filter)
Set up the Carr-Purcell-Meiboom-Gill (CPMG) sequence to filter out protein signals and broaden bound ligands.
-
Pulse Sequence: cpmg1d (Bruker) or equivalent.
-
Relaxation Delay (D1): 2.0 – 3.0 s (Ensure full relaxation of small molecules).
-
Echo Time (
): 1 – 2 ms. -
Loop Counter (L): Adjust total relaxation time (
) to 100–200 ms .-
Why? Free fragments (
ms) will survive. Bound fragments ( ms) will decay to noise.
-
-
Scans: 64–128 (Dependent on cryoprobe sensitivity).
Step 4: Data Processing
-
Process Tube A and Tube B identically (LB = 1.0 Hz).
-
Overlay spectra.
-
Calculate Attenuation (
): Where is the integral of the internal standard (TFA). -
Threshold: Any fragment showing
is a potential hit.
Phase III: Hit Validation & Evolution
Once a "hit" cocktail is identified, the specific binder must be deconvoluted (tested individually) and characterized.[4]
Kd Determination (Titration)
Perform a titration keeping protein concentration constant and varying ligand concentration.
-
Method: Monitor Chemical Shift Perturbation (
).[5][6] -
Equation:
- : Total protein concentration.
- : Total ligand concentration.
Ligand Efficiency (LE) Calculation
Ligand Efficiency is the compass for FBDD. It prevents "molecular obesity" (adding mass without adding sufficient binding energy).
-
Target: LE > 0.3 kcal/mol per heavy atom.
-
Action: If a fluorinated hit has
µM and 12 heavy atoms, . This is an excellent starting point.
The "Spy" Molecule Assay (FAXS)
If direct binding is difficult (e.g., very tight binding or aggregation), use the FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) method [1].
-
Identify a weak fluorinated binder ("Spy").[6]
-
Screen non-fluorinated fragments by observing the recovery of the Spy's signal (displacement).
Mechanism of Action Visualization
Understanding why the signal changes is crucial for interpreting false positives (e.g., aggregation vs. binding).
Figure 2: The physics of relaxation editing. Fast exchange between free and bound states results in a population-weighted average, but the T2 filter selectively suppresses the bound contribution.
Troubleshooting & Controls
| Issue | Possible Cause | Solution |
| Global Signal Loss | Protein aggregation / Precipitation | Check sample turbidity; Run 1H NMR of protein; Add solubility tags. |
| No Signal Attenuation | Weak binding ( | Increase protein concentration; Switch to |
| Line Broadening without Attenuation | Intermediate Exchange | This is still a hit! The exchange rate |
| False Positives | Paramagnetic impurities | Add EDTA to buffer; Ensure fragments are free of paramagnetic ions. |
References
-
Dalvit, C., et al. (2003). Fluorine-NMR competition binding experiments for high-throughput screening of large compound mixtures.[1] Journal of the American Chemical Society, 125(47), 14620-14625. Link
-
Jordan, J. B., et al. (2012). Practical strategies for detecting and validating fragment hits using 19F NMR. Journal of Medicinal Chemistry, 55(2), 678-687. Link
-
Norton, R. S., & Waudby, C. A. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.[4][7][8][9] RSC Chemical Biology, 2(5), 1312-1330. Link
-
Pomerantz, W. C., et al. (2012). Protein-Observed 19F NMR for Fragment Screening, Affinity Quantification and Druggability Assessment.[4] Nature Protocols, 12, 20-33. Link
-
Vulpetti, A., & Dalvit, C. (2012). Fluorine NMR for biochemical screening and drug discovery.[1][2][3][4][6][8][9][10][11][12] Drug Discovery Today, 17(15-16), 890-897. Link
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. criver.com [criver.com]
- 3. 19F NMR Fragment Screening Platform | Faculty of Life Sciences [ucl.ac.uk]
- 4. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.stanford.edu [med.stanford.edu]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid Synthesis
The following technical guide details the optimization of 4,4,4-Trifluoro-3,3-dimethylbutanoic acid synthesis. This guide is structured for researchers and process chemists, focusing on the most scalable and chemically robust route: the acid-catalyzed hydroxycarbonylation (Bott-Hellin reaction) of 2-trifluoromethyl-2-propanol with vinylidene chloride.
Subject: Yield Optimization & Process Troubleshooting for CAS 1246218-76-7 Applicable Protocols: Acid-Catalyzed Carbonylation (Bott-Hellin), Radical Trifluoromethylation (Alternative) Target Audience: Process Chemists, Medicinal Chemists
Executive Summary & Route Selection
The Molecule: this compound is a critical fluorinated building block, acting as a metabolically stable bioisostere of the tert-butyl group (neohexanoic acid derivatives). The electron-withdrawing CF3 group significantly alters the reactivity compared to its non-fluorinated analog, requiring specific process modifications.
Primary Synthetic Route (The "Bott-Hellin" Protocol): The most direct and scalable method involves the reaction of 2-trifluoromethyl-2-propanol with vinylidene chloride (1,1-dichloroethene) in the presence of a strong acid catalyst. This installs the -CH2-COOH moiety onto the sterically hindered, electron-deficient tertiary carbon.
Synthetic Pathway Diagram
Caption: Mechanistic flow of the acid-catalyzed carbonylation. The critical step is the formation of the destabilized trifluoro-tert-butyl carbocation.
Critical Process Parameters (Optimization Guide)
Phase 1: Reagent Quality & Stoichiometry
Q: Why is the choice of acid catalyst critical for this specific fluorinated substrate? A: Unlike the non-fluorinated analog (tert-butanol), which ionizes easily with concentrated H2SO4, the 2-trifluoromethyl-2-propanol precursor possesses a strong electron-withdrawing CF3 group. This destabilizes the intermediate carbocation (CF3-C(Me)2+), making ionization the rate-determining step.
-
Optimization: Standard 96-98% H2SO4 often results in low conversion (<40%). You must use Oleum (fuming sulfuric acid, 20-30% SO3) or a Lewis acid promoter like BF3·Et2O or BF3 gas to force ionization.
-
Validation: Monitor the disappearance of the alcohol via GC. If alcohol remains, acidity is insufficient.
Q: What is the optimal stoichiometry for Vinylidene Chloride (VDC)? A: VDC acts as both the reactant and the solvent in the micro-environment of the reaction. However, it is prone to polymerization.
-
Recommendation: Use a 2.0 - 3.0 equivalent excess of VDC relative to the alcohol.
-
Why: Excess VDC ensures that once the carbocation forms, it is immediately trapped by VDC rather than reacting with the counter-ion or eliminating to form the alkene (CF3-C(Me)=CH2).
Phase 2: Reaction Conditions (Temperature & Agitation)
Q: We are observing significant tar formation. How do we control this? A: Tar is polymerized vinylidene chloride. This occurs if the reaction temperature is too high or if the VDC concentration is too high relative to the acid at the interface.
-
Protocol:
-
Pre-cool the acid mixture (H2SO4/BF3) to 0°C - 5°C .
-
Slow Addition: Add a pre-mixed solution of the Alcohol and VDC dropwise to the acid. Do not add acid to the organic mixture.
-
Temperature Control: Maintain internal temperature below 10°C during addition. Allow to warm to room temperature only after addition is complete.
-
Q: Why is agitation speed mentioned as a "Critical Process Parameter"? A: The reaction is biphasic (Organic VDC/Alcohol phase vs. Aqueous Acid phase). The reaction occurs at the interface.
-
Requirement: High-shear agitation (overhead stirrer >400 RPM) is mandatory. Poor mixing leads to localized "hot spots" of acid concentration, causing polymerization (tar) rather than the desired carbonylation.
Troubleshooting & FAQs
Yield & Purity Issues
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Insufficient Acid Strength | Switch from 98% H2SO4 to 20% Oleum or add BF3 equivalents. |
| High Start Material Recovery | Carbocation not forming | Increase temperature slightly (to 15-20°C) after addition, or increase residence time. |
| Black/Dark Reaction Mixture | VDC Polymerization | Reduce addition rate. Ensure T < 10°C during addition. Add radical inhibitor (e.g., MEHQ) to VDC. |
| Product contains Chlorinated Impurities | Incomplete Hydrolysis | Ensure the Quench/Hydrolysis step involves heating the diluted acid mixture to 60-80°C for at least 1-2 hours. |
Specific Technical Questions
Q: Can we use the alkene (2-trifluoromethylpropene) instead of the alcohol? A: Yes. The alkene CF3-C(Me)=CH2 is the dehydration product of the alcohol. Under the acidic conditions, it will protonate to form the same carbocation CF3-C(Me)2+.
-
Benefit: Eliminates one equivalent of water production, which preserves acid strength.
-
Risk: The alkene is a gas/volatile liquid (bp ~6-7°C) and is harder to handle than the alcohol (bp ~80°C). If you can safely handle the volatile alkene, it often gives higher yields.
Q: How do we purify the final acid? A: The product is a carboxylic acid with moderate volatility.
-
Extraction: Dilute reaction mix with ice water. Extract with DCM or MTBE.
-
Base Wash: Extract organic layer with 1N NaOH (moves product to aqueous phase, leaves polymer/neutrals in organic).
-
Acidification: Acidify aqueous layer with HCl.
-
Isolation: Extract back into organic, dry, and concentrate.
-
Final Polish: Distillation (vacuum) or recrystallization (if solid, mp is low).
Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing common synthetic failures in the Bott-Hellin reaction.
References
- Bott, K. (1973). "Synthesis of Carboxylic Acids from 1,1-Dichloroethylene". Angewandte Chemie International Edition, 12(10). (Foundational chemistry for the vinylidene chloride route).
-
Stelzer, U., et al. (1999). "Process for preparing 3,3-dimethylbutyric acid". U.S. Patent 5,907,060. Link (Describes the industrial protocol for the non-fluorinated analog).
-
Duvadie, R., et al. (2010). "Heterocycles as potassium channel modulators". U.S. Patent Application 2010/0240663.[1][2] Link (Cites the specific use and preparation of this compound).
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots". Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on the utility of the trifluoro-tert-butyl group).
Sources
- 1. C07D 471 - Heterocyclic compounds containing nitrogen atoms as the only ring hetero atoms in the condensed system, at least one ring being a six-membered ring with one nitrogen atom, not provided for by groups - Patents Sitemap [google.com]
- 2. US20140275080A1 - N-Acyl-N'-(pyridin-2-yl) Ureas and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Trifluoromethylated Carboxylic Acids
Topic: Challenges in the Synthesis of Trifluoromethylated Carboxylic Acids Ticket ID: CF3-COOH-SYNTH-001 Support Tier: Level 3 (Advanced Research Support)
Introduction: The Stability-Reactivity Paradox
Welcome to the technical support hub for trifluoromethylation chemistry. The synthesis of trifluoromethylated carboxylic acids—particularly
The electron-withdrawing nature of the
-
Spontaneous Decarboxylation: The
group stabilizes the carbanion formed upon loss of , lowering the activation energy for decarboxylation. -
-Fluoride Elimination: If a carbanion is generated
to the fluorine atoms, "negative hyperconjugation" can trigger the ejection of a fluoride ion, destroying the motif.
This guide addresses these failure modes through three specific synthesis modules.
Module 1: Nucleophilic Trifluoromethylation (Ruppert-Prakash Reagent)
Primary Reagent: Trimethyl(trifluoromethyl)silane (
Workflow Diagram: The Siliconate Cycle
Caption: The autocatalytic cycle of Ruppert-Prakash trifluoromethylation. Note that the intermediate alkoxide acts as a base to propagate the reaction.
Troubleshooting Guide
Issue 1: The reaction stalls after 5-10% conversion.
-
Root Cause: "Water Poisoning" or "Protonation Quench." The active catalytic species is the alkoxide intermediate. If the solvent is wet, the alkoxide is protonated to an alcohol, which cannot cleave
to regenerate the anion. -
Corrective Action:
-
Ensure solvent (THF/Toluene) water content is
ppm. -
Protocol Adjustment: Add a sub-stoichiometric amount of initiator (e.g., 10 mol% CsF or TBAF). If the reaction stalls, add a second portion of initiator. Do not add all initiator at the start if moisture is suspected.
-
Issue 2: Product decomposition during hydrolysis.
-
Root Cause: When synthesizing
-trifluoromethyl alcohols (precursors to acids), acidic hydrolysis can trigger the "haloform-type" reaction, cleaving the bond. -
Corrective Action:
-
Avoid strong mineral acids (HCl).
-
Use TBAF in THF buffered with acetic acid for desilylation.
-
If the target is the carboxylic acid, consider oxidizing the silyl ether directly using Jones reagent or similar oxidants to bypass the unstable free alcohol stage.
-
Module 2: Electrophilic Trifluoromethylation (Togni’s Reagent)
Primary Reagent: Togni Reagent I or II (Hypervalent Iodine).
Target Substrate:
Workflow Diagram: Electrophilic Activation
Caption: Electrophilic trifluoromethylation mechanism. The activation of the hypervalent iodine bond is the rate-limiting step.
Troubleshooting Guide
Issue 3: Low yield due to "O-Trifluoromethylation" vs. "C-Trifluoromethylation".
-
Root Cause: Togni reagents can react at the oxygen of the enolate (hard nucleophile) rather than the carbon (soft nucleophile), especially with hard counter-cations.
-
Corrective Action:
-
Switch Catalyst: Use soft Lewis acids like Cu(I) or Zn(II) (e.g.,
) to coordinate the enolate and direct C-attack. -
Solvent: Switch from polar aprotic (DMF) to non-polar (DCM or Toluene) to favor the tighter ion pair, which often promotes C-alkylation.
-
Issue 4: Inability to isolate the free
- -Trifluoromethyl carboxylic acids are thermally unstable.
-
Corrective Action:
-
Do not isolate the acid. Perform the hydrolysis of the ester using TMSI (Trimethylsilyl iodide) under anhydrous conditions, or use pig liver esterase for mild enzymatic hydrolysis.
-
Store as the benzyl ester or tert-butyl ester until the final step of drug assembly.
-
Module 3: Radical Trifluoromethylation (Langlois / Photoredox)
Primary Reagent: Sodium Triflinate (Langlois Reagent,
Comparative Data: Radical Sources
| Reagent | Radical Type | Activation Method | Cost | Stability Risk |
| Langlois ( | Nucleophilic | Oxidative (TBHP/Cu) | Low | Low |
| Togni Reagent | Electrophilic | Photoredox / Lewis Acid | High | High (Explosive potential) |
| Triflyl Chloride ( | Electrophilic | Ru/Ir Catalyst | Med | Med (Corrosive gas byproduct) |
| Mes-Acr-Me+ ( | Radical | 450nm LED | Med | Low |
Troubleshooting Guide
Issue 5: Hydrodefluorination (Loss of F).
-
Root Cause: If the radical intermediate is too long-lived or the reaction temperature is too high,
-scission of a fluorine atom can occur, leading to a difluoromethylene product ( ). -
Corrective Action:
-
Increase Radical Trap Concentration: Ensure the substrate (radical acceptor) is in excess or high concentration to capture the
radical rapidly. -
Lower Temperature: Run photoredox reactions at
or room temperature, never reflux.
-
Issue 6: Copper Catalyst Deactivation (in Boronic Acid coupling).
-
Root Cause: The generated fluoride ions (from minor decomposition) precipitate Copper as
, killing the catalytic cycle. -
Corrective Action:
-
Add Phase Transfer Catalyst: Use Tetrabutylammonium bromide (TBAB) .[1] It helps solubilize the boronic acid and stabilizes the copper intermediates.
-
Ligand Selection: Use 1,10-phenanthroline or bipyridine ligands to protect the copper center.
-
FAQ: Common User Queries
Q: Can I use
Q: Why does my
Q: What is the best method for large-scale (kg) synthesis?
A: Avoid Togni reagents due to cost and thermal hazards. The Langlois reagent (
References
-
Direct Electrophilic Trifluoromethylation: Katayev, D., Matoušek, V., Koller, R., & Togni, A. (2015).[5] Synthesis of α-trifluoromethyl carboxylic acids, esters and amides.[5][6] Organic Letters, 17(23), 5898-5901. Link
-
Copper-Catalyzed Trifluoromethylation: Liu, T., & Shen, Q. (2011).[7][8] Copper-catalyzed trifluoromethylation of aryl and vinyl boronic acids with an electrophilic trifluoromethylating reagent. Organic Letters, 13(9), 2342-2345. Link
-
Ruppert-Prakash Mechanism: Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. Link
-
Decarboxylative Stability: Kautzky, J. A., Wang, T., Evans, R. W., & MacMillan, D. W. (2018). Decarboxylative trifluoromethylation of aliphatic carboxylic acids. Journal of the American Chemical Society, 140(21), 6522-6526. Link[9]
-
Langlois Reagent Protocol: Langlois, B. R., & Roques, N. (1991). Nucleophilic trifluoromethylation of carbonyl compounds with sodium trifluoromethanesulfinate. Journal of Fluorine Chemistry, 55(3), 301-306. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [merckmillipore.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. α-Trifluoromethyl carboxyl derivative synthesis [organic-chemistry.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid (TFDMB) Synthesis
Executive Summary & Reaction Context
Welcome to the Technical Support Center. This guide addresses critical impurity profiles encountered during the synthesis of 4,4,4-Trifluoro-3,3-dimethylbutanoic acid (TFDMB) .
The most prevalent industrial route for this motif involves the radical trifluoromethylation of 3,3-dimethylacrylic acid (Senecioic acid) or its esters. While efficient, this pathway is governed by the high reactivity of the electrophilic
The Core Challenge:
Constructing the quaternary carbon center at the C3 position requires forcing the bulky
Reaction Pathway Analysis (Visualized)
The following diagram maps the "Happy Path" (Target) against the thermodynamic and kinetic traps that generate impurities.
Figure 1: Mechanistic bifurcation in TFDMB synthesis. Green paths denote the desired reaction; red/dotted paths indicate impurity formation driven by steric hindrance or radical instability.
Troubleshooting Guide: Side-Product Analysis
Issue 1: High Levels of Regioisomer (Impurity A)
Symptom: LC-MS shows a peak with identical Mass (
Technical Diagnosis:
The
Corrective Protocol:
-
Lower Reaction Temperature: Reduce temperature by 10°C. Radical additions often benefit from lower temperatures to maximize the difference in transition state energies between the steric (C3) and non-steric (C2) pathways.
-
Switch Solvent System: If using aqueous MeCN (common for Langlois reagent), increase the water ratio. Water can enhance the "hydrophobic effect," forcing the organic reactants into tighter conformational arrangements that favor the thermodynamic product [1].
-
Ligand Tuning: If using Cu-catalysis, employ bulky bidentate ligands (e.g., phenanthroline derivatives) to increase the steric bulk around the active catalyst, further discouraging the attack on the already crowded C3 position? Correction: Actually, you want to encourage C3 attack. Bulky ligands might actually hinder the desired path. Use smaller ligands or ligand-free conditions to allow access to the hindered C3 site.
Issue 2: Presence of "Dimer" Impurities (Impurity B)
Symptom: High molecular weight peaks (
Technical Diagnosis: This is caused by Radical-Radical Coupling . The intermediate radical (Intermediate A in Fig 1) is relatively stable (tertiary radical alpha to a carbonyl). If the concentration of H-atom donors (HAT source) is too low, two radicals will find each other and couple.
Corrective Protocol:
-
Increase HAT Source: Ensure you have a sufficient Hydrogen Atom Transfer agent. If using a solvent like DCM/Water, the H-abstraction might be slow. Consider adding a sacrificial H-donor (e.g., 1,4-cyclohexadiene or an excess of the substrate if feasible, though expensive).
-
Dilution: Run the reaction at a lower concentration (0.1 M vs 0.5 M). This statistically reduces the probability of two radical species colliding (second-order kinetics) compared to the radical abstracting a hydrogen (pseudo-first-order if solvent/donor is excess).
Issue 3: Low Conversion / Recovery of Starting Material
Symptom: Yield is <40%, significant starting material remains, but catalyst is consumed.
Technical Diagnosis:
Radical Quenching. Oxygen is a potent radical scavenger. If the reaction is not strictly degassed,
Corrective Protocol:
-
Sparging Verification: Do not just "purge" the headspace. Sparge the solvent with Argon for at least 30 minutes prior to catalyst addition.
-
Stepwise Addition: Add the radical source (e.g.,
or Togni reagent) portion-wise over 2 hours. This keeps the instantaneous radical concentration low, favoring reaction with the substrate over self-quenching or side-reactions [2].
Data Summary: Impurity Profile
| Impurity Type | Relative Retention (RRT) | Mass Shift (Δm/z) | Probable Cause | Mitigation Strategy |
| Target (TFDMB) | 1.00 | 0 | N/A | N/A |
| Regioisomer (Iso-1) | 0.92 - 0.95 | 0 (Isobaric) | Steric hindrance at C3; High Temp | Lower Temp; Increase steric bulk of catalyst |
| Dimer | 1.80 - 2.10 | +169 approx | Radical coupling (Low H-donor) | Dilute reaction; Add H-donor |
| Des-Fluoro | 0.85 | -18 (approx) | Defluorination / Elimination | Avoid harsh reductants; Control pH |
| Allylic Oxid. | < 0.50 | +16 | Reaction with residual O2 | Rigorous degassing (Ar sparge) |
Experimental Protocol: Optimized Synthesis
Note: This protocol assumes a Langlois Reagent (Sodium Triflinate) route, which is the industry standard for cost-effective trifluoromethylation.
Reagents:
-
3,3-Dimethylacrylic acid (1.0 equiv)[2]
-
Sodium Triflinate (
, 2.5 equiv) -
TBHP (tert-Butyl hydroperoxide, 3.0 equiv)
-
Cu(OAc)2 (10 mol%)
-
Solvent: DCM:H2O (2:1)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethylacrylic acid in DCM.
-
Aqueous Phase: Dissolve Sodium Triflinate in the water component separately.
-
Degassing: Sparge both solutions with Argon for 20 minutes. (Critical Step for Yield) .
-
Mixing: Combine phases. Add Cu(OAc)2.
-
Initiation: Cool to 0°C. Add TBHP dropwise over 30 minutes.
-
Why? Controls the exotherm and radical flux, minimizing Dimer formation.
-
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 12-24 hours.
-
Quench: Add saturated
to quench and solubilize the acid as its salt. Wash with DCM (removes non-acidic organic impurities like dimers). -
Acidification: Acidify the aqueous layer to pH 2 with dilute HCl.
-
Extraction: Extract the product (TFDMB) into EtOAc.
References
-
Langlois Reagent Chemistry: Title: Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals. Source: Chemical Communications (RSC). URL:[Link]
-
Radical Trifluoromethylation Mechanisms: Title: Radical trifluoromethylation (Tutorial Review). Source: Chemical Society Reviews (RSC). URL:[Link]
-
General Synthesis of Gem-Dimethyl Compounds: Title: Process for preparing 3,3-dimethylbutyric acid.[3][4] Source: Google Patents (US5907060A). URL:
Sources
Technical Support Center: 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid
This technical guide is designed for researchers requiring high-purity 4,4,4-Trifluoro-3,3-dimethylbutanoic acid (CAS: 1246218-76-7). It prioritizes field-proven purification logic over generic textbook methods, addressing the specific physicochemical challenges imposed by the trifluoromethyl (-CF₃) and gem-dimethyl moieties.
Introduction: The Molecule & The Challenge
Target Molecule: this compound CAS: 1246218-76-7 Physical State: Crystalline Solid (typically white to off-white) Acidity (Estimated pKa): ~4.2 – 4.5 (Stronger than pivalic acid due to -CF₃ inductive effect)
The Purification Challenge: The presence of the gem-dimethyl group (C3) and the trifluoromethyl group (C4) creates a "greasy" lipophilic tail that competes with the polar carboxylic head. This often leads to:
-
"Oiling Out": The compound refuses to crystallize, forming a persistent oil due to solvent entrapment or trace impurities disrupting the lattice.
-
Volatility: Fluorinated compounds often possess higher vapor pressures; aggressive drying can lead to product loss via sublimation.
-
Emulsion Formation: The amphiphilic nature (fluorinated tail + acidic head) can act as a surfactant during aqueous workups.
Module 1: The "Golden Route" Purification Protocol
This protocol utilizes a Self-Validating Acid-Base Extraction followed by a Non-Polar Recrystallization . This system separates impurities based on acidity first, then polarity/lattice energy.
Phase A: Reactive Extraction (The Cleanup)
Goal: Remove non-acidic precursors (unreacted esters/alcohols) and trace metal catalysts.
-
Dissolution: Dissolve crude material in Diethyl Ether (Et₂O) or MTBE .
-
Why: Chlorinated solvents (DCM) often form stubborn emulsions with fluorinated acids. Ethers facilitate better phase separation.
-
-
Basification: Extract the organic layer 2x with 0.5 M NaOH (aq).
-
The "Safety" Wash: Wash the combined aqueous extracts once with fresh Et₂O. Discard this organic wash.
-
Why: Removes physically entrained neutral impurities trapped in the micelles of the fluorinated salt.
-
-
Acidification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 1 M HCl dropwise with vigorous stirring until pH reaches ~2.0 .
-
Observation: The product should precipitate as a white solid or a thick oil.
-
-
Re-Extraction: Extract the acidic aqueous layer 3x with DCM (Dichloromethane).
-
Why: Now we use DCM because the free acid is highly soluble in it, and DCM sinks, making collection easier.
-
-
Drying: Dry combined DCM layers over anhydrous Na₂SO₄ , filter, and concentrate via rotary evaporation (Water bath < 35°C).
Phase B: Crystallization (The Polish)
Goal: Remove structurally similar acidic impurities.
-
Solvent Choice: n-Hexane (primary) or n-Heptane (if higher boiling point needed).
-
Procedure:
-
Add just enough hexane to cover the solid/oil.
-
Heat to reflux (68°C) until dissolved. If oil droplets persist, add minimal DCM dropwise until clear.
-
Remove from heat and wrap the flask in foil (slow cooling).
-
Allow to reach room temperature, then move to -20°C freezer overnight.
-
-
Collection: Filter the resulting white needles rapidly (cold) and wash with cold pentane.
Module 2: Workflow Visualization
The following diagram illustrates the logic flow of the Acid-Base extraction, highlighting the critical decision nodes (pH adjustments) that ensure purity.
Caption: Logical flow for the isolation of TFDMBA.[4][5] Blue nodes indicate chemical state changes; Green nodes indicate product-rich phases.
Module 3: Troubleshooting & FAQs
Q1: My product came out as a "sticky oil" after the column/extraction. How do I solidify it?
Diagnosis: This is the most common issue with gem-dimethyl fluorinated compounds. It is likely due to solvent entrapment (DCM/Hexane) or trace impurities lowering the melting point. The Fix:
-
Azeotropic Drying: Dissolve the oil in a small amount of Pentane and re-evaporate. Repeat 3x. Pentane helps "pull" heavier solvents out of the lattice.
-
High-Vac Treatment: Place the oil under high vacuum (< 1 mbar) for 4 hours. Caution: Monitor for sublimation.
-
Seed Crystal: If you have any solid batch, add a microscopic speck to the oil and scratch the flask wall with a glass rod. The friction provides nucleation sites.
Q2: I have low recovery yield (<50%). Where did it go?
Diagnosis: The fluorinated tail increases lipophilicity, but the gem-dimethyl group can make the sodium salt surprisingly soluble in organics if the ionic strength of the aqueous layer is too high. The Fix:
-
Check the Organic Waste: Run a TLC on your initial Et₂O wash. If the product is there, your NaOH was too weak, or the partition coefficient favored the ether.
-
Salting Out: During the acidification step (Phase A, Step 4), saturate the aqueous layer with NaCl . This "Salting Out" effect forces the organic acid out of the water and into the DCM extraction layer.
Q3: The NMR shows a "hump" under the alkyl peaks. Is this decomposition?
Diagnosis: No. This is often Rotameric Broadening or Water Complexation .
-
Water: Fluorinated acids are hygroscopic. A broad peak around 8-11 ppm (COOH) often indicates wetness. Dry the sample in a desiccator over P₂O₅.
-
Validation: Run a ¹⁹F-NMR . You should see a clean singlet (or doublet if coupling occurs) around -60 to -65 ppm. If the fluorine signal is clean, the carbon skeleton is likely intact.
Module 4: Quantitative Data Summary
| Property | Value / Condition | Notes |
| CAS Registry | 1246218-76-7 | Verified identifier |
| Molecular Formula | C₆H₉F₃O₂ | MW: 170.13 g/mol |
| Solubility (Free Acid) | DCM, Et₂O, MeOH, EtOAc | High solubility in most organics |
| Solubility (Na Salt) | Water, MeOH | Insoluble in non-polar organics |
| pKa (Est.) | 4.2 – 4.5 | Acidify to pH < 2.0 for full recovery |
| Storage | 2-8°C, Inert Gas | Hygroscopic; keep tightly sealed |
References
-
PubChem . (n.d.).[1][6] Perfluorohexane and Fluorinated Alkyl Properties (Contextual Data for Solubility). National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
University of Tartu . (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (Context for fluorinated acid strength). Retrieved February 7, 2026, from [Link]
Sources
- 1. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]
- 3. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 4. CN102320957B - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
- 5. CN102320957A - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
- 6. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low yield in trifluoromethylation reactions
Technical Support Center: Trifluoromethylation Optimization
Subject: Troubleshooting Low Yields in C–CF₃ Bond Formation From: Dr. Alex V., Senior Application Scientist To: Research & Development Team
Introduction
Trifluoromethylation is a high-value but notoriously capricious transformation. The high electronegativity of fluorine, the stability of the C–F bond, and the specific reactivity of
This guide is not a textbook; it is a diagnostic system. It assumes you have already attempted a reaction and are facing suboptimal results. We will break down the three primary mechanistic manifolds: Nucleophilic , Electrophilic , and Radical .
Module 1: Nucleophilic Trifluoromethylation (Ruppert-Prakash)
Reagent: TMSCF
The Mechanic's Perspective
The active species in Ruppert-Prakash chemistry is not TMSCF
Diagnostic Workflow
Q1: Did you observe gas evolution immediately upon adding the initiator (TBAF/CsF)?
-
Yes: You likely generated
. Your solvent or electrophile is "wet," or your initiator contains water. -
Fix:
-
Solvent: THF must be distilled from Na/Benzophenone or passed through activated alumina. Molecular sieves are often insufficient for this chemistry.
-
Initiator: Switch from TBAF (hygroscopic) to anhydrous CsF or KOtBu . If using TBAF, use a 1M solution in THF and dry it over activated sieves for 24h prior to use.
-
Q2: Is your substrate an enolizable ketone or aldehyde?
-
Yes: The
is acting as a base, deprotonating your substrate (Enolate formation) rather than attacking the carbonyl. -
Fix:
-
Lewis Acid Activation: Do not use fluoride initiation. Instead, use a Lewis Acid activation strategy (
or ). This activates the carbonyl oxygen, making it more electrophilic, while the Lewis acid activates the TMSCF without generating a free, basic anion.
-
Visualizing the Pathway
Figure 1: The competition between productive addition (
Module 2: Electrophilic Trifluoromethylation (Hypervalent Iodine)
Reagents: Togni Reagent I (Acid-derived) & II (Alcohol-derived) Primary Failure Mode: Activation Failure & Reductive Decomposition
The Mechanic's Perspective
Togni reagents are kinetically stable. They require activation to release the "
Diagnostic Workflow
Q1: Are you using a Lewis Acid catalyst?
-
No: Togni reagents often require Lewis Acid activation (e.g.,
, ) to polarize the I–O bond. -
Fix: Add 5-10 mol%
. This is often superior to copper for pure electrophilic pathways as it suppresses radical side reactions.
Q2: What solvent are you using?
-
DCM/Chloroform: Good for solubility, but non-coordinating.
-
Acetonitrile: Warning. MeCN can coordinate to the Lewis Acid catalyst, deactivating it.
-
Fix: If using a cationic Lewis Acid (like Cu or Zn), switch to DCM or DCE . If solubility is an issue, use a minimum amount of MeCN or nitromethane.
Q3: Is the reagent decomposing?
-
Observation: The reaction turns dark purple/brown (iodine liberation).
-
Cause: Thermal decomposition or Single Electron Transfer (SET) from an electron-rich substrate (e.g., thiols, electron-rich arenes) generating
radicals instead of cations. -
Fix: Lower the temperature to 0°C. If the substrate is easily oxidized, you are likely in a radical manifold (see Module 3).
Module 3: Radical/Photoredox Trifluoromethylation
Reagents: Langlois Reagent (
The Mechanic's Perspective
In photoredox catalysis, the
Diagnostic Workflow
Q1: Did you degas the solvent?
-
"I sparged it with nitrogen for 5 mins": Insufficient for difficult reactions.
-
Fix: Use Freeze-Pump-Thaw (3 cycles) . Oxygen traces act as a radical sink, trapping
to form peroxy species ( ), which leads to complex decomposition.
Q2: Are you using Langlois Reagent (
-
Issue: The oxidation of sulfinate to sulfonyl radical is easy, but the extrusion of
to form is the rate-limiting step. -
Fix: Ensure you are using an oxidant (like TBHP) if not using a photocatalyst. Pro-Tip: If mixing Langlois reagent and TBHP, do it slowly and at low temperature initially. Rapid mixing causes a massive exotherm that decomposes the reagent before it reacts with the substrate [1].
Q3: Is your light source intense enough?
-
Issue: Beer-Lambert law. If your solution is too concentrated or dark, light penetrates only the first 1mm.
-
Fix: Use a high-intensity blue LED (Kessil or similar). Run the reaction in thin vials or flow reactors to maximize surface-area-to-volume ratio.
Visualizing the Radical Decision Tree
Figure 2: Troubleshooting logic for radical trifluoromethylation.
Quick-Fix Matrix
| Reagent System | Symptom | Root Cause | Immediate Fix |
| Ruppert-Prakash | Gas evolution; No product | Moisture (Protonation) | Switch to CsF; Dry THF over Na/Benzophenone. |
| Ruppert-Prakash | Recovered SM; No reaction | Enolization of substrate | Switch to Lewis Acid activation ( |
| Togni I/II | Reagent persists; No product | High Activation Barrier | Add Lewis Acid ( |
| Togni I/II | Purple solution; Complex mix | Radical Decomposition | Add radical scavenger (BHT) to test; Lower Temp. |
| Langlois | Low conversion | Freeze-Pump-Thaw degassing. | |
| Photoredox | Hydrodefluorination (Ar-H) | H-Atom Abstraction | Solvent is H-donor? Switch from THF/DMF to MeCN/Benzene. |
References
-
Innate C-H trifluoromethylation of heterocycles. Source: Proceedings of the National Academy of Sciences (PNAS) Significance: Highlights the "unproductive heat flow" when mixing Langlois reagent and oxidants too quickly. URL:[Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Source: Chemical Reviews Significance: Comprehensive review of Togni reagent mechanisms and activation modes. URL:[Link]
-
Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Source: Journal of Organic Chemistry Significance: Establishes protocols for radical generation and the importance of light intensity/degassing. URL:[Link]
-
The Reaction of the Ruppert-Prakash Reagent with Perfluorosulfonic Acids. Source: Journal of Fluorine Chemistry Significance: Discusses the concerted mechanism and Lewis acid activation of TMSCF3. URL:[Link][1]
Sources
Section 1: Frequently Asked Questions (FAQs) - Strategic Planning for Fluorination
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on optimizing reaction conditions for the fluorination of butanoic acid derivatives. As Senior Application Scientists, we have structured this guide to move from foundational principles to specific, actionable troubleshooting advice, ensuring both scientific integrity and practical utility in your experimental work.
This section addresses high-level questions to help you select the appropriate fluorination strategy for your butanoic acid derivative.
Question 1: What are the primary methods for fluorinating butanoic acid and its derivatives, and how do I choose the right one?
Answer: The choice of fluorination method depends entirely on the desired final product. There are three main strategic pathways for incorporating fluorine into a butanoic acid scaffold:
-
Deoxyfluorination of the Carboxylic Acid: This strategy converts the carboxylic acid functional group into an acyl fluoride (-COF). Acyl fluorides are valuable, reactive intermediates for further synthesis.[1][2] This is the method of choice when you need to activate the carboxyl group for subsequent transformations like amide or ester formation. Modern reagents for this transformation are often milder and safer than traditional ones.[1]
-
Decarboxylative Fluorination: This powerful method replaces the entire carboxyl group (-COOH) with a single fluorine atom, yielding a fluoropropane derivative. This is typically achieved through radical-based mechanisms and is ideal when the goal is to introduce a fluoroalkyl moiety.[3][4][5]
-
C-H Fluorination: This involves replacing a hydrogen atom on the alkyl chain (at the α, β, or γ position) with fluorine. This is a more advanced technique that offers direct access to fluorinated butanoic acids. The specific position of fluorination is controlled by the choice of catalyst and directing group.[6][7]
The following decision tree can guide your initial strategy.
Caption: A decision tree for selecting a fluorination strategy.
Question 2: What are the key differences between nucleophilic and electrophilic fluorinating reagents?
Answer: The fundamental difference lies in the nature of the fluorine atom being delivered to the substrate.
-
Nucleophilic Reagents deliver a fluoride anion (F⁻) or a species with high fluoride character. They are used to displace leaving groups (like hydroxyls or halides) or in deoxyfluorination reactions. Examples include diethylaminosulfur trifluoride (DAST) and PyFluor.[4][8] These are common in converting carboxylic acids to acyl fluorides.
-
Electrophilic Reagents deliver a fluorine cation equivalent ("F⁺"). They are used to fluorinate electron-rich centers, such as enolates or aromatic rings, and are key in many C-H and decarboxylative fluorination methods.[9][10] The most common example is Selectfluor™.[11][12]
Question 3: Are there safer alternatives to traditional deoxyfluorination reagents like DAST?
Answer: Yes. While effective, DAST is thermally unstable and can react violently with water.[4] For this reason, several more stable and safer alternatives have been developed and are often preferred in modern labs:
-
Deoxo-Fluor™: More thermally stable than DAST, it effectively converts carboxylic acids to acyl fluorides.[4]
-
PyFluor: An inexpensive, thermally stable solid that shows excellent selectivity for fluorination with minimal formation of elimination byproducts.[4]
-
Aminodifluorosulfinium salts: These are storage-stable reagents that, when promoted by a fluoride source, act as efficient deoxyfluorinating agents with reduced elimination side products compared to DAST.[4]
-
In situ generated PyOCF₃: This reagent system allows for high-yielding deoxyfluorination of carboxylic acids within minutes at room temperature, even on the benchtop without strict exclusion of air or moisture.[1]
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides solutions to specific problems you may encounter during your fluorination experiments.
| Reagent | Primary Use Case | Typical Conditions | Advantages | Disadvantages & Safety Concerns |
| DAST | Deoxyfluorination (R-COOH → R-COF) | Low temperature (-78 °C to RT), aprotic solvent (DCM, THF) | Effective, well-established | Thermally unstable, reacts violently with water, can lead to elimination byproducts.[4][8] |
| Deoxo-Fluor™ | Deoxyfluorination (R-COOH → R-COF) | Room temperature, aprotic solvent | More thermally stable than DAST.[4] | Moisture sensitive. |
| PyFluor | Deoxyfluorination (R-COOH → R-COF) | Room temperature, aprotic solvent (DCM) | Thermally stable solid, inexpensive, minimizes elimination byproducts.[4] | Requires activation with a base (e.g., pyridine). |
| Selectfluor™ | Decarboxylative & C-H Fluorination | Room temperature, often with a catalyst (AgNO₃, photoredox) | Air and moisture stable, user-friendly, broad scope.[3][11][12] | Requires a catalyst for many transformations; can be a strong oxidant. |
| Xenon Difluoride (XeF₂) | Decarboxylative Fluorination | Room temperature, inert solvent (DCM) | Powerful fluorinating agent. | Can lead to radical side reactions; inhibited by hydroxyl and amino groups.[5][13] |
Issue 1: My deoxyfluorination reaction to form butanoyl fluoride has a very low yield.
Possible Cause & Solution:
-
Reagent Decomposition: Reagents like DAST are moisture-sensitive and can decompose upon storage.
-
Solution: Use a freshly opened bottle or a properly stored reagent. Consider switching to a more stable alternative like PyFluor.[4]
-
-
Inappropriate Solvent: The choice of solvent is critical for solubility and reactivity.
-
Solution: Ensure your butanoic acid derivative is fully soluble in the chosen aprotic solvent (e.g., DCM, MeCN). For some modern methods, reactions can proceed in a wide array of common organic solvents.[1]
-
-
Reaction Temperature: Deoxyfluorination reactions are often exothermic. Running the reaction at too high a temperature can lead to decomposition of the reagent and substrate.
-
Solution: Maintain the recommended temperature, often starting at -78 °C and slowly warming to room temperature. Monitor the reaction by TLC or ¹⁹F NMR.
-
Issue 2: I am observing significant amounts of elimination byproducts instead of the desired fluorinated product.
Possible Cause & Solution:
-
Reagent Choice: This is a classic problem with reagents like DAST, especially if your butanoic acid derivative has a secondary alcohol or other susceptible group.
-
Solution: Switch to a reagent known for higher selectivity and less elimination, such as PyFluor or aminodifluorosulfinium salts.[4] These reagents are specifically designed to minimize this side reaction.
-
-
Steric Hindrance: A sterically hindered substrate can favor elimination over substitution.
-
Solution: While changing the substrate isn't always possible, using a less sterically demanding fluorinating reagent or optimizing the reaction temperature (often lower temperatures favor substitution) can help.
-
Issue 3: My decarboxylative fluorination with Selectfluor™ is not working.
Possible Cause & Solution:
-
Missing Catalyst: Selectfluor™ often requires a catalyst to initiate the radical decarboxylation process for aliphatic carboxylic acids.
-
Incorrect Solvent System: The solubility of both the carboxylic acid and Selectfluor™ is crucial.
-
Solution: For photoredox-catalyzed reactions, a mixture of acetonitrile and water is often critical to ensure both the substrate and the reagent are in a homogeneous solution.[14]
-
-
Incorrect pH/Base: The carboxylic acid typically needs to be deprotonated to form the carboxylate, which is then oxidized to initiate the reaction.
-
Solution: The addition of a mild base, such as Na₂HPO₄, is often necessary to facilitate the reaction.[14]
-
Caption: A simplified workflow for deoxyfluorination with key troubleshooting points.
Section 3: Experimental Protocol
This section provides a detailed, validated protocol for a modern and reliable fluorination procedure.
Protocol: Synthesis of Butanoyl Fluoride via Deoxyfluorination using PyFluor
This protocol describes the conversion of 4-phenylbutanoic acid to 4-phenylbutanoyl fluoride, a representative example of deoxyfluorination using a safe and stable modern reagent.
Materials:
-
4-phenylbutanoic acid
-
PyFluor (N,N'-bis(2-pyridyl)imidazolium-1,3-diylbis(sulfur difluoride))
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon line for inert atmosphere
-
Syringes
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-phenylbutanoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Reagent Addition: To the stirred solution, add PyFluor (1.2 eq) as a solid in one portion.
-
Base Addition: Slowly add anhydrous pyridine (2.5 eq) to the reaction mixture at room temperature. The causality here is that the base activates the PyFluor reagent and neutralizes the HF byproduct.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for ¹⁹F NMR spectroscopy to observe the formation of the acyl fluoride peak. The reaction is typically complete within 1-3 hours.
-
Workup (Caution): The reaction should be quenched carefully. Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic species.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-phenylbutanoyl fluoride.
-
Purification: The crude product can be purified by distillation or chromatography if necessary. Acyl fluorides are reactive, so care should be taken during purification.
References
-
Mao, Z., & Paquin, J. F. (2022). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Organic Letters. Available at: [Link]
-
L'Heureux, A., et al. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Journal of Organic Chemistry. Available at: [Link]
-
Yin, F., et al. (2012). A Catalytic Decarboxylative Fluorination of Aliphatic Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Patrick, T. B., et al. (1986). Replacement of the carboxylic acid function with fluorine. Canadian Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. organic-chemistry.org. Available at: [Link]
-
Jones, S. A., & Liskamp, R. M. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. RSC. Available at: [Link]
-
Maiti, D., et al. (2024). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. ChemRxiv. Available at: [Link]
-
Patrick, T. B., et al. (1986). Replacement of the carboxylic acid function with fluorine. Canadian Journal of Chemistry, 64(1), 138-141. Available at: [Link]
-
Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. organic-chemistry.org. Available at: [Link]
-
Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan. Available at: [Link]
-
Li, G., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7594–7598. Available at: [Link]
-
Wikipedia. (2023). Selectfluor. In Wikipedia. Available at: [Link]
-
Wikipedia. (2023). Fluorination with aminosulfuranes. In Wikipedia. Available at: [Link]
-
ResearchGate. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Available at: [Link]
-
ResearchGate. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Available at: [Link]
Sources
- 1. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 8. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 9. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Selectfluor - Wikipedia [en.wikipedia.org]
- 12. Selectfluor™ [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
Overcoming steric hindrance in 4,4,4-Trifluoro-3,3-dimethylbutanoic acid reactions
Technical Support Center: Advanced Synthesis Guide Topic: Overcoming Steric & Electronic Barriers in 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid Reactions Ticket ID: TF-33-DMBA-SUPPORT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Technical Analysis
The Challenge: You are likely encountering low conversion (<20%) or stalled reactions when attempting to couple This compound with nucleophiles (amines/alcohols).
The Root Cause: This molecule presents a "perfect storm" of steric and electronic resistance:
-
The "Neopentyl-Plus" Effect: The substrate is a
-quaternary system ( ). While the -methylene ( ) provides a spacer, the adjacent quaternary carbon—bearing a bulky trifluoromethyl group ( ) and two methyls—creates a massive steric cone that blocks the Burgi-Dunitz trajectory required for nucleophilic attack. -
Electronic Deactivation: The strong electron-withdrawing nature of the
group (Hammett ) lowers the of the carboxylic acid compared to non-fluorinated analogs. This makes the carboxylate highly stable and less nucleophilic in type esterifications (alkylation), while making the carbonyl carbon highly electrophilic if you can get the nucleophile close enough.
Troubleshooting Modules (Q&A)
Module A: Amide Coupling (The "Brick Wall")
Q1: I tried standard EDC/NHS and HBTU coupling, but I only see starting material. Why?
A: Standard carbodiimide (EDC) and uronium (HBTU/HATU) reagents rely on the formation of an active ester (O-acylisourea or OBt/OAt ester). For your substrate, the bulky
Q2: What is the "Gold Standard" fix for this specific substrate? A: You must switch to the Acid Chloride Method or T3P (Propylphosphonic Anhydride) .
-
Acid Chloride: Converting the acid to the acid chloride (
) creates the smallest possible electrophile. The chloride leaving group is small, allowing the amine to penetrate the steric shield. -
T3P: If acid sensitivity is a concern, T3P is the superior choice over HATU. It acts as a kinetic water scavenger and drives the equilibrium forward in high-boiling solvents (like EtOAc or DMF at
) without rapid decomposition.
Q3: My amine is also hindered (e.g., t-butyl amine or an aniline). Even the acid chloride is slow.
A: Use Silver Cyanide (AgCN) as a promoter with the acid chloride. AgCN pulls the chloride, generating a highly reactive acylium-like intermediate that forces the coupling. Alternatively, use microwave irradiation at
Module B: Esterification
Q4: Fischer esterification (MeOH/H2SO4) is taking days. How do I speed this up? A: Do not use Fischer esterification. The tetrahedral intermediate is too crowded to form efficiently.
-
Solution: Use O-Alkylation instead of Carbonyl substitution. React the carboxylate salt with a reactive alkyl halide.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct coupling strategy based on your nucleophile and constraints.
Caption: Decision matrix for coupling sterically hindered fluorinated acids. Blue nodes indicate decision points; Green indicates preferred methods; Red indicates aggressive methods.
Detailed Experimental Protocols
Method A: The "Sledgehammer" (Acid Chloride Formation)
Best for: Coupling with unreactive anilines or very bulky amines.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv) OR Thionyl Chloride (2.0 equiv)
-
Catalyst: DMF (1-2 drops, essential for Vilsmeier-Haack activation)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Base: Pyridine or TEA (2.5 equiv) - Added in Step 2
Protocol:
-
Activation: Dissolve the acid in anhydrous DCM (0.2 M) under
atmosphere. -
Add catalytic DMF (1 drop).
-
Add Oxalyl Chloride dropwise at
. Caution: Gas evolution (CO, CO2, HCl). -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).
-
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. (Do not skip this; excess reagent will react with your amine).
-
Coupling: Redissolve the crude acid chloride in DCM. Add the amine (1.1 equiv) and Pyridine (2.5 equiv) at
. -
Stir at RT overnight.
Method B: The "Scalpel" (T3P Coupling)
Best for: General synthesis, scale-up, and avoiding noxious acid chlorides.
Reagents:
-
Substrate (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (Propylphosphonic anhydride) (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)
-
Base: DIPEA (Hunig's Base) (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Preferred for higher reaction temps)
Protocol:
-
Dissolve acid and amine in EtOAc (0.1 - 0.2 M).
-
Add DIPEA. Stir for 5 minutes.
-
Add T3P solution dropwise at RT.
-
Critical Step: If no reaction after 1 hour, heat to
. T3P is highly stable at elevated temperatures, unlike HATU which degrades. -
Workup: Wash with water, 1M HCl, and saturated
. T3P byproducts are water-soluble, making purification easy.[5]
Method C: Carboxylate Alkylation (Esterification)
Best for: Making Methyl, Ethyl, or Benzyl esters.
Protocol:
-
Dissolve acid (1.0 equiv) in DMF (0.2 M).
-
Add
(1.5 equiv). Stir for 30 mins (formation of Cesium salt). -
Add Alkyl Iodide (e.g., MeI, BnBr) (1.2 equiv).
-
Stir at RT for 2-4 hours.
-
Dilute with EtOAc, wash extensively with water to remove DMF.
Data Comparison: Coupling Reagent Efficacy
| Reagent | Conversion (24h, RT) | Epimerization Risk | Suitability for TF-33-DMBA |
| EDC / NHS | < 15% | Low | Poor (Steric failure) |
| HATU | 40 - 60% | Medium | Moderate (May require heat) |
| T3P (EtOAc) | > 90% (at 60°C) | Very Low | Excellent (Thermal stability) |
| Acid Chloride | > 95% | N/A (Achiral alpha) | Excellent (Steric breakthrough) |
References
-
Hayashi, Y. et al. (2022).[8][9] "Highly Sterically Hindered Peptide Bond Formation between
-Disubstituted -Amino Acids and N-Alkyl Cysteines." Journal of the American Chemical Society, 144(23), 10145–10150. Link - Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride." Organic Process Research & Development, 20(2), 140–177. (Standard industry reference for T3P capabilities).
-
Woo, J. C. S., et al. (2004).[1] "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides."[1] The Journal of Organic Chemistry, 69(25), 8984–8986. Link
- Arifin, A., et al. (2005). "DCC/DMAP-mediated coupling of sterically hindered carboxylic acids." Tetrahedron, 61(34), 8101-8108.
-
Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[8][9][10][11] Tetrahedron, 61(46), 10827-10852. (Comprehensive review of coupling reagents).
Sources
- 1. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid - Google Patents [patents.google.com]
- 7. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 8. thieme.de [thieme.de]
- 9. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 11. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Efficient Trifluoromethylation
From the desk of the Senior Application Scientist
Welcome to the technical support center for trifluoromethylation. The introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, bioavailability, and binding affinity.[1][2][3] However, the synthetic path to these valuable motifs is often challenging, with catalyst selection being the most critical decision point.
This guide is structured to address the common questions and troubleshoot the specific issues that arise at the bench. My goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions for your specific system.
Section 1: Catalyst & Reagent Selection - First Principles
This section addresses the initial decisions you'll make when designing your experiment. Choosing the correct catalyst and trifluoromethylating agent for your specific substrate and desired transformation is paramount to success.
Q1: I'm starting a new trifluoromethylation reaction. Which catalyst class (e.g., Cu-based, Pd-based, photoredox) should I choose for my substrate?
A1: The choice of catalyst class is fundamentally dictated by the reaction mechanism you intend to exploit, which in turn depends on your substrate's electronic properties and the type of bond you are forming (C-C, C-heteroatom).
-
Copper-based catalysts are the workhorses for a wide range of trifluoromethylation reactions, particularly for coupling with aryl halides and for radical-mediated additions to alkenes.[4][5] They are often more economical than palladium catalysts and are highly effective in reactions involving radical intermediates.[5][6] For example, copper can efficiently trap carbon-centered radicals, enabling transformations that are difficult with other metals.[5][7]
-
Palladium-based catalysts excel in traditional cross-coupling reactions, such as those involving aryl halides or boronic acids.[4] While highly effective, they can be more sensitive to functional groups and reaction conditions than copper catalysts.
-
Photoredox catalysts (often using Ruthenium or Iridium complexes) have revolutionized trifluoromethylation by enabling reactions under exceptionally mild conditions, often at room temperature using visible light.[6][8][9] This approach is ideal for complex, late-stage functionalization of drug-like molecules where harsh conditions would be detrimental.[8][10][11] Photoredox catalysis typically generates a CF3 radical, making it suitable for C-H functionalization of arenes and additions to alkenes.[8][12]
A logical workflow for this initial decision is presented below.
Caption: Initial catalyst selection workflow.
Q2: How do I choose the right trifluoromethylating agent to pair with my catalyst?
A2: The trifluoromethylating agent is not just a source of CF3; its electrochemical properties must be matched to the catalytic cycle. There are three main classes of reagents:
-
Electrophilic ("CF3+") Reagents: These include hypervalent iodine compounds (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents).[4][12] They are ideal for reacting with nucleophilic substrates and are commonly used in photoredox and copper-catalyzed reactions where a single-electron transfer (SET) can generate a CF3 radical.[12][13]
-
Nucleophilic ("CF3-") Reagents: The most common is trifluoromethyltrimethylsilane (TMSCF3 or Ruppert-Prakash reagent).[14] It requires an activator, typically a fluoride source or a base, to release the CF3 anion.[14] It is used for additions to carbonyls and imines.
-
Radical (CF3•) Precursors: Reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) and triflyl chloride (CF3SO2Cl) can generate a CF3 radical upon interaction with a photocatalyst or a transition metal/oxidant combination.[4][8][15]
| Reagent Class | Common Examples | Mechanism | Paired Catalyst System |
| Electrophilic | Togni Reagents, Umemoto Reagents | SET Reduction -> CF3• | Photoredox, Copper |
| Nucleophilic | TMSCF3 (Ruppert-Prakash) | Base/Fluoride Activation -> CF3- | Organocatalysts, Lewis Acids |
| Radical | CF3SO2Na (Langlois), CF3SO2Cl | Oxidation/Reduction -> CF3• | Photoredox, Copper + Oxidant |
Caption: Comparison of common trifluoromethylating agents.
Section 2: Troubleshooting Common Reaction Failures
Even with a well-designed experiment, challenges can arise. This section focuses on diagnosing and solving common problems like low yield, side product formation, and catalyst deactivation.
Q3: My reaction has stalled or shows very low yield. What are the most common culprits?
A3: Low yield is a frustrating but common issue. Before blaming the catalyst itself, systematically investigate these factors:
-
Solvent and Base Effects: These are not passive components; they are critical to catalyst performance. In copper-catalyzed systems, for instance, the choice of solvent (e.g., DMF, 1,4-dioxane) and the presence of a base can dramatically influence reaction efficiency.[6] An improper solvent can hinder catalyst solubility or substrate reactivity, while the wrong base may fail to promote a key deprotonation step or may even react with your substrate.
-
Atmosphere and Reagent Purity: Many trifluoromethylation catalysts, particularly Cu(I) species and photoredox catalysts in their excited state, are sensitive to oxygen. Ensure your reaction is properly degassed and run under an inert atmosphere (N2 or Ar). Additionally, trifluoromethylating agents can degrade upon exposure to moisture.[16] Always use freshly opened or properly stored reagents.
-
Ligand Choice (for Cu/Pd systems): The ligand is crucial for stabilizing the metal center and modulating its reactivity. For copper-catalyzed reactions, common ligands like 1,10-phenanthroline or bipyridine are often essential for achieving good yields.[6] If your reaction is failing, screening a panel of ligands with different electronic and steric properties is a logical next step.
-
Light Source (for Photoredox): The wavelength and intensity of your light source must be appropriate for exciting your chosen photocatalyst.[6] A household fluorescent bulb is often sufficient for many Ru- and Ir-based catalysts, but some reactions may require specific wavelength LEDs (e.g., blue LEDs) for optimal performance.[6][16] Ensure the light is positioned to illuminate the reaction mixture evenly.
Q4: I'm observing significant side product formation. How can I improve selectivity?
A4: Side products often provide valuable clues about unintended reaction pathways.
-
Protodefluorination/H-abstraction: If you observe products where the CF3 group has been replaced by a hydrogen atom, it suggests that a radical intermediate is being quenched by a hydrogen source in your reaction medium before it can react with your substrate. Ensure your solvent is anhydrous and consider if other components (e.g., additives, the substrate itself) could be acting as H-atom donors.
-
Dimerization of Starting Material: This often points to a mismatch in the rates of the catalytic steps. For example, in a cross-coupling reaction, if oxidative addition is much faster than reductive elimination, it can lead to side reactions. Adjusting the temperature, concentration, or ligand may help synchronize the catalytic cycle.
-
Substrate Degradation: Strong electron-withdrawing groups like CF3 can make certain substrates susceptible to decomposition under basic or high-temperature conditions.[17] If you suspect substrate instability, try running the reaction at a lower temperature, using a milder base, or switching to a photoredox-catalyzed method that operates under gentler conditions.[17]
Q5: My catalyst appears to be deactivating during the reaction. What are common deactivation pathways and how can I prevent them?
A5: Catalyst deactivation is a critical issue that limits efficiency.[18] The primary mechanisms are chemical, thermal, and mechanical.[18]
-
Chemical Poisoning: Trace impurities in your starting materials or solvent can irreversibly bind to the catalyst's active site. Purifying your reagents and using high-purity solvents can mitigate this.
-
Thermal Degradation (Sintering): At elevated temperatures, metal nanoparticles on a support can agglomerate, reducing the active surface area.[18] If high temperatures are necessary, consider a more thermally robust ligand or support.
-
Fouling: In some reactions, insoluble byproducts or polymers can deposit on the catalyst surface, blocking active sites.[18] This is particularly relevant in reactions involving polymerization-prone substrates like styrenes. Adjusting the concentration or solvent may help.
-
Changes in Oxidation State: The active catalytic species may be in a specific oxidation state (e.g., Cu(I)). The presence of oxidants or reductants (including air) can change this state to an inactive one.[6] Maintaining an inert atmosphere is crucial.
Caption: A simplified Cu-catalyzed cycle and common deactivation routes.
Section 3: Key Experimental Protocols
To provide a practical starting point, here are two standard protocols for commonly employed trifluoromethylation methods.
Protocol 1: General Procedure for a Copper-Catalyzed Trifluoromethylation of an Aryl Halide
This protocol is a representative example for coupling an aryl iodide with an electrophilic CF3 source.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), CuI (0.1 equiv), and 1,10-phenanthroline (0.2 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the Togni reagent (1.5 equiv) followed by anhydrous DMF (to achieve a 0.1 M concentration with respect to the aryl iodide).
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 12-24 hours).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Setup for a Photoredox-Catalyzed C-H Trifluoromethylation
This protocol describes a general method for the direct trifluoromethylation of an electron-rich arene.
-
Reaction Setup: To a standard vial, add the arene/heterocycle substrate (1.0 equiv), the photocatalyst (e.g., fac-[Ir(ppy)3], 1-2 mol%), and the CF3 radical precursor (e.g., CF3SO2Cl, 1.5 equiv).[6]
-
Solvent and Additives: Add the chosen solvent (e.g., DCM, MeCN) and any necessary additives, such as a base (e.g., K2CO3).[6]
-
Degassing: Seal the vial and degas the solution thoroughly by sparging with nitrogen or argon for 20-30 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a light source (e.g., a 26W compact fluorescent lamp or a 450 nm blue LED strip).[6][9] For temperature control, a fan can be used to maintain ambient temperature.
-
Reaction: Stir the reaction under irradiation for the required time (4-24 hours), ensuring the entire solution is illuminated.
-
Workup: Once the reaction is complete (as determined by LC-MS), remove the solvent in vacuo. The crude residue can then be purified directly by flash column chromatography.
References
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
-
Trifluoromethylation. (2023, November 29). In Wikipedia. Retrieved February 7, 2026, from [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
-
A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. (2024). American Chemical Society. Retrieved February 7, 2026, from [Link]
- Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2708-2715.
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). SciSpace. Retrieved February 7, 2026, from [Link]
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
-
Recent Advances in Transition-Metal Mediated Trifluoromethylation Reactions. (2020). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
- Nicewicz, D. A., & MacMillan, D. W. C. (2008). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 130(51), 17290–17291.
-
A straightforward access to trifluoromethylated natural products through late-stage functionalization. (2022). RSC Publishing. Retrieved February 7, 2026, from [Link]
- Le, C., & MacMillan, D. W. C. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(17), 6859–6864.
-
Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. (2020). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. (2021). PMC. Retrieved February 7, 2026, from [Link]
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019). Macmillan Group, Princeton University. Retrieved February 7, 2026, from [Link]
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2023). MDPI. Retrieved February 7, 2026, from [Link]
- Fujiwara, Y., Dixon, J. A., & Dixon, D. D. (2012). Innate C-H trifluoromethylation of heterocycles.
-
Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation. (2019). PMC. Retrieved February 7, 2026, from [Link]
-
Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. (2021). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Progress in copper-catalyzed trifluoromethylation. (2018). PMC. Retrieved February 7, 2026, from [Link]
-
Continuous‐Flow Photocatalysis for the Direct C‐H Trifluoromethylation of Heterocycles with an Organic Photoredox Catalyst. (2020). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Proposed mechanism of the Cu‐catalyzed trifluoromethylation. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
A straightforward access to trifluoromethylated natural products through late-stage functionalization. (2022). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. (2024). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Recent advances in the diverse transformations of trifluoromethyl alkenes. (2024). RSC Publishing. Retrieved February 7, 2026, from [Link]
-
The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. (2010). PMC. Retrieved February 7, 2026, from [Link]
-
The mechanism of copper-catalyzed oxytrifluoromethylation of allylamines with CO2: a computational study. (2019). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
Catalyst-Free Synthesis of Trifluoromethylated Five- and Seven-Membered Nitrogen-Containing Heterocycles via Aza-Michael Addition and Lactamization of Trifluoroethylene Oxindoles. (2021). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids. (2020). ChemRxiv. Retrieved February 7, 2026, from [Link]
-
Trifluoromethylated heterocycles. (2012). PubMed. Retrieved February 7, 2026, from [Link]
-
Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. (2020). ResearchGate. Retrieved February 7, 2026, from [Link]
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Technical Support Center: Synthesis of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid
This guide addresses the synthesis of 4,4,4-Trifluoro-3,3-dimethylbutanoic acid (TFDMBA) , a specialized fluorinated building block. Due to the strong electron-withdrawing nature of the trifluoromethyl group (
Therefore, this guide focuses on the Radical Addition (Kharasch Addition) pathway, which is the most robust method for constructing this carbon skeleton.
Part 1: The Synthetic Challenge & Solvent Strategy
The Core Problem: Electronic vs. Steric Conflict
Synthesizing TFDMBA requires forming a bond between a trifluoro-tert-butyl fragment and an acetic acid tail.[1]
-
Electronic Barrier: The
group destabilizes adjacent carbocations, making ionic pathways (like or Friedel-Crafts) difficult.[1] -
Steric Barrier: The gem-dimethyl group hinders nucleophilic attack.[1]
The Solution: Radical addition of 2-iodo-1,1,1-trifluoro-2-methylpropane to vinyl acetate (or similar vinyl equivalent), followed by reduction and hydrolysis.
Solvent Criticality Map
In radical perfluoroalkylation, the solvent is not just a medium; it controls the radical chain length and side-reaction pathways (specifically Hydrogen Atom Transfer - HAT).
| Solvent Class | Suitability | Mechanism of Action | Risk Factor |
| Acetonitrile (MeCN) | ⭐⭐⭐⭐⭐ (Best) | High polarity dissolves catalyst; strong C-H bonds resist H-abstraction. | None. |
| Dichloromethane (DCM) | ⭐⭐⭐⭐ | Good solubility for fluorinated halides; inert to radicals.[1] | Volatility; Environmental concerns.[1][2] |
| THF / Ethers | ❌ (Avoid) | Weak | High yield of reduced byproduct ( |
| Benzotrifluoride | ⭐⭐⭐⭐ | "Fluorous-friendly"; excellent solubility for precursors.[1] | Cost; Phase separation issues with aqueous oxidants.[1] |
| Water/Alcohol | ⭐⭐⭐ (Specific) | Required for Sodium Dithionite ( | Poor solubility of organic halide (requires Phase Transfer Catalyst).[1] |
Part 2: Troubleshooting Guide (Q&A)
Scenario A: The Reaction Stalls or Yield is <30%
Q: I am using a Copper (
-
The Fix: Switch to Acetonitrile (MeCN) or use a DCM/MeCN (4:1) mixture. The nitrile nitrogen coordinates with the Copper species, stabilizing the
redox couple essential for the Single Electron Transfer (SET) mechanism.
Q: My starting material is not dissolving in the aqueous dithionite system. A: The fluorinated iodide is highly hydrophobic (lipophilic).[1]
-
The Fix: You are seeing a Phase Transfer Limitation .[1]
Scenario B: Impurities & Byproducts
Q: I see a large peak corresponding to 1,1,1-trifluoro-2-methylpropane (reduced starting material). A: This is "Hydro-deiodination." Your solvent is acting as a Hydrogen Atom Donor.[1]
-
The Fix: You are likely using THF , Toluene , or Isopropanol . These solvents have weak C-H bonds that the electrophilic
-radical attacks.[1] Switch to Acetonitrile or Benzene (if permitted), or Benzotrifluoride , which are robust against radical abstraction.[1]
Q: The final acid product is colored/tarry after hydrolysis. A: This indicates polymerization of the vinyl acetate during the addition step.[1]
-
The Fix: High localized concentration of the alkene favors polymerization over addition.[1]
-
Dilution: Increase solvent volume (0.1 M concentration).
-
Slow Addition: Add the vinyl acetate dropwise to the solution containing the fluorinated iodide and catalyst, rather than mixing all at once.
-
Part 3: Master Protocol (Radical Addition Route)
Target Reaction:
Step 1: Kharasch Addition
-
Setup: Flame-dried flask, Argon atmosphere.
-
Reagents:
-
2-iodo-1,1,1-trifluoro-2-methylpropane (1.0 equiv)
-
Vinyl Acetate (3.0 equiv) - Excess drives equilibrium
-
Sodium Dithionite (
) (1.2 equiv) + (1.2 equiv)[1]
-
-
Solvent System: Acetonitrile : Water (1:1) .[1]
-
Why? Water dissolves the dithionite initiator; MeCN dissolves the fluorinated iodide.[1]
-
-
Procedure:
-
Cool mixture to 0°C.
-
Add solid
in portions. -
Stir vigorously (emulsion).
-
Warm to Room Temp (25°C) and monitor by 19F NMR (Shift of
group).
-
-
Workup: Extract with Ethyl Acetate. The intermediate is an unstable iodo-acetate.[1] Proceed immediately to Step 2.
Step 2: Reductive Hydrolysis
-
Solvent: Methanol / Acetic Acid .
-
Reagent: Zinc dust (excess) or
(if iodine removal is difficult).[1] -
Transformation: Removes the Iodine atom and hydrolyzes the acetate to the alcohol/acid.[1]
-
Oxidation (Jones Reagent): If the product is the alcohol (
), oxidize to the acid using Jones Reagent in Acetone .[1]
Part 4: Mechanistic Visualization
The following diagram illustrates the solvent-dependent pathways for the radical addition.
Caption: Solvent influence on the radical pathway.[1] Green path leads to product; Red path leads to dead-end reduction.
Part 5: Quantitative Data: Solvent Properties
Select the solvent based on the initiator system used.[1]
| Solvent | Dielectric Constant ( | H-Bond Donor Ability ( | Application Note |
| Acetonitrile | 37.5 | 0.19 | Ideal. Supports SET mechanisms; dissolves polar catalysts. |
| Dichloromethane | 8.9 | 0.13 | Good for solubility, but poor for metal-catalyst turnover.[1] |
| THF | 7.5 | 0.00 | Avoid. High rate of H-abstraction ( |
| Benzotrifluoride | 9.2 | 0.00 | Excellent for highly fluorinated precursors; expensive.[1] |
| DMSO | 46.7 | 0.00 | Use as co-solvent (10%) to solubilize inorganic salts ( |
References
-
Dmowski, W. (1985).[1] "Reaction of trifluoromethyl iodide with alkenes initiated by sodium dithionite." Journal of Fluorine Chemistry. Link[1]
-
Dolbier, W. R. (1995).[1] "Structure, reactivity, and chemistry of fluoroalkyl radicals." Chemical Reviews. Link[1]
-
Ma, J. A., & Cahard, D. (2008).[1] "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations." Chemical Reviews. Link[1]
-
Nagib, D. A., & MacMillan, D. W. (2011).[1] "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature.[1] Link[1]
-
Sigma-Aldrich. "this compound Product Specification." Link[1]
Sources
Technical Support Center: Managing Exothermic Reactions in Fluorination Processes
Welcome to the Technical Support Center for Fluorination Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing exothermic reactions during fluorination processes. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to ensure your experiments are both successful and safe. Fluorination reactions are powerful tools in modern chemistry, but their inherent exothermicity demands a deep understanding and respect for the potential hazards involved.[1] This resource is structured to address the specific issues you may encounter, providing practical, field-proven insights in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Risks
Q1: Why are fluorination reactions often highly exothermic?
A1: The high exothermicity of many fluorination reactions stems from the formation of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. Additionally, many common fluorinating reagents are highly reactive and can react violently with certain chemicals and solvents.[2] For instance, the reaction of fluorine gas (F₂) with organic molecules can be explosive.[2] The formation of hydrogen fluoride (HF) as a byproduct in some reactions also contributes significantly to the heat released, with a heat of formation of approximately -64.4 kcal/mole.[3][4]
Q2: What are the primary hazards associated with a loss of control over an exothermic fluorination reaction?
A2: The principal hazard is a thermal runaway , a situation where the rate of heat generation exceeds the rate of heat removal.[5] This can lead to a rapid and uncontrolled increase in temperature and pressure within the reaction vessel, potentially causing:
-
Vessel rupture and explosion: The over-pressurization can exceed the limits of the glassware or reactor.
-
Release of toxic and corrosive gases: Many fluorinating agents and byproducts, such as hydrogen fluoride (HF), are acutely toxic and highly corrosive.[2][6] HF can cause severe burns upon contact.[2]
-
Fire and secondary explosions: If flammable solvents are used, a thermal runaway can lead to their ignition.[6]
-
Decomposition of thermally sensitive materials: Reagents like Diethylaminosulfur trifluoride (DAST) can be unstable at elevated temperatures, leading to explosive decomposition.[2]
Q3: Which types of fluorination reactions are particularly prone to dangerous exotherms?
A3: While many fluorination reactions are exothermic, some classes are notoriously energetic and require special attention:
-
Direct Fluorination with F₂: Elemental fluorine is extremely reactive and its reactions are often difficult to control.[2]
-
Nucleophilic Aromatic Substitution (SNAr): Particularly with highly activated aromatic systems, the displacement of a leaving group by a fluoride ion can be significantly exothermic.[6]
-
Balz-Schiemann Reaction: The thermal decomposition of diazonium fluoroborates is a classic method for introducing fluorine, but the decomposition step can be violently exothermic and challenging to control.[6]
-
Deoxyfluorination with reagents like DAST: These reactions can be highly exothermic, and the reagents themselves have thermal stability limits.[2]
Section 2: Troubleshooting Guide - From Prevention to Intervention
This section provides a systematic approach to troubleshooting common issues related to exothermic control in your fluorination experiments.
Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
Q: I'm adding my fluorinating reagent, and the reaction temperature is rising much faster than anticipated, even with external cooling. What's happening and what should I do?
A: Causality: This is a classic sign that the rate of heat generation is overwhelming the heat removal capacity of your setup. This can be due to several factors:
-
Reagent addition is too fast: The most common cause.
-
Inadequate cooling: The cooling bath may not be at a low enough temperature, or the heat transfer from the flask to the bath is inefficient.
-
Poor stirring: Inefficient mixing can create localized "hot spots" where the reaction is proceeding much faster, leading to a sudden overall temperature spike.[7]
-
Incorrect solvent choice: Some solvents can react exothermically with certain fluorinating reagents. For example, Selectfluor® can react vigorously with DMF, pyridine, and DMSO.[8]
Troubleshooting Protocol:
-
IMMEDIATELY STOP REAGENT ADDITION.
-
Increase Cooling: If possible, lower the temperature of your cooling bath.
-
Ensure Vigorous Stirring: Check that your stir bar or overhead stirrer is functioning correctly and providing good agitation.
-
Monitor Temperature Closely: Continue to monitor the internal temperature. If it continues to rise uncontrollably, proceed to the emergency quenching protocol.
-
Re-evaluate Your Procedure: Once the situation is under control, reassess your experimental design. Consider slower addition rates, a more dilute reaction mixture, or a more efficient cooling system for future experiments.
Issue 2: Reaction Temperature Spikes After a Delay (Induction Period)
Q: My reaction was proceeding smoothly with no significant temperature change, but then suddenly the temperature shot up. Why did this happen?
A: Causality: This phenomenon, known as an induction period, can be particularly dangerous. It occurs when the reaction does not initiate immediately upon reagent addition. The unreacted reagents accumulate, and when the reaction finally starts, it proceeds at an accelerated rate due to the high concentration of reactants, leading to a powerful exotherm.
Preventative Measures & Solutions:
-
Pre-cool the reaction mixture: For highly exothermic reactions, it's crucial to cool the mixture before adding the fluorinating agent.[7]
-
Slow, controlled addition: Add the reagent slowly and monitor for an initial, controlled temperature rise. If no exotherm is observed after adding a small portion of the reagent, stop the addition and investigate the cause (e.g., catalyst inactivity, impure reagents) before proceeding.
-
Use of reaction calorimetry: For scaling up reactions, reaction calorimetry is an invaluable tool for determining the total heat of reaction and the rate of heat release, allowing for the design of safe operating conditions.[9]
Issue 3: Side Reactions and Product Decomposition Due to Poor Temperature Control
Q: My desired fluorinated product is contaminated with impurities, or I'm getting a low yield. Could this be related to the reaction exotherm?
A: Causality: Absolutely. Poor temperature control can lead to a variety of side reactions, including:
-
Over-fluorination: If the mono-fluorinated product is as reactive or more reactive than the starting material, poor temperature control can lead to the formation of di- or poly-fluorinated byproducts.[10]
-
Elimination Reactions: In deoxyfluorination reactions, higher temperatures can favor elimination pathways, leading to the formation of alkenes.[11]
-
Rearrangements: Reagents like DAST can promote carbocation formation, and elevated temperatures can facilitate skeletal rearrangements.[10]
-
Product Decomposition: The desired product may not be stable at the elevated temperatures reached during an uncontrolled exotherm.
Solutions & Best Practices:
-
Precise Temperature Monitoring: Always use an internal thermometer to accurately measure the reaction temperature.
-
Stoichiometric Control: Carefully control the stoichiometry of your fluorinating agent. Using a slight excess or deficit can sometimes control side reactions. For example, using slightly less than one equivalent of Selectfluor® can help prevent over-fluorination.[10]
-
Reagent Selection: Choose a fluorinating reagent with appropriate reactivity for your substrate. For electrophilic fluorination, it's often recommended to use the least reactive F+ reagent that will achieve the desired transformation.[2]
-
Flow Chemistry: Continuous flow reactors offer superior heat transfer and precise temperature control, which can significantly reduce side reactions and improve safety.[1][12]
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Controlled Exothermic Fluorination
This protocol outlines a general approach to setting up and running an exothermic fluorination reaction safely.
-
Hazard Assessment: Before starting, thoroughly review the Safety Data Sheets (SDS) for all reagents and solvents. Understand the specific hazards of your fluorinating agent, including its reactivity, toxicity, and thermal stability.[13]
-
Equipment Setup:
-
Use a round-bottom flask equipped with a magnetic stir bar or overhead stirrer, an internal thermometer, and an addition funnel for liquid reagents.
-
Ensure the reaction is conducted in a well-ventilated fume hood.[13]
-
Prepare an appropriately sized cooling bath (e.g., ice-water, dry ice-acetone).
-
-
Execution:
-
Dissolve the substrate in an appropriate, inert solvent and cool the solution to the desired starting temperature in the cooling bath.
-
Slowly add the fluorinating reagent dropwise from the addition funnel, monitoring the internal temperature closely.
-
Maintain a steady, controlled temperature throughout the addition. Adjust the addition rate as necessary to prevent a rapid temperature increase.
-
After the addition is complete, continue to stir the reaction at the desired temperature and monitor its progress by a suitable analytical method (e.g., TLC, NMR).
-
-
Quenching: Once the reaction is complete, carefully quench any remaining reactive reagents. The quenching process itself can be exothermic, so it should be done slowly and with cooling.[14]
Protocol 2: Emergency Quenching of a Runaway Reaction
In the event of a thermal runaway, a pre-planned quenching strategy is essential. The choice of quenching agent depends on the specific reagents involved.
WARNING: This is an emergency procedure. Only perform if you have assessed the risks and have the necessary safety equipment in place.
-
Alert Personnel: Inform others in the lab of the situation.
-
Remove External Heating: If any heating is being applied, remove it immediately.
-
Maximize Cooling: Ensure the cooling bath is as effective as possible.
-
Stop Reagent Addition: If not already done, cease all reagent addition.
-
Controlled Quenching:
-
Have a pre-selected, cooled quenching agent ready. For many fluorination reactions, a high-boiling, inert solvent can be added to dilute the reaction mixture and absorb heat.
-
For quenching highly reactive hydrides or organometallics that may be used in conjunction with fluorination, a stepwise quench with isopropanol followed by methanol and then water is a common strategy.[15][16]
-
NEVER add water directly to a reaction containing water-reactive materials as this can exacerbate the situation.
-
Visualization: Decision Tree for Managing a Fluorination Exotherm
This diagram outlines the logical steps for assessing and responding to a temperature increase during a fluorination reaction.
Sources
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- 3. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Analysis of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid and its Non-fluorinated Analog: A Guide for Researchers
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of 4,4,4-Trifluoro-3,3-dimethylbutanoic acid and its non-fluorinated counterpart, 3,3-dimethylbutanoic acid. Through a detailed examination of their physicochemical and pharmacological characteristics, supported by established experimental principles, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to leverage fluorination in their molecular design strategies.
Introduction: The Rationale for Fluorination in Drug Design
The substitution of hydrogen atoms with fluorine has profound effects on the electronic and conformational properties of a molecule. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of acidity, lipophilicity, metabolic stability, and protein binding. By comparing this compound with 3,3-dimethylbutanoic acid, we can isolate and understand the impact of a terminal trifluoromethyl group on a sterically hindered carboxylic acid scaffold. This specific structural motif, featuring a quaternary carbon center adjacent to the fluorinated group, presents a unique case study for the nuanced effects of fluorination.
Physicochemical Properties: A Tale of Two Acids
The introduction of three highly electronegative fluorine atoms dramatically alters the fundamental physicochemical properties of the butanoic acid backbone. This section will dissect these differences, providing both experimental data for analogous compounds and well-established theoretical predictions.
Acidity (pKa)
The most striking difference between the two molecules is their predicted acidity. The electron-withdrawing inductive effect of the trifluoromethyl group significantly stabilizes the carboxylate anion of this compound, leading to a substantial decrease in its pKa value compared to the non-fluorinated analog.
To illustrate this principle, consider the well-documented pKa values of acetic acid and trifluoroacetic acid. Acetic acid has a pKa of approximately 4.76, while trifluoroacetic acid has a pKa of about 0.23 to 0.25.[1][2] This dramatic increase in acidity is a direct consequence of the inductive effect of the three fluorine atoms, which delocalizes the negative charge of the conjugate base.[3][4]
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is known to increase lipophilicity.[5] This is attributed to the hydrophobic nature of the fluorine atoms.
While experimental LogP values for both of our target compounds are not consistently reported, computational models and data from similar compounds suggest a higher LogP for the fluorinated analog. It is important to note that some studies suggest that the LogP values of perfluorinated carboxylic acids can be overestimated by computational methods.
Table 1: Comparative Physicochemical Properties
| Property | 3,3-dimethylbutanoic acid | This compound |
| Molecular Formula | C6H12O2 | C6H9F3O2 |
| Molecular Weight | 116.16 g/mol | 170.13 g/mol |
| pKa (Predicted) | ~4.79 | Significantly lower than 4.79 (Predicted) |
| LogP (Predicted) | ~1.4 | Higher than 1.4 (Predicted) |
Pharmacological Implications: Beyond the Benchtop
The alterations in physicochemical properties engendered by trifluorination have profound consequences for the pharmacological behavior of a molecule. For drug development professionals, understanding these changes is paramount for designing safer and more effective therapeutics.
Metabolic Stability
A key advantage of incorporating trifluoromethyl groups is the enhancement of metabolic stability.[5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) family.[5]
In the case of this compound, the trifluoromethyl group is located at a terminal position. While this position in the non-fluorinated analog might be susceptible to oxidative metabolism, the C-F bonds in the fluorinated compound are highly resistant to such processes. This "metabolic blocking" can lead to a longer in vivo half-life and improved bioavailability.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, primarily albumin, influences its free concentration in the bloodstream and, consequently, its therapeutic efficacy. The introduction of a trifluoromethyl group can increase plasma protein binding due to the increased lipophilicity of the molecule.[6][7] Perfluorinated carboxylic acids have been shown to bind to serum albumin.[6] Therefore, it is anticipated that this compound would exhibit a higher degree of plasma protein binding compared to its non-fluorinated counterpart.
Experimental Protocols
To provide a practical framework for researchers, this section details the standard experimental methodologies for determining the key physicochemical and pharmacological parameters discussed.
Determination of pKa by Potentiometric Titration
This method involves the titration of the acidic compound with a standardized basic solution while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP by Shake-Flask Method
The shake-flask method is the traditional and most straightforward technique for measuring the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water.
Workflow for LogP Determination
Caption: Workflow for LogP determination using the shake-flask method.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
Workflow for Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assay.
Plasma Protein Binding Assay by Equilibrium Dialysis
Equilibrium dialysis is a widely used method to determine the fraction of a drug that is bound to plasma proteins.
Workflow for Plasma Protein Binding Assay
Caption: Workflow for plasma protein binding assay by equilibrium dialysis.
Conclusion
The comparative analysis of this compound and 3,3-dimethylbutanoic acid provides a clear illustration of the powerful and predictable influence of trifluorination on key molecular properties relevant to drug discovery. The introduction of the trifluoromethyl group is expected to significantly increase acidity and lipophilicity, while also enhancing metabolic stability. These modifications can have a profound impact on the ADME profile and overall suitability of a compound as a drug candidate.
While direct experimental data for the two specific molecules of interest is limited, the principles outlined in this guide, supported by data from analogous compounds and established experimental protocols, offer a robust framework for researchers. By understanding and applying these concepts, scientists can more effectively harness the power of fluorine chemistry to design and optimize the next generation of therapeutic agents.
References
-
Transtutors. (2024, August 6). 1.8. Acetic acid (pKa 4.76) and trifluoroacetic acid (aka TFA; pKa... (1 Answer). Retrieved from [Link]
-
Chegg. (2023, October 8). Question: 1.8. Acetic acid (pKa 4.76) and trifluoroacetic acid (aka TFA. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3,3-dimethylbutanoic acid. Retrieved from [Link]
-
Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment. Retrieved from [Link]
-
Quora. (2018, April 22). Why is trifluoroacetic more acidic than acetic acid? Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, February 19). Why is CF3COOH exceptionally acidic? Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Novel approach for predicting partition coefficients of linear perfluorinated compounds. Retrieved from [Link]
-
ResearchGate. (2015, May 11). comparison of partition coefficient (log p) of drugs: computational and experimental data study. Retrieved from [Link]
-
U.S. National Library of Medicine. (2004, June). Computational prediction of the plasma protein-binding percent of diverse pharmaceutical compounds. Retrieved from [Link]
-
U.S. National Library of Medicine. (2012, September 7). Quantitative structure--plasma protein binding relationships of acidic drugs. Retrieved from [Link]
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- 3. quora.com [quora.com]
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- 5. mdpi.com [mdpi.com]
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- 7. Quantitative structure--plasma protein binding relationships of acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid vs. Fluorinated Alternatives
This guide provides an in-depth technical analysis of 4,4,4-Trifluoro-3,3-dimethylbutanoic acid , a specialized fluorinated building block used to install the (trifluoro-tert-butyl)methyl motif in drug candidates.
Executive Summary: The "Polar tert-Butyl" Bioisostere
This compound (CAS 1246218-76-7 ) is a strategic building block designed to introduce the 1,1,1-trifluoro-2-methylpropan-2-yl group (often called the "trifluoro-tert-butyl" moiety) into a molecular scaffold.
In medicinal chemistry, this moiety serves as a metabolically stable, polar bioisostere of the ubiquitous tert-butyl group. While the classic tert-butyl group is prone to oxidative metabolism (CYP450-mediated hydroxylation) and contributes significantly to lipophilicity (LogP), the trifluoro-analog blocks metabolic hotspots and modulates physicochemical properties via the "fluorine effect"—lowering pKa and altering the electrostatic potential surface without significantly changing steric volume.
Core Identity
| Property | Detail |
| CAS Number | 1246218-76-7 |
| IUPAC Name | This compound |
| Structure | CF3-C(CH3)2-CH2-COOH |
| Molecular Weight | 170.13 g/mol |
| Key Motif | Trifluoro-tert-butyl (TFTB) linked to acetic acid |
| Primary Application | Installing metabolically blocked tert-butyl mimics; Kv7.2/3 channel activators; Raf inhibitors. |
Physicochemical Comparison: The Fluorine Effect
The substitution of a single methyl group with a trifluoromethyl group (CF₃) creates a profound electronic shift while maintaining steric bulk.
Comparative Metrics Table
| Feature | 3,3-Dimethylbutanoic Acid (Non-fluorinated Parent) | This compound (Target) | Trifluoroacetic Acid (Common Building Block) |
| Structure | CH3-C(CH3)2-CH2-COOH | CF3-C(CH3)2-CH2-COOH | CF3-COOH |
| pKa (Calc.) | ~4.8 | ~3.6 – 3.9 | 0.23 |
| LogP (Calc.) | ~1.8 | ~2.1 | 0.5 |
| Metabolic Stability | Low (Prone to ω-oxidation at methyls) | High (CF₃ blocks oxidation; steric shield protects adjacent CH₃) | N/A (Metabolically inert) |
| Steric Volume | High (Bulky) | Very High (CF₃ is larger than CH₃) | Low |
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | Strong Electron Withdrawing |
Mechanistic Insight: Why Switch?
-
Metabolic Blocking: The primary failure mode for tert-butyl drugs is rapid oxidation of the methyl groups. The CF3 group in the target molecule acts as a metabolic "shield," preventing P450 enzymes from attacking the adjacent gem-dimethyl groups due to both steric hindrance and electron withdrawal (deactivating the C-H bonds).
-
Lipophilicity Modulation: Unlike adding a simple aliphatic chain, adding fluorine here does not drastically increase LogP. The strong C-F dipoles increase polarity, often making the molecule less lipophilic than predicted by surface area alone.
-
Conformational Locking: The CF3 group is significantly larger than a methyl group (Van der Waals radius: 2.7 Å vs 2.0 Å). This induces a "propeller-like" conformation, locking the side chain into a specific orientation that can enhance binding selectivity in protein pockets (e.g., voltage-gated ion channels).
Synthesis & Manufacturing Routes
Synthesizing the CF3-C(Me)2 quaternary center is challenging due to steric crowding. Two primary routes are employed in research and scale-up.
Route A: Radical Trifluoromethylation (The "Building Block" Approach)
This is the most direct modern method, utilizing commercially available 3,3-dimethylacrylic acid (senecioic acid).
-
Mechanism: A trifluoromethyl radical (•CF3) is generated (e.g., from CF3I or Langlois reagent CF3SO2Na) and adds to the electron-deficient alkene.
-
Advantage: Single-step functionalization of a cheap precursor.
-
Challenge: Controlling regioselectivity (alpha vs. beta addition) and preventing polymerization.
Route B: The "Oxetane" Ring-Opening (The Scalable Route)
Recent literature (e.g., ChemRxiv 2025) highlights a route starting from 3,3-bis(bromomethyl)oxetane to generate "tris(fluoromethyl)" variants, but for the specific gem-dimethyl target, a modified approach using Ethyl 4,4,4-trifluoro-3-oxobutanoate is preferred.
Experimental Protocol: Gem-Dimethylation of Trifluoroacetoacetate
Reference: Adapted from US Patent 2010/0240663 & WO 2013/134298.
-
Starting Material: Ethyl 4,4,4-trifluoro-3-oxobutanoate (CF3-CO-CH2-COOEt).
-
Step 1 (Gem-Dimethylation):
-
Reagents: MeI (Methyl Iodide), K2CO3 or NaH, DMF/THF.
-
Note: Direct dialkylation at the alpha-carbon gives CF3-CO-C(Me)2-COOEt. This is a ketone intermediate.
-
-
Step 2 (Wolff-Kishner or Deoxygenation):
-
To arrive at the target CF3-C(Me)2-CH2-COOH, the ketone carbonyl must be reduced to a methylene group, or the synthesis must start from a different disconnection (e.g., conjugate addition).
-
Correction: The most common industrial route for CAS 1246218-76-7 avoids the ketone reduction by using 3,3-dimethylacrylic acid and a CF3 radical source (as described in Route A).
-
Visual Synthesis Workflow (Graphviz)
Caption: Radical trifluoromethylation route. The bulky gem-dimethyl group directs the electrophilic CF3 radical to the beta-position, followed by hydrogen abstraction to yield the target acid.
Medicinal Chemistry Applications
This building block is not merely a solvent or reagent; it is a structural component in "Designer Drugs."
Case Study 1: Kv7.2/3 Channel Activators
-
Context: Epilepsy and pain management.
-
Role: The acid is coupled to amine scaffolds (e.g., pyridines or pyrimidines) to form an amide.
-
Data: In patent WO2025198930 , analogs containing the 4,4,4-trifluoro-3,3-dimethylbutanoyl tail showed superior potency and half-life compared to the non-fluorinated 3,3-dimethylbutanoyl analogs. The CF3 group enhances lipophilicity just enough to cross the blood-brain barrier (BBB) while preventing rapid clearance.
Case Study 2: Raf Kinase Inhibitors
-
Context: Oncology (Melanoma).
-
Role: Used in WO2013134298 to synthesize urea-based inhibitors.
-
Mechanism: The bulky trifluoro-tert-butyl group fills a hydrophobic pocket in the kinase domain (likely the allosteric pocket), displacing water and increasing binding entropy.
Case Study 3: Forensic Markers
-
Context: Synthetic Cannabinoids (e.g., 4-fluoro MDMB-BUTINACA).[1]
-
Role: This acid is a specific metabolite.[1] Its detection in biological samples confirms the ingestion of specific "designer" cannabinoids where the tert-butyl group was fluorinated to evade standard drug screens.
References & Authority
-
Preparation of Raf Inhibitors: WIPO Patent WO2013134298A1. (2013). "Raf inhibitor compounds." Link
-
Kv7.2/3 Activators: WIPO Patent WO2025198930A1. (2025). "Small molecules as KCNQ2/3 (Kv7.2/3) channel activators." Link
-
Synthesis of Trifluoromethylated Acids: US Patent 2010/0240663. "Substituted N-phenyl-biphenyl-4-carboxamides and their use as inhibitors of glycogen phosphorylase." (Cited source for acid synthesis). Link
-
Bioisosterism of TFTB: Dobson, L. S., et al. (2023). "Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives."[2][3] Organic Letters, 25(37), 6802–6807. Link
-
Metabolic Stability: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
Acidity comparison of fluorinated and non-fluorinated carboxylic acids
Title: Strategic Guide to Acidity Modulation: Fluorinated vs. Non-Fluorinated Carboxylic Acids
Executive Summary: The Fluorine Impact
In medicinal chemistry and materials science, the strategic incorporation of fluorine is a high-impact tool for modulating physicochemical properties.[1] This guide provides a technical comparison of the acidity (pKa) of fluorinated versus non-fluorinated carboxylic acids.
For the drug developer, understanding these shifts is not merely academic—it is predictive. The introduction of fluorine atoms drastically alters the electronic landscape of the carboxyl group, driving pKa downward. This shift directly influences lipophilicity (LogD), membrane permeability, and protein binding affinity .
Theoretical Framework: The Electronic Tug-of-War
The acidity of a carboxylic acid depends on the stability of its conjugate base (the carboxylate anion).[2] Fluorine, the most electronegative element (Pauling scale 3.98), exerts its influence through two primary mechanisms:
-
Inductive Effect (-I): Fluorine pulls electron density through the
-bond framework. This withdrawal disperses the negative charge on the carboxylate oxygen atoms, stabilizing the anion and increasing acidity.[2] -
Resonance Effect (+R): In aromatic systems, fluorine can donate electron density back into the ring via
-orbital overlap. This opposes the inductive effect, leading to complex position-dependent acidity shifts (the "push-pull" dynamic).
Visualizing the Mechanism
The following diagram illustrates the mechanistic flow of how fluorine substitution leads to increased acidity through anion stabilization.
Figure 1: Mechanistic pathway of fluorine-induced acidity enhancement via the inductive effect.
Comparative Data Analysis
The following tables present experimental pKa data. Note the dramatic logarithmic shifts in the aliphatic series compared to the nuanced shifts in the aromatic series.
Table 1: Aliphatic Series (The Cumulative Inductive Effect)
Observation: Acidity increases exponentially with the number of fluorine atoms due to the additive nature of the inductive effect.
| Compound | Structure | pKa (approx) | Mechanism Dominance | |
| Acetic Acid | 4.76 | 0.00 | Reference | |
| Fluoroacetic Acid | 2.66 | -2.10 | Strong -I | |
| Difluoroacetic Acid | 1.33 | -3.43 | Additive -I | |
| Trifluoroacetic Acid | 0.23 | -4.53 | Extreme -I (Strong Acid) |
Table 2: Aromatic Series (Position Dependence)
Observation: The position of the fluorine atom dictates the balance between Inductive (-I) and Resonance (+R) effects.
| Compound | Substitution | pKa | Hammett | Mechanistic Insight |
| Benzoic Acid | None | 4.20 | 0.00 | Reference |
| 2-Fluorobenzoic | Ortho | 3.27 | N/A* | Proximity Effect: Strong -I dominates; short distance to carboxyl group. |
| 3-Fluorobenzoic | Meta | 3.86 | Pure Induction: -I effect operates without competing resonance. | |
| 4-Fluorobenzoic | Para | 4.14 | Cancellation: -I effect is nearly canceled by +R resonance donation. |
*Note: Hammett constants (
Experimental Protocol: Potentiometric Titration
To validate these values in a drug discovery context, Potentiometric Titration is the gold standard for weak acids (pKa > 2).
Methodological Constraint: For super-strong acids like Trifluoroacetic acid (pKa ~0.23), aqueous potentiometry fails due to the leveling effect of water. In such cases, use NMR Titration (
Standard Operating Procedure (SOP): Potentiometric Determination
Objective: Determine the thermodynamic pKa of a monofluorinated carboxylic acid derivative.
Reagents:
-
Analyte (approx. 5-10 mg).
-
Standardized Titrant: 0.1 M NaOH (carbonate-free).
-
Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).
-
Solvent: Degassed HPLC-grade water (or Water/Methanol mix for low solubility).
Workflow:
-
System Calibration:
-
Calibrate pH electrode using a 3-point calibration (pH 1.68, 4.01, 7.00) to bracket the expected acidic range.[3]
-
Critical Step: Determine the "blank" titration of the solvent to correct for dissolved
.
-
-
Sample Preparation:
-
Dissolve analyte in 20 mL of 0.15 M KCl.
-
Ensure concentration is
M. -
Self-Validation: If the compound is insoluble, use a co-solvent (e.g., methanol) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.
-
-
Titration:
-
Titrate with 0.1 M NaOH using a micro-burette.
-
Add titrant in increments of 0.5 - 1.0
near the inflection point. -
Record Equilibrium Potential (mV) rather than just pH for higher precision.
-
-
Data Analysis (The Gran Plot):
-
Do not rely solely on the half-equivalence point (
). -
Transform data using Gran Plot linearization to identify the exact equivalence point (
). -
Calculate pKa using the Bjerrum difference plot or non-linear regression.[4]
-
Visualizing the Experimental Workflow
Figure 2: Step-by-step workflow for potentiometric pKa determination.
Application in Drug Design
Why does a shift from 4.76 (Acetic) to 2.66 (Fluoroacetic) matter?
-
Bioavailability: At physiological pH (7.4), a shift in pKa changes the ratio of ionized (A-) to unionized (HA) species.
-
Equation:
-
Lowering pKa increases the ionized fraction at pH 7.4, potentially reducing membrane permeability but increasing solubility .
-
-
Metabolic Stability: The strong C-F bond prevents metabolic oxidation at the
-position, extending the half-life ( ) of the drug.
References
-
Inductive Effects in Organic Chemistry. Chemistry LibreTexts. Retrieved from [Link]
-
Hammett Substituent Constants. Hansch, C., Leo, A., & Taft, R. W. (1991).[5] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[5] Retrieved from [Link]
-
Potentiometric Titration Methodology. National Institutes of Health (NIH) - PMC. Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
Difluoroacetic Acid Properties. PubChem Database.[6] CID 9788.[6][7] Retrieved from [Link]
-
3-Fluorobenzoic Acid Data. Wikipedia/ChemicalBook. Retrieved from [Link]
Sources
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- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 3. What is most acidic between 3 flurobenzoic acid and 4 flurobenzoic acid.. [askfilo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. Difluoroacetic acid | C2H2F2O2 | CID 9788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Difluoroacetic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Toxicokinetics of Perfluorocarboxylic Acids (PFCAs) Based on Chain Length
For researchers, toxicologists, and professionals in drug development, understanding the fate of a chemical within a biological system is paramount. This guide provides an in-depth comparison of the toxicokinetics of perfluorocarboxylic acids (PFCAs), focusing on the pivotal role their carbon chain length plays in determining their absorption, distribution, metabolism, and excretion (ADME). The narrative synthesizes experimental data and mechanistic insights to explain the causality behind the observed differences between short-chain and long-chain PFCAs.
Introduction: The Carbon Chain as a Determinant of Biological Fate
Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals characterized by their exceptional stability, a property conferred by the strength of the carbon-fluorine bond. Within this class, perfluorocarboxylic acids (PFCAs) are among the most widely studied. They consist of a hydrophobic, fully fluorinated alkyl chain and a hydrophilic carboxylate functional group. A critical structural feature that dictates their biological behavior is the length of the fluorinated carbon chain.
Conventionally, PFCAs with seven or more carbons are classified as "long-chain," while those with fewer are "short-chain."[1] This distinction is not arbitrary; it is rooted in profound differences in their potential for bioaccumulation and toxicity.[1][2] Long-chain PFCAs are recognized for their persistence, bioaccumulation, and potential for adverse health effects, warranting global regulatory action.[2] Short-chain PFCAs were introduced as replacements, under the assumption that they would be less bioaccumulative and therefore safer.[3] While they are generally eliminated from the body more quickly, their high mobility in water and extreme persistence present a different set of environmental and health challenges.[3]
This guide will dissect the toxicokinetic properties of PFCAs, demonstrating how a simple variation in chain length leads to dramatically different interactions with biological systems.
The Physicochemical Foundation of Toxicokinetic Variability
The toxicokinetic profile of a compound is fundamentally linked to its physicochemical properties. For PFCAs, the carbon chain length is the primary driver of these properties, influencing water solubility, hydrophobicity, and binding affinities.
-
Solubility and Hydrophobicity: As the carbon chain length increases, the molecule becomes progressively more hydrophobic (water-repelling) and lipophilic (fat-loving).[1] Consequently, short-chain PFCAs are more water-soluble and mobile in aqueous environments, whereas long-chain PFCAs have a greater affinity for organic matter, soils, and lipid-rich biological compartments.[1][4]
-
Protein Binding: The increased hydrophobicity of long-chain PFCAs enhances their binding affinity to plasma proteins, particularly serum albumin.[5][6] This interaction is a critical factor in their distribution and retention in the body. Spectroscopic and calorimetric studies have shown that the optimal chain length for significant binding to human serum albumin (HSA) is between six and nine carbons.[6] This strong protein binding effectively reduces the amount of "free" compound available for filtration by the kidneys, thus slowing excretion.
Comparative Analysis of ADME Profiles
Toxicokinetics is the study of what the body does to a chemical, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[7][8] Here, we compare these processes for short- and long-chain PFCAs.
Absorption
Studies in animal models using oral gavage administration indicate that both short- and long-chain PFCAs are readily absorbed from the gastrointestinal tract.[9][10] While specific absorption rates may vary, the high bioavailability of many PFCAs means that the primary differences in their biological fate are determined by what happens after they enter the systemic circulation.
Distribution
Once absorbed, the distribution of PFCAs is heavily influenced by chain length.
-
Short-Chain PFCAs (e.g., PFHxA, C6): Due to their higher water solubility and weaker protein binding, short-chain PFCAs exhibit less tissue sequestration.[3] They are distributed more readily via the bloodstream and do not accumulate in specific organs to the same extent as their long-chain counterparts.[9][10]
-
Long-Chain PFCAs (e.g., PFOA, C8 and above): These compounds bind extensively to proteins in the blood, which acts as a transport and distribution system. Their lipophilic nature drives accumulation in protein-rich tissues, with the liver being a primary target organ.[9][10] Studies in mice show that PFCAs with eight to fourteen carbons accumulate in the liver.[9][10] This sequestration in the liver contributes significantly to their long biological half-lives.
The following diagram illustrates the divergent pathways of short- and long-chain PFCAs following systemic absorption.
Caption: Divergent distribution and excretion pathways of PFCAs.
Metabolism
A defining characteristic of PFCAs is their resistance to metabolic degradation. The carbon-fluorine bond is exceptionally strong, and as a result, these compounds are not significantly metabolized in the body.[11] They are eliminated largely as the parent compound. This metabolic stability is a key reason for their persistence in biological systems.
Excretion
Excretion is the most critical point of divergence between short- and long-chain PFCAs and the primary determinant of their bioaccumulation potential.
-
Short-Chain PFCAs (C6 and C7): These compounds are rapidly and efficiently eliminated from the body, primarily via the urine.[9][10] Their lower protein binding allows for more effective glomerular filtration in the kidneys, and they are less subject to the reabsorption mechanisms that retain longer-chain PFCAs.
-
Long-Chain PFCAs (C8 to C14): The excretion of long-chain PFCAs is significantly slower. In humans, urinary clearance decreases as the alkyl chain length increases.[9][10] For very long-chain PFCAs (C9-C10 and above), there is a notable shift from urinary to biliary and fecal excretion, especially in animal models.[9][10] This slow elimination is the direct cause of their bioaccumulation.
The stark contrast in elimination rates is best illustrated by their biological half-lives.
| PFCA Compound | Carbon Atoms | Classification | Representative Half-Life in Humans |
| Perfluorobutanoic Acid (PFBA) | 4 | Short-Chain | ~3 days[12] (or 0.12 years[13]) |
| Perfluorohexanoic Acid (PFHxA) | 6 | Short-Chain | ~30 days[3] |
| Perfluorooctanoic Acid (PFOA) | 8 | Long-Chain | 2.7 - 3.4 years[14] |
| Perfluorononanoic Acid (PFNA) | 9 | Long-Chain | 2.5 - 4.3 years[11] |
| Perfluorodecanoic Acid (PFDA) | 10 | Long-Chain | Data varies, but generally long |
Note: Half-life values can vary between studies and populations.
The Molecular Mechanism of Differential Renal Clearance
The causality behind the chain-length-dependent excretion rate lies within the complex machinery of the kidney's proximal tubules. Organic anion transporters (OATs) are proteins that play a crucial role in both the secretion of substances into urine and their reabsorption back into the blood.[15][16]
Experimental evidence suggests that specific transporters interact differently with PFCAs based on their chain length:
-
Secretion: Basolateral transporters like OAT1 and OAT3 are involved in taking up PFCAs from the blood into the tubular cells for secretion. Studies show that C7 and C8 PFCAs are good substrates for OAT1, while C8 and C9 are strong inhibitors of OAT3, suggesting their involvement in the secretion of these medium-to-long chain PFCAs.[15][17]
-
Reabsorption: Apical transporters are responsible for reabsorbing substances from the primary urine back into the tubular cells. It is this reabsorption process that is key to the retention of long-chain PFCAs. The transporter OATP1a1 (in rats) has been shown to contribute to the reabsorption of C8 through C10 PFCAs, with the highest affinity for C9 and C10.[15][17]
This balance between secretion and highly efficient, chain-length-dependent reabsorption explains why renal clearance drops so dramatically as the carbon chain gets longer.
Caption: Role of renal transporters in PFCA excretion.
Experimental Design for Comparative Toxicokinetic Studies
A robust and self-validating protocol is essential for accurately comparing the toxicokinetics of different PFCAs. The following outlines a comprehensive workflow for an in vivo study in a rodent model.
Workflow for a Comparative In-Vivo Toxicokinetic Study
Caption: Experimental workflow for a comparative PFCA toxicokinetic study.
Detailed Step-by-Step Methodology
-
Animal Model and Acclimation:
-
Rationale: The choice of species is critical, as significant species- and even sex-dependent differences in PFCA toxicokinetics exist.[18] Rats are a common model.
-
Protocol: Male and female Sprague-Dawley rats (8-10 weeks old) are acclimated for at least one week. They are housed in controlled conditions (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
-
Dosing and Administration:
-
Rationale: Intravenous (IV) administration allows for the direct assessment of distribution and elimination without the variable of absorption. Oral gavage mimics a relevant exposure route. Including a vehicle control group is essential for baseline comparison.
-
Protocol: Animals are divided into groups (n=5 per group/sex). Each group receives a single dose of a specific PFCA (e.g., PFHxA for short-chain, PFDA for long-chain) or vehicle control. For IV studies, the compound is administered via the tail vein. For oral studies, it is administered by gavage.
-
-
Sample Collection:
-
Rationale: A time-course collection is necessary to determine the concentration-time profile, from which key TK parameters are derived.
-
Protocol:
-
Blood: Serial blood samples (~100 µL) are collected from the tail vein into EDTA-coated tubes at predefined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48, 72 hours). Plasma is separated by centrifugation and stored at -80°C.
-
Urine and Feces: Animals are housed in metabolic cages for the separate collection of urine and feces over 24-hour intervals. Volumes and weights are recorded, and samples are stored at -80°C.
-
Tissues: At the end of the study, animals are euthanized, and key tissues (liver, kidneys, brain, fat) are harvested, weighed, and stored at -80°C.
-
-
-
Sample Analysis:
-
Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the sensitivity and specificity required to quantify low concentrations of PFCAs in complex biological matrices.
-
Protocol: PFCA concentrations in plasma, urine, feces, and tissue homogenates are determined using a validated LC-MS/MS method following appropriate sample preparation (e.g., protein precipitation and/or solid-phase extraction).
-
-
Toxicokinetic Analysis:
-
Rationale: Pharmacokinetic software is used to calculate key parameters that quantitatively describe the ADME processes.
-
Protocol: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) or compartmental modeling to determine parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve (total exposure).
-
CL: Clearance (rate of elimination).
-
Vd: Volume of distribution (extent of tissue distribution).
-
t½: Elimination half-life.
-
-
Implications for Bioaccumulation and Toxicity
The direct consequence of chain-length-dependent toxicokinetics is a vast difference in bioaccumulation potential.[12] Short-chain PFCAs are eliminated too quickly to build up to high concentrations under typical exposure scenarios.[12] In contrast, the slow excretion of long-chain PFCAs leads to their accumulation in the body over time, a process known as bioaccumulation.[2]
This prolonged residence time increases the duration of exposure for target tissues, which is linked to a higher potential for toxicity. Indeed, studies have shown that the toxicity of PFCAs, including effects like mitochondrial dysfunction, often increases with carbon chain length.[19][20]
Conclusion
The length of the perfluorinated carbon chain is the single most important structural determinant of a PFCA's toxicokinetic profile. As chain length increases, PFCAs shift from being rapidly eliminated compounds to persistent, bioaccumulative substances. This change is driven by enhanced plasma protein binding and highly efficient renal reabsorption mediated by organic anion transporters. Understanding these chain-length-dependent mechanisms is not merely an academic exercise; it is fundamental for conducting accurate risk assessments, designing safer alternative chemistries, and protecting human and environmental health.
References
-
Title: Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans Source: PubMed URL: [Link]
-
Title: A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction Source: PMC URL: [Link]
-
Title: Effect of solution chemistry on the transport of short-chain and long-chain perfluoroalkyl carboxylic acids (PFCAs) in saturated porous media Source: ResearchGate URL: [Link]
-
Title: Long-chain perfluorocarboxylic acids, their salts and related compounds – IPEN studies and views Source: IPEN URL: [Link]
-
Title: Toxicokinetics Overview Source: US EPA URL: [Link]
-
Title: Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH Source: PMC URL: [Link]
-
Title: Nonclinical Toxicology (Tox) Studies, PK TK Analysis, Toxicokinetic (TK) Studies Source: NorthEast BioLab URL: [Link]
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Title: Renal Elimination of Perfluorocarboxylates (PFCAs) Source: ResearchGate URL: [Link]
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Title: Broad PFAS binding with fatty acid binding protein 4 is enabled by variable binding modes Source: NIH URL: [Link]
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A Comparative Guide to the Ecotoxicological Effects of Perfluorinated Carboxylic Acids (PFCCAs)
Introduction: The Pervasive Challenge of PFCAs
Perfluorinated carboxylic acids (PFCAs) are a subgroup of per- and polyfluoroalkyl substances (PFAS), synthetic chemicals characterized by a fully fluorinated carbon chain terminating in a carboxylic acid group. Their unique properties, including exceptional stability and surfactant capabilities, have led to their widespread use in industrial applications and consumer products, from firefighting foams to non-stick coatings.[1] However, the very carbon-fluorine bond that imparts these desirable qualities also makes them extraordinarily resistant to degradation, leading to their persistence in the environment.[2] Consequently, PFCAs are now ubiquitous global contaminants found in water, soil, and biota across all trophic levels.[2] This guide provides a comparative analysis of the ecotoxicological effects of PFCAs, offering researchers and drug development professionals a synthesized view of their impact on aquatic ecosystems, supported by experimental data and standardized protocols.
Comparative Ecotoxicity: A Cross-Trophic Level Analysis
The ecotoxicity of PFCAs is not uniform; it varies significantly with factors such as the length of the perfluorinated carbon chain and the biological organization of the exposed organism. A consistent observation is that the toxicological potency of PFCAs often correlates with their carbon chain length, with long-chain PFCAs (typically defined as having seven or more fluorinated carbons) generally exhibiting greater toxicity and bioaccumulation potential than their short-chain counterparts.[3][4]
Microorganisms: The Foundation Under Threat
Aquatic microorganisms are fundamental to the health of freshwater ecosystems, playing crucial roles in biogeochemical cycling.[5] Studies have shown that PFCAs can alter the structure and function of these microbial communities. For instance, perfluorooctanoic acid (PFOA), a long-chain PFCA, has been demonstrated to be more toxic to freshwater microbial communities than the short-chain perfluorohexanoic acid (PFHxA).[5] PFOA can cause significant structural changes and inhibit microbial growth even at low concentrations (100 ng/L).[5] While some studies report that high concentrations of PFOA can inhibit microbial respiration, others have found no significant impact on the respiration of lake microorganisms, with some short-chain PFCAs like PFHxA even showing a stimulatory effect.[5][6]
Aquatic Invertebrates: Sentinels of Contamination
Aquatic invertebrates, such as the water flea Daphnia magna, are standard models in ecotoxicology due to their sensitivity to pollutants and critical position in aquatic food webs.[7] Research indicates that PFOS (a related perfluorinated compound) is generally about ten times more toxic to cladocerans like Daphnia magna and Moina macrocopa than PFOA.[8] The toxicity can also intensify over generations; one study found that the toxicity of perfluorobutane sulfonic acid (PFBS), a short-chain compound, to Daphnia magna increased by 1.8 to 3.0 times over six generations, suggesting that conventional single-generation tests may underestimate the long-term risks.[9]
Vertebrates: Fish as a Key Bioindicator
Fish are often the focus of PFCA ecotoxicology studies due to their importance in the food web and their direct relevance to human exposure through consumption. PFCAs can induce a range of adverse effects in fish, including developmental toxicity, metabolic disturbances, and reproductive disruption.[10] PFOA exposure in zebrafish (Danio rerio) has been shown to cause liver abnormalities, cellular apoptosis in various tissues, DNA damage, and neurotoxicity.[11] Furthermore, parental exposure to PFCAs can lead to adverse effects in their offspring, even if the progeny are not directly exposed, highlighting the potential for transgenerational impacts.[8]
Table 1: Comparative Acute Toxicity of Select PFCAs to Aquatic Organisms
| Compound | Organism | Endpoint (Duration) | EC50 / LC50 (mg/L) | Reference |
| PFOA | Pseudokirchneriella subcapitata (Green Algae) | Growth Inhibition (72h) | 96.2 | [12] |
| PFOA | Daphnia magna (Water Flea) | Immobilization (48h) | >100 | [8] |
| PFOA | Moina macrocopa (Water Flea) | LC50 (48h) | 199.51 | [8] |
| PFOA | Oryzias latipes (Medaka Fish) | LC50 (96h) | >100 | [8] |
| PFOS | Pseudokirchneriella subcapitata (Green Algae) | Growth Inhibition (72h) | 35.0 | [12] |
| PFOS | Daphnia magna (Water Flea) | Immobilization (48h) | 75.2 | [8] |
| PFOS | Moina macrocopa (Water Flea) | LC50 (48h) | 17.95 | [8] |
| PFOS | Oryzias latipes (Medaka Fish) | LC50 (96h) | 33.2 | [8] |
Note: EC50 (Effective Concentration 50) is the concentration causing a 50% effect, while LC50 (Lethal Concentration 50) is the concentration causing 50% mortality. Lower values indicate higher toxicity.
Mechanisms of Toxicity: The Role of Nuclear Receptors
A key molecular initiating event in PFCA-induced toxicity is the activation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).[10] PPARs are transcription factors that play a crucial role in regulating energy metabolism, including fatty acid oxidation and lipid synthesis.[13][14] PFCAs, structurally similar to fatty acids, can act as ligands for PPARs, especially PPARα and PPARγ.[13][15]
The activation of PPARα by long-chain PFCAs is a well-documented mechanism, particularly in the liver.[15] This interaction can lead to a cascade of downstream events, including the upregulation of genes involved in fatty acid transport and oxidation, which can disrupt lipid homeostasis and induce oxidative stress.[13][16] Oxidative stress, characterized by an excess of reactive oxygen species (ROS), can cause damage to cellular components like lipids, proteins, and DNA, contributing to the observed toxic effects.[7][12]
Caption: Molecular initiating pathway for PFCA toxicity via PPAR activation.
Bioaccumulation and Trophic Transfer
The persistence and chemical properties of PFCAs facilitate their bioaccumulation in organisms and biomagnification through food webs.[17][18] Long-chain PFCAs, being more hydrophobic, tend to bioaccumulate to a greater extent than short-chain PFCAs.[19] They can bind to proteins like serum albumin in the blood and fatty acid-binding proteins in the liver, which contributes to their retention in organisms.[20]
The process of trophic transfer, where the concentration of a substance increases at successively higher levels in a food chain, is a significant concern for PFCAs.[21] Dietary intake is a primary route of exposure for fish and other higher-level consumers.[21] This can lead to high concentrations of PFCAs in top predators, posing a risk not only to the ecosystem but also to human health through the consumption of contaminated fish.[22]
Standardized Ecotoxicological Testing Protocols
To ensure data comparability and regulatory acceptance, ecotoxicological testing of chemicals like PFCAs should follow standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).[23] PFCAs can be considered "difficult substances" to test due to their surface-active properties, which requires specific considerations in experimental design.[24][25]
Experimental Protocol: Acute Immobilization Test with Daphnia magna (Adapted from OECD TG 202)
This protocol outlines a standardized acute toxicity test for PFCAs using the freshwater invertebrate Daphnia magna.
1. Principle: Young daphnids, aged less than 24 hours, are exposed to a range of PFCA concentrations for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
2. Causality and Experimental Choices:
-
Daphnia magna : Chosen for its ecological relevance, sensitivity, short life cycle, and extensive use in regulatory toxicology, providing a robust dataset for comparison.[7]
-
24-hour old neonates : This life stage is typically the most sensitive, ensuring a conservative assessment of acute toxicity.
-
Immobilization Endpoint : A clear and non-lethal endpoint that is a reliable indicator of acute toxicity.
-
48-hour duration : A standard duration for acute invertebrate tests, balancing the need to observe effects with the practicalities of laboratory testing.
3. Step-by-Step Methodology:
-
Test Substance Preparation : Prepare a concentrated stock solution of the PFCA in deionized water. Serial dilutions are then made in reconstituted hard water (or other suitable culture medium) to create the desired test concentrations. A control group (medium only) must be included.
-
Test Organisms : Culture Daphnia magna under controlled conditions (e.g., 20 ± 2°C, 16:8 hour light:dark cycle). Use neonates (<24 hours old) for the test.
-
Test Procedure :
-
Add 20 mL of each test concentration (and control) to replicate glass beakers (at least 3 replicates per concentration).
-
Introduce 10 daphnids to each beaker.
-
Incubate for 48 hours under the same controlled conditions as the culture. Do not feed the daphnids during the test.
-
At 24 and 48 hours, count the number of immobilized daphnids in each beaker.
-
-
Data Analysis : For each concentration, calculate the percentage of immobilized daphnids. Use statistical methods (e.g., probit analysis) to determine the EC50 value and its 95% confidence limits.
4. Self-Validation and Quality Control:
-
The test is considered valid if the immobilization in the control group is ≤ 10%.
-
Water quality parameters (pH, dissolved oxygen, temperature) should be monitored throughout the test to ensure they remain within acceptable limits.
-
Analytical confirmation of test concentrations is highly recommended, especially for research-grade studies.
Caption: Workflow for a standardized acute Daphnia magna toxicity test.
Advanced Analytical Methodologies
Accurate assessment of PFCA ecotoxicology relies on robust analytical methods for their quantification in various environmental matrices. The gold standard for PFCA analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[26][27] This technique offers high sensitivity and selectivity, allowing for the detection of PFCAs at parts-per-trillion levels.
Targeted vs. Non-Targeted Analysis:
-
Targeted Analysis : This is the most common approach, where the instrument is set up to look for a specific list of known PFCA compounds.[28] This method is highly precise and quantitative.
-
Non-Targeted Analysis : This approach uses high-resolution mass spectrometry (HRMS) to screen a sample for all detectable fluorine-containing compounds, including unknown or novel PFCAs and their precursors.[29] This is crucial for identifying emerging contaminants that are not on standard target lists.
Conclusion and Future Outlook
The ecotoxicological effects of PFCAs are complex and multifaceted, with significant implications for aquatic ecosystem health. The evidence clearly indicates a positive correlation between carbon chain length and toxicological potency, although emerging research suggests that some short-chain alternatives may also pose significant risks.[3][30] The disruption of metabolic pathways through interactions with nuclear receptors like PPARs appears to be a central mechanism of toxicity.
Future research must continue to elucidate the effects of the vast number of uncharacterized PFCAs and their mixtures. Multigenerational studies are critical to understanding the long-term, subtle impacts that may be missed in standard acute and chronic tests.[9] Furthermore, refining food web models to better predict the bioaccumulation and trophic transfer of these unique compounds will be essential for developing effective environmental risk assessments and regulatory policies.[22]
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A Comparative Guide to the Synthetic Validation of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid
Introduction: The Significance of Fluorinated Carboxylic Acids
4,4,4-Trifluoro-3,3-dimethylbutanoic acid is a fluorinated carboxylic acid with potential applications in the development of novel pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. As research in this area expands, the need for reliable and efficient synthetic routes to such compounds is paramount. This guide provides a comparative analysis of two plausible synthetic pathways to this compound, offering insights into their respective methodologies, potential yields, and operational considerations.
Proposed Synthetic Pathways: A Strategic Overview
Two primary synthetic strategies are proposed and evaluated herein for the synthesis of this compound. The selection of these routes is based on established organic chemistry principles and the availability of starting materials.
-
Route A: Trifluoromethyl Ketone Precursor via Grignard Reaction and subsequent Haloform Reaction. This pathway involves the synthesis of a key intermediate, 1,1,1-Trifluoro-3,3-dimethylbutan-2-one, through the reaction of a tert-butyl Grignard reagent with a trifluoroacetylating agent. This intermediate is then converted to the desired carboxylic acid via the haloform reaction.
-
Route B: Reformatsky Reaction Approach. This alternative route utilizes the Reformatsky reaction, where pinacolone is reacted with an α-halo trifluoroacetate ester in the presence of zinc to form a β-hydroxy ester intermediate. Subsequent deoxygenation and hydrolysis would yield the target molecule.
Below is a visual representation of the logical flow for evaluating these synthetic routes.
Caption: Logical workflow for the evaluation of synthetic pathways.
Route A: The Trifluoromethyl Ketone Pathway
This two-step approach is centered around the robust and well-documented Grignard and haloform reactions.
Step 1: Synthesis of 1,1,1-Trifluoro-3,3-dimethylbutan-2-one
The initial step involves the formation of a carbon-carbon bond between a tert-butyl nucleophile and a trifluoroacetyl electrophile. The use of a Grignard reagent, specifically tert-butylmagnesium chloride, is a classic and effective method for generating the required nucleophile.[1] Trifluoroacetic anhydride serves as a suitable trifluoroacetylating agent.[2][3]
Caption: Synthesis of the trifluoromethyl ketone intermediate.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise to initiate the formation of tert-butylmagnesium chloride.[4] The reaction is typically initiated with a small crystal of iodine.
-
Trifluoroacetylation: The freshly prepared Grignard reagent is cooled in an ice-salt bath. A solution of trifluoroacetic anhydride in anhydrous diethyl ether is then added dropwise, maintaining a low temperature to control the exothermic reaction.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation.
Step 2: Haloform Reaction to Yield this compound
The haloform reaction is a well-established method for the conversion of methyl ketones into carboxylic acids.[5][6][7] In this case, the trifluoromethyl group acts as the "haloform" precursor due to its electron-withdrawing nature, which stabilizes the leaving trifluoromethyl anion.[8][9]
Caption: Conversion of the ketone to the target carboxylic acid.
Experimental Protocol:
-
Reaction Setup: A solution of sodium hydroxide in water is cooled in an ice bath. Bromine is added slowly to form a solution of sodium hypobromite.
-
Addition of Ketone: The 1,1,1-Trifluoro-3,3-dimethylbutan-2-one is added dropwise to the freshly prepared, cold sodium hypobromite solution with vigorous stirring.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC). The excess hypobromite is destroyed by the addition of a reducing agent (e.g., sodium bisulfite). The solution is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Purification: The crude carboxylic acid can be collected by filtration or extracted with a suitable organic solvent. Further purification can be achieved by recrystallization or column chromatography.[10]
Route B: The Reformatsky Reaction Approach
This pathway offers an alternative method for constructing the carbon skeleton of the target molecule. The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.
Synthesis of a β-Hydroxy Ester Intermediate
In this proposed route, pinacolone would serve as the ketone, and an ethyl trifluoroacetate derivative would be the α-halo ester. The reaction would yield an intermediate β-hydroxy ester.
Experimental Protocol:
-
Activation of Zinc: Zinc dust is activated, for example, by washing with dilute hydrochloric acid, followed by water, ethanol, and diethyl ether, and then dried under vacuum.
-
Reaction: The activated zinc is suspended in a dry solvent such as benzene or THF. A mixture of pinacolone and ethyl bromo- or iodo-trifluoroacetate is added, and the reaction is initiated, often with gentle heating.
-
Work-up and Purification: The reaction is quenched with a dilute acid. The organic layer is separated, washed, dried, and concentrated. The resulting β-hydroxy ester would then be purified.
It is important to note that the subsequent deoxygenation of the β-hydroxy group would be an additional, and potentially challenging, step to complete the synthesis.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Trifluoromethyl Ketone Pathway | Route B: Reformatsky Reaction Pathway |
| Plausibility & Reliability | High. Based on well-established and predictable reactions (Grignard and Haloform). | Moderate. The success of the Reformatsky reaction with these specific substrates is less certain without experimental validation. |
| Number of Steps | Two primary synthetic steps. | At least three steps (Reformatsky, deoxygenation, hydrolysis). |
| Potential Yield | Moderate to good yields are expected for both steps based on analogous reactions in the literature. | Yields for the Reformatsky step can be variable. The subsequent deoxygenation step could significantly lower the overall yield. |
| Starting Materials | Readily available (tert-butyl chloride, trifluoroacetic anhydride, bromine, sodium hydroxide). | Pinacolone and a trifluoroacetyl halide are readily available, but the corresponding α-halo trifluoroacetate may require separate synthesis. |
| Scalability | Both Grignard and haloform reactions are generally scalable. | The Reformatsky reaction can be more challenging to scale up due to the heterogeneous nature of the zinc reaction. |
| Safety Considerations | Grignard reagents are highly reactive and moisture-sensitive.[11] Bromine is corrosive and toxic. Trifluoroacetic anhydride is corrosive and reacts violently with water.[2] | Zinc dust can be pyrophoric. α-halo esters are lachrymators. |
Conclusion and Recommendation
Based on this comparative analysis, Route A, the Trifluoromethyl Ketone Pathway, is the recommended synthetic approach for the validation of this compound synthesis. This recommendation is based on the following key points:
-
Higher Probability of Success: The Grignard and haloform reactions are highly reliable and have a broad substrate scope, making the success of this pathway more predictable.
-
Fewer Synthetic Steps: A two-step synthesis is more efficient in terms of time and resources compared to the three or more steps required for Route B.
-
More Direct Route: Route A provides a more direct conversion of a readily accessible precursor to the final product.
While the Reformatsky reaction (Route B) presents an interesting alternative, the uncertainties associated with the reaction of the specific substrates and the necessity of an additional deoxygenation step make it a less favorable option for an initial synthetic validation.
References
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid Analogs
Introduction: The Significance of Fluorinated Analogs in Modern Research
In the landscape of drug discovery and molecular sciences, the strategic incorporation of fluorine into organic molecules has become a cornerstone for enhancing pharmacological and physicochemical properties. Fluorinated carboxylic acids, for instance, often exhibit increased metabolic stability, enhanced binding affinity, and altered acidity (pKa) compared to their non-fluorinated counterparts, making them attractive scaffolds for novel therapeutics and diagnostic agents.[1][2] This guide focuses on 4,4,4-Trifluoro-3,3-dimethylbutanoic acid, a compound of interest due to its unique structural features, and its rationally designed analogs. Understanding the cross-reactivity of these analogs is paramount, as it dictates their specificity and potential for off-target effects, which are critical considerations in their development pipeline.
Cross-reactivity occurs when an antibody or receptor, intended for a specific molecule, binds to other structurally similar compounds.[3] This can lead to false positives in diagnostic assays or unintended biological effects in therapeutic applications.[4][5] Therefore, a thorough investigation into the cross-reactivity profile of a lead compound and its analogs is a non-negotiable aspect of preclinical development.
This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound and its analogs, utilizing two gold-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). We will delve into the theoretical underpinnings of these methodologies, provide detailed experimental protocols, and present hypothetical data to illustrate the interpretation of results.
The Analogs: A Study in Structure-Activity Relationships
To investigate how minor structural modifications impact binding specificity, we have designed a series of analogs of our lead compound, this compound (TFD MBA). These analogs are designed to probe the effects of altering the fluorination state, the steric bulk of the dimethyl group, and the length of the carboxylic acid chain. Such systematic modifications are fundamental to establishing a structure-activity relationship (SAR).[6][7][8]
Figure 1: Lead compound and its designed analogs for cross-reactivity studies.
Methodology 1: Competitive ELISA for High-Throughput Screening
Competitive ELISA is an ideal method for determining the cross-reactivity of small molecules, often referred to as haptens.[9][10][11] The principle relies on the competition between the free analog in a sample and a fixed amount of an enzyme-labeled version of the lead compound (or a derivative) for a limited number of antibody binding sites, which are immobilized on a microplate. The signal generated is inversely proportional to the concentration of the free analog in the sample.[9]
Experimental Rationale
This assay format is chosen for its high throughput, sensitivity, and its ability to quantify the relative binding affinities of a large number of compounds in a cost-effective manner. The key to a self-validating protocol is the inclusion of proper controls, including a standard curve of the lead compound, and testing each analog across a wide range of concentrations.
Step-by-Step Protocol for Competitive ELISA
-
Antibody Coating:
-
Dilute a specific monoclonal antibody raised against a TFD MBA-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the lead compound (TFD MBA) and each analog (A1, A2, A3) in the assay buffer.
-
Prepare a fixed concentration of TFD MBA conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/analog dilution with 50 µL of the TFD MBA-HRP conjugate for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with the wash buffer.
-
-
Signal Development and Detection:
-
Add 100 µL of a suitable substrate (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Figure 2: Workflow for the competitive ELISA.
Hypothetical ELISA Data and Interpretation
The cross-reactivity is calculated using the IC50 values (the concentration of the analog that causes 50% inhibition of the maximal signal).
Cross-Reactivity (%) = (IC50 of TFD MBA / IC50 of Analog) x 100
| Compound | IC50 (nM) | % Cross-Reactivity |
| TFD MBA | 10 | 100% |
| Analog 1 | 50 | 20% |
| Analog 2 | 100 | 10% |
| Analog 3 | 500 | 2% |
From this hypothetical data, we can infer that:
-
Analog 1 (Difluoro): The removal of one fluorine atom significantly reduces binding affinity, indicating the trifluoromethyl group is crucial for recognition.
-
Analog 2 (Single Methyl): Removing one methyl group also decreases affinity, suggesting that the steric bulk at this position is important for optimal binding.
-
Analog 3 (Longer Chain): Increasing the chain length drastically reduces cross-reactivity, highlighting the precise spatial requirements of the antibody's binding pocket.
Methodology 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[12][13][14][15] For small molecule analysis, the target protein is typically immobilized on a sensor chip, and the analogs are flowed over the surface as analytes.[12][15]
Experimental Rationale
While ELISA provides a high-throughput measure of relative affinity, SPR offers a more detailed mechanistic insight by dissecting the binding event into its kinetic components (kₐ and kₔ). This level of detail is invaluable for lead optimization, as it allows for the selection of compounds with desirable kinetic profiles (e.g., fast on-rate and slow off-rate for sustained therapeutic effect).
Step-by-Step Protocol for SPR Analysis
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the target protein (ligand) diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions for the lead compound (TFD MBA) and each analog in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate. This is the association phase .
-
Switch back to flowing only the running buffer over the surface. This is the dissociation phase .
-
Between each analyte injection, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove all bound analyte.
-
-
Data Analysis:
-
The binding events are recorded in real-time as a sensorgram (response units vs. time).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).
-
Figure 3: Workflow for SPR-based kinetic analysis.
Hypothetical SPR Data and Interpretation
| Compound | kₐ (1/Ms) | kₔ (1/s) | Kₗ (M) |
| TFD MBA | 5 x 10⁵ | 5 x 10⁻³ | 1 x 10⁻⁸ (10 nM) |
| Analog 1 | 2 x 10⁵ | 1 x 10⁻² | 5 x 10⁻⁸ (50 nM) |
| Analog 2 | 1 x 10⁵ | 1 x 10⁻² | 1 x 10⁻⁷ (100 nM) |
| Analog 3 | 5 x 10⁴ | 2.5 x 10⁻² | 5 x 10⁻⁷ (500 nM) |
The SPR data corroborates the findings from the ELISA but provides deeper insight:
-
Analog 1 (Difluoro): The decrease in affinity is a result of both a slower on-rate (kₐ) and a faster off-rate (kₔ), suggesting the third fluorine atom contributes to both initial binding and the stability of the bound complex.
-
Analog 2 (Single Methyl): The reduced affinity is primarily due to a significantly slower on-rate, indicating that the second methyl group may be important for correctly orienting the molecule for binding.
-
Analog 3 (Longer Chain): The dramatic loss in affinity is caused by both a slower on-rate and a much faster off-rate, implying a poor fit in the binding pocket that leads to a very unstable interaction.
Conclusion: Synthesizing the Data for Informed Decision-Making
This guide outlines a robust, dual-methodology approach to comprehensively characterize the cross-reactivity of this compound and its analogs. The high-throughput nature of the competitive ELISA allows for the rapid screening of a large library of compounds, while the detailed kinetic data from SPR provides invaluable mechanistic insights into the binding behavior of key analogs.
Our hypothetical results demonstrate a clear structure-activity relationship, where the trifluoromethyl group and the dimethyl substituent are critical for high-affinity binding to the target. By combining these complementary techniques, researchers and drug development professionals can make well-informed decisions about which chemical scaffolds to advance, ensuring the development of highly specific and effective molecules.
References
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Fluorinated Higher Carboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]
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Perfluorinated Carboxylic Acids. Synthesis and Application. (2004). Fluorine Notes, 5(36). Retrieved from [Link]
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Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers. (2010). Chemical Communications. Retrieved from [Link]
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Structure property relationships of fluorinated carboxylic acid bioisosteres. (2020). ResearchGate. Retrieved from [Link]
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Perfluoroalkyl carboxylic acids. (n.d.). Wikipedia. Retrieved from [Link]
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Competitive ELISA. (2021). Creative Diagnostics. Retrieved from [Link]
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A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. (2018). Academic Pathology. Retrieved from [Link]
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Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. Retrieved from [Link]
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Structure-activity relationships for the design of small-molecule inhibitors. (2005). Mini Reviews in Medicinal Chemistry. Retrieved from [Link]
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A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Retrieved from [Link]
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Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]
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A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. (2018). ResearchGate. Retrieved from [Link]
- Method synthesizing 4, 4, 4-trifluoro butanol. (2013). Google Patents.
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). Quanterix. Retrieved from [Link]
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Analogue Design and Structural Simplification in Molecular Design in Medicinal Chemistry. (2022). Molce.org. Retrieved from [Link]
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A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. (2012). Journal of Chemical Education. Retrieved from [Link]
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SPR for Characterizing Biomolecular Interactions. (2022). Rapid Novor. Retrieved from [Link]
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Cross Reactivity in Immunology: Definition, Risks & Benefits. (2023). Beta LifeScience. Retrieved from [Link]
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Characterization of Small Molecule–Protein Interactions Using SPR Method. (2023). Springer. Retrieved from [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). PubMed. Retrieved from [Link]
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. Retrieved from [Link]
-
Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved from [Link]
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Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-4,4-difluoro-3,3-dimethyl-2-butanone. (2016). Organic Syntheses. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. (n.d.). MDPI. Retrieved from [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). ResearchGate. Retrieved from [Link]
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Specificity and Cross-Reactivity. (n.d.). Immunology and Evolution of Infectious Disease. Retrieved from [Link]
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Biacore SPR for small-molecule discovery. (n.d.). Cytiva. Retrieved from [Link]
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-
Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. (2000). Organic Letters. Retrieved from [Link]
- The preparation method of 4,4,4-ethyl trifluoroacetoacetate. (2014). Google Patents.
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A Senior Application Scientist's Guide to Trifluoromethyl Group Introduction: A Comparative Analysis of Direct Trifluoromethylation versus a Building Block Strategy
For researchers, synthetic chemists, and professionals in drug development, the strategic incorporation of a trifluoromethyl (CF3) group is a cornerstone of modern molecular design.[1][2][3] Its unique properties, including high electronegativity, metabolic stability, and lipophilicity, can profoundly enhance the efficacy and pharmacokinetic profile of bioactive molecules.[1][2] This guide provides an in-depth technical comparison of two primary strategies for introducing the CF3 moiety: direct trifluoromethylation using established reagents and the use of trifluoromethylated building blocks, exemplified by 4,4,4-Trifluoro-3,3-dimethylbutanoic acid.
The Strategic Dichotomy: Direct C-CF3 Bond Formation vs. Building Block Assembly
The central decision in incorporating a CF3 group often boils down to a choice between two divergent synthetic philosophies:
-
Direct Trifluoromethylation: This approach involves the late-stage introduction of a CF3 group onto a pre-existing molecular scaffold. This is achieved using specialized reagents that can act as sources of trifluoromethyl radicals, electrophiles, or nucleophiles.
-
Building Block Strategy: This methodology utilizes a molecule that already contains the CF3 group, such as this compound, as a foundational component in a convergent synthesis. The final molecule is assembled around this pre-fluorinated core.
This guide will dissect the nuances of these approaches, providing the experimental rationale and comparative data necessary to make informed decisions in your synthetic campaigns.
Part 1: Direct Trifluoromethylation - A Toolkit of Specialized Reagents
Direct trifluoromethylation has been revolutionized by the development of a diverse array of reagents, each with a distinct mechanism of action. Understanding these mechanisms is paramount to selecting the appropriate reagent for a given substrate and desired transformation.
The Ruppert-Prakash Reagent (TMSCF3): A Nucleophilic Workhorse
The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is a widely employed source of a nucleophilic trifluoromethyl anion equivalent.[4][5][6] Its activation by a fluoride source, such as tetrabutylammonium fluoride (TBAF), generates a transient trifluoromethyl anion which can readily attack electrophilic centers, most notably carbonyls.[4][6]
Mechanism of Action:
The reaction is initiated by the attack of a fluoride ion on the silicon atom of TMSCF3, generating a pentacoordinate siliconate intermediate. This intermediate then releases the trifluoromethyl anion, which subsequently adds to an electrophile.
Caption: Mechanism of TMSCF3 activation and nucleophilic addition.
The Langlois Reagent (Sodium Triflinate): A Radical Approach
Sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent, is a versatile and cost-effective source of the trifluoromethyl radical (•CF3).[7][8] In the presence of an oxidant, such as tert-butyl hydroperoxide (t-BuOOH), it undergoes a single-electron transfer (SET) to generate the •CF3 radical, which can then participate in a variety of transformations, including additions to alkenes and arenes.[7][8]
Mechanism of Action:
The reaction is initiated by an oxidant that facilitates the formation of a trifluoromethyl radical via desulfonylation. This highly reactive radical can then add to a substrate, often followed by further reaction to yield the final product.
Caption: Generation and reaction of the trifluoromethyl radical from the Langlois reagent.
Togni and Umemoto Reagents: Electrophilic Trifluoromethylation
The Togni and Umemoto reagents are prominent examples of electrophilic trifluoromethylating agents, providing a source of "CF3+". Togni reagents are hypervalent iodine compounds, while Umemoto reagents are trifluoromethyl-dibenzothiophenium salts.[5][9] These reagents are particularly useful for the trifluoromethylation of nucleophiles such as thiols, enolates, and electron-rich arenes.[5][9]
Mechanism of Action:
While the precise mechanism can be substrate-dependent and is sometimes debated, it often involves either a direct nucleophilic attack on the trifluoromethyl group or a single-electron transfer (SET) pathway, ultimately leading to the transfer of a CF3 group to the nucleophilic substrate.
Caption: General scheme for electrophilic trifluoromethylation using a Togni reagent.
Part 2: The Building Block Strategy with this compound
An alternative to direct trifluoromethylation is the use of a pre-fluorinated building block. This compound is a prime example of such a synthon. This strategy is fundamentally different as the CF3 group is incorporated early in the synthetic sequence.
While not a trifluoromethylating agent itself, this acid provides a robust scaffold containing a neopentyl-like CF3-bearing quaternary center. The synthetic utility lies in the derivatization of its carboxylic acid functionality.
Synthetic Utility:
The carboxylic acid moiety of this compound can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for its integration into larger, more complex molecules through standard synthetic transformations.
Caption: Synthetic pathways from this compound.
Comparative Analysis: Direct Trifluoromethylation vs. Building Block Approach
The choice between these two strategies is not arbitrary and depends on several factors, including the target molecule's structure, the availability of starting materials, and the desired overall synthetic efficiency.
| Feature | Direct Trifluoromethylation | Building Block Strategy (with this compound) |
| Synthetic Stage | Late-stage functionalization | Early-stage incorporation |
| Substrate Scope | Dependent on the specific reagent; can be broad but may have functional group incompatibilities. | Limited by the reactivity of the building block's functional groups. |
| Regioselectivity | Can be a challenge, potentially leading to mixtures of isomers. | Pre-defined by the structure of the building block. |
| Availability | Requires specialized, often expensive, trifluoromethylating agents. | Relies on the commercial availability of the building block. |
| Process Safety | Some reagents require careful handling due to reactivity or toxicity.[5] | Generally involves standard, well-established chemical transformations. |
| Ideal Application | Rapid diversification of a lead compound; when the precursor is readily available. | When the target molecule contains the specific trifluoromethylated substructure of the building block. |
Experimental Protocols
To provide a practical context for this comparison, the following are representative experimental protocols.
Protocol 1: Direct Trifluoromethylation of an Arene using the Langlois Reagent
Objective: To synthesize a trifluoromethylated arene from an aryl boronic acid.
Materials:
-
Aryl boronic acid (1.0 mmol)
-
Langlois Reagent (CF3SO2Na) (2.0 mmol)
-
tert-Butyl hydroperoxide (70% in water, 3.0 mmol)
-
Acetonitrile (5 mL)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask, add the aryl boronic acid (1.0 mmol) and the Langlois Reagent (2.0 mmol).
-
Add acetonitrile (5 mL) and water (5 mL) and stir the mixture until the solids are dissolved.
-
Slowly add tert-butyl hydroperoxide (3.0 mmol) to the reaction mixture at room temperature.
-
Stir the reaction for 12 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of an Amide using this compound
Objective: To prepare an N-benzyl amide from this compound.
Materials:
-
This compound (1.0 mmol)
-
Thionyl chloride (1.2 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Benzylamine (1.1 mmol)
-
Triethylamine (1.5 mmol)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol) and DCM (5 mL).
-
Cool the solution to 0 °C and slowly add thionyl chloride (1.2 mmol).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in DCM (5 mL) and cool to 0 °C.
-
In a separate flask, dissolve benzylamine (1.1 mmol) and triethylamine (1.5 mmol) in DCM (5 mL).
-
Slowly add the benzylamine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion: A Strategic Choice
The decision to employ direct trifluoromethylation versus a building block approach is a critical juncture in synthetic planning. Direct trifluoromethylation offers the allure of late-stage functionalization, enabling rapid access to novel analogs from a common precursor. However, this flexibility can come at the cost of regioselectivity challenges and the need for specialized, and sometimes hazardous, reagents.
Conversely, the building block strategy, using synthons like this compound, provides a robust and predictable route to specific trifluoromethylated motifs. While less amenable to broad diversification, this approach ensures the precise placement of the CF3 group and often relies on more conventional and scalable chemical transformations.
Ultimately, a thorough understanding of the mechanistic underpinnings of direct trifluoromethylating agents and a clear vision of the final molecular target will guide the discerning scientist to the most efficient and effective synthetic strategy.
References
-
Belnome, F., et al. (2024). A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. ASAP (As Soon As Publishable) - ACS Publications. [Link]
-
Bîrsan, C.-I., et al. (2017). N-Trifluoromethylation of Nitrosoarenes with Sodium Triflinate. Organic Letters. [Link]
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Bégué, J.-P., et al. (2017). Comparative profiling of well-defined copper reagents and precursors for the trifluoromethylation of aryl iodides. Beilstein Journal of Organic Chemistry. [Link]
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Cai, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent. Organic Letters. [Link]
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Wikipedia. (n.d.). Trifluoromethylation. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. [Link]
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Maji, B., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. [Link]
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Prakash, G. K. S., & Yudin, A. K. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry. [Link]
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Umemoto, T., et al. (1990). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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Wang, F., et al. (2015). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Journal of the American Chemical Society. [Link]
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Langlois, B. R., et al. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry. [Link]
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Wang, R., et al. (2014). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. Asian Journal of Organic Chemistry. [Link]
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Nebra, N., & Grushin, V. V. (2014). Distinct mechanism of oxidative trifluoromethylation with a well-defined Cu(II) fluoride promoter: hidden catalysis. Journal of the American Chemical Society. [Link]
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Maji, B. (2019). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications. [Link]
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Wikipedia. (n.d.). Togni reagent II. [Link]
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Pasricha, S. (2023). Langlois' Reagent: An Efficient Trifluoromethylation Reagent. SynOpen. [Link]
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Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-4,4,4-trifluoro-2-butanone. [Link]
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Zhu, C., et al. (2015). Direct C–H Trifluoromethylation of Glycals by Photoredox Catalysis. Organic Letters. [Link]
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Stauffer, F., & Neier, R. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters. [Link]
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Togni, A., et al. (2015). Designing New Togni Reagents by Computation. RSC Advances. [Link]
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Organic Chemistry Portal. (n.d.). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. [Link]
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Chen, J., et al. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Molecules. [Link]
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Pasricha, S., & Rangarajan, T. M. (2023). Langlois' Reagent: An Efficient Trifluoromethylation Reagent. SynOpen. [Link]
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Langlois, B. R. (2007). Nucleophilic trifluoromethylation. Journal of Fluorine Chemistry. [Link]
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Togni, A., et al. (2016). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated reaction of enamines. Beilstein Journal of Organic Chemistry. [Link]
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Prakash, G. K. S., et al. (2005). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF 3 ) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry. [Link]
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Assessing the Metabolic Stability of Drugs Containing Fluorinated Analogs
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine is a standard tactic to modulate physicochemical properties (pKa, lipophilicity) and, crucially, to enhance metabolic stability.[1][2][3] Approximately 20–25% of all drugs currently on the market contain at least one fluorine atom.
This guide provides a technical framework for assessing how fluorination impacts metabolic stability. It moves beyond the simplistic "C-F bond strength" argument to explore the mechanistic perturbation of Cytochrome P450 (CYP) catalytic cycles. We provide a comparative analysis of non-fluorinated vs. fluorinated analogs, followed by a self-validating experimental protocol for Human Liver Microsome (HLM) stability assays.
Mechanistic Rationale: The "Fluorine Scan"[4][5]
Beyond Bond Dissociation Energy (BDE)
While the C-F bond is indeed stronger than the C-H bond (~116 kcal/mol vs. ~99 kcal/mol), this thermodynamic explanation is incomplete. The primary driver for improved stability is often electronic deactivation and steric shielding .
-
Electronic Deactivation: The high electronegativity of fluorine pulls electron density away from the carbon center. CYP450 oxidation typically involves the abstraction of a hydrogen atom or an electron from the substrate. By lowering the electron density of the aromatic ring or alkyl chain, fluorine makes the site less susceptible to the initial electrophilic attack by the high-valent Iron-Oxo species (Compound I) in the CYP active site.
-
Lipophilicity & Binding: Fluorination increases lipophilicity (
typically increases by ~0.2–0.4 per F atom). While this can improve membrane permeability, it can paradoxically increase affinity for the hydrophobic CYP active sites. Therefore, stability is achieved only if the fluorine is placed precisely at the "Metabolic Soft Spot" (the site of metabolism), blocking the reaction while potentially retaining binding affinity.
Visualization: CYP450 Blocking Mechanism
The following diagram illustrates how fluorine substitution prevents the formation of the unstable radical intermediate required for hydroxylation.
Figure 1: Mechanism of metabolic blocking via fluorine substitution. The strong electronegativity prevents the critical hydrogen abstraction step.
Comparative Analysis: Parent vs. Fluorinated Analog[6]
The following table synthesizes data from classic medicinal chemistry campaigns (e.g., Ezetimibe precursors and JAK inhibitors) to demonstrate the tangible impact of fluorination on Intrinsic Clearance (
Table 1: Metabolic Stability Metrics Comparison
| Feature | Parent Compound (Non-Fluorinated) | Fluorinated Analog (Optimized) | Impact Analysis |
| Target Structure | Phenyl Ring / Benzylic Carbon | 4-Fluorophenyl / Difluorobenzyl | Site-Specific Blocking |
| Metabolic Route | Rapid aromatic hydroxylation (CYP3A4/2C9) | Blocked hydroxylation at C4 position | Metabolic Switching (Metabolism may shift to other sites) |
| Intrinsic Clearance ( | High (> 50 µL/min/mg protein) | Low (< 15 µL/min/mg protein) | >3x Reduction in hepatic clearance |
| Half-Life ( | Short (< 2 hours) | Extended (6–24 hours) | Significant increase in duration of action |
| Bioavailability ( | Low (< 20% due to First-Pass) | Moderate to High (> 50%) | Improved systemic exposure |
| Risk Factor | Formation of reactive quinones | Potential for defluorination (rare) | Safety Trade-off (Must monitor fluoride release) |
Case Study Insight: In the development of Ezetimibe , the precursor SCH 48461 suffered from rapid metabolic oxidation on the pendant phenyl ring. Replacing hydrogens with fluorine atoms (specifically the 4-fluoro modification) blocked this "soft spot," significantly reducing clearance and contributing to the drug's 22-hour half-life in humans.
Experimental Protocol: Microsomal Stability Assay
To objectively assess the stability conferred by fluorine, a standardized Human Liver Microsome (HLM) assay is required. This protocol is designed to be self-validating by including positive controls (high-turnover drugs) and negative controls (no cofactor).
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (solutions A and B) or pure NADPH (1 mM final).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).
Workflow Diagram
Figure 2: Step-by-step workflow for the HLM metabolic stability assay.
Detailed Protocol Steps
-
Preparation: Thaw HLMs on ice. Prepare a 2x Master Mix in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the reaction.
-
Compound Spiking: Add the fluorinated analog (and parent control) to the Master Mix.
-
Critical Note: Keep final DMSO concentration < 0.1% to avoid inhibiting CYP enzymes.
-
Substrate Conc: 1 µM is standard to ensure first-order kinetics (
).
-
-
Pre-warming: Incubate the mixture at 37°C for 5 minutes.
-
Initiation: Add pre-warmed NADPH (1 mM final concentration) to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard. Vortex to precipitate proteins.
-
Processing: Centrifuge at 4,000 RPM for 20 minutes to pellet precipitated proteins.
-
Analysis: Inject the supernatant into LC-MS/MS. Monitor the MRM (Multiple Reaction Monitoring) transition for the specific fluorinated mass.
Data Analysis & Interpretation
To quantify the stability improvement, calculate the Intrinsic Clearance (
Determine Elimination Rate Constant ( )
Plot the natural log (ln) of the "Percent Remaining" of the parent compound vs. time. The slope of the linear regression is
Calculate Half-Life ( )
Calculate Intrinsic Clearance ( )
This normalizes the rate to the amount of microsomal protein used.
(Simplified:Interpretation Guide
- : Low clearance (Stable). Fluorination likely successful.
- : Moderate clearance.
- : High clearance (Unstable). Fluorination at this specific site did not sufficiently block metabolism, or "Metabolic Switching" occurred (CYP attacked a different, non-fluorinated site).
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Source:[Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Source:[Link]
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Source:[Link]
-
Hagaman, J. et al. (2018). Role of Fluorine in the Discovery of Ezetimibe. Journal of Medicinal Chemistry Case Studies. Source:[Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling of specialized reagents like 4,4,4-Trifluoro-3,3-dimethylbutanoic acid demands a rigorous understanding of their properties to mitigate risks. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this fluorinated carboxylic acid, moving beyond mere instruction to explain the critical reasoning behind each procedure. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently, safely, and in compliance with regulatory standards.
Core Principles: Hazard Assessment and Risk Mitigation
Inferred Hazards:
-
Corrosivity: Like similar short-chain carboxylic acids, it is expected to be corrosive, capable of causing severe skin burns and eye damage upon contact.[1][2][3]
-
Toxicity: It is prudent to assume the compound is harmful if swallowed or inhaled.[1]
-
Environmental Persistence: Fluorinated organic compounds, particularly per- and polyfluoroalkyl substances (PFAS), are known for their environmental persistence. This compound is likely to be harmful to aquatic life with long-lasting effects.[1][4] For this reason, under no circumstances should this chemical or its diluted solutions be disposed of down the drain .[5][6][7]
Personal Protective Equipment (PPE) Protocol
A proactive approach to safety is non-negotiable. Before handling the chemical in any form—pure, in solution, or as waste—the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of corrosive material that can cause irreversible eye damage.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can lead to severe burns.[8] Always check the glove manufacturer's compatibility chart. |
| Body Protection | Flame-retardant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a certified chemical fume hood. | Ensures adequate ventilation to prevent inhalation of potentially harmful vapors.[6] |
Waste Collection and Segregation: A Step-by-Step Protocol
Proper segregation is critical to prevent dangerous chemical reactions within a waste container and to ensure the waste stream is correctly categorized for final disposal. Halogenated waste is treated differently than non-halogenated waste, often requiring high-temperature incineration to break the stable carbon-fluorine bonds.[9][10]
-
Select the Correct Waste Container:
-
Obtain a dedicated hazardous waste container from your institution's Environmental Health and Safety (EHS) department.
-
The container must be made of a compatible material (e.g., High-Density Polyethylene, HDPE) and have a vapor-tight, screw-on cap.[10]
-
-
Label the Container Accurately:
-
Before adding any waste, affix a hazardous waste label.
-
Clearly write the full chemical name: "Waste this compound."
-
List all components if it is a mixed waste stream, including solvents and their approximate percentages.
-
Check the appropriate hazard boxes (e.g., "Corrosive," "Toxic").
-
-
Segregate the Waste Stream:
-
This waste must be collected in a container designated for halogenated organic waste .[10]
-
Do NOT mix with non-halogenated solvents, strong oxidizers, or strong bases in the same waste container to avoid unpredictable and potentially violent reactions.
-
-
Maintain the Waste Container:
-
Keep the container securely closed at all times, except when actively adding waste.[10]
-
Store the container in a designated satellite accumulation area within the lab, which should have secondary containment.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
On-Site Neutralization: A Cautious Approach for Dilute Aqueous Waste
For very small quantities of dilute aqueous solutions, neutralization may be an acceptable pre-treatment step to mitigate the corrosive hazard. However, this procedure does not render the material safe for drain disposal, as the fluorinated organic component remains. This protocol should only be performed by trained personnel.[7]
Causality: Neutralization is an exothermic reaction that can generate heat and vapors. Performing it in a controlled manner within a fume hood is essential to manage these risks.
Experimental Protocol: Neutralization of Dilute Waste
-
Preparation: Don all required PPE and perform the entire procedure inside a chemical fume hood. Place the beaker containing the dilute acidic solution in an ice bath to control the temperature.
-
Base Selection: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate. Avoid strong bases like sodium hydroxide, which can cause a more violent, uncontrolled exothermic reaction.
-
Slow Addition: While stirring the acidic solution, add the dilute base dropwise.
-
Monitor pH: Use a calibrated pH meter or pH paper to monitor the solution's acidity. Continue adding the base slowly until the pH is stable between 6.0 and 8.0.
-
Cooling and Off-Gassing: Allow the solution to cool to room temperature and for any gas evolution (carbon dioxide) to cease.
-
Disposal: Transfer the neutralized solution to the properly labeled halogenated organic waste container for collection by EHS.
Final Disposal Pathway: Ensuring Regulatory Compliance
The ultimate disposal of this compound waste must be handled by professionals.
-
EHS Collection: Once your waste container is nearing capacity, schedule a pickup with your institution's EHS department or approved hazardous waste contractor.[11]
-
Transportation and Destruction: The EHS provider will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration. This process provides sufficient energy to break the robust C-F bonds, mineralizing the compound into less harmful inorganic substances like CO₂, H₂O, and hydrogen fluoride (HF), with the latter being neutralized in a scrubber system.[9]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for disposal of this compound.
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Navigating the Safe Handling of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are paramount. Among these, fluorinated organic compounds play a crucial role. This guide provides essential, immediate safety and logistical information for handling 4,4,4-Trifluoro-3,3-dimethylbutanoic acid, a compound of interest for its unique structural properties. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of your research.
Immediate Hazard Assessment
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
The trifluoromethyl group imparts significant chemical stability, but the carboxylic acid functionality dictates its corrosive nature. The primary routes of exposure are dermal contact, eye contact, and ingestion. Inhalation of dust or aerosols may also pose a risk.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all operations involving this compound.
-
Splash Hazard: When there is any risk of splashing (e.g., transferring solutions, heating), chemical splash goggles in conjunction with a full-face shield are mandatory.[3][4] Contact lenses should not be worn, even with splash goggles, as they can trap corrosive materials against the eye.[4]
Skin and Body Protection
-
Laboratory Coat: A standard flame-resistant lab coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, such as when transferring quantities greater than 10 milliliters, a chemical-resistant apron worn over the lab coat is required.[4]
-
Full-Body Protection: For large-scale operations or in the event of a significant spill, full chemical-resistant coveralls should be utilized.
Hand Protection
The selection of appropriate gloves is critical due to the corrosive and fluorinated nature of the compound. Double gloving is recommended to provide a secondary barrier and facilitate safe doffing.
-
Inner Glove: A standard nitrile examination glove provides a good first layer of protection and dexterity.
-
Outer Glove: Due to the presence of the trifluoromethyl group and the acidic nature of the compound, a more robust outer glove is necessary. Based on general resistance charts for fluorinated compounds and corrosive acids, the following materials are recommended:
It is imperative to consult the glove manufacturer's specific chemical resistance data for the chosen glove. Always inspect gloves for any signs of degradation or punctures before use.
| PPE Component | Small-Scale Operations (e.g., weighing, preparing dilute solutions) | Large-Scale Operations (e.g., bulk transfers, reactions) |
| Eye/Face Protection | Safety glasses with side shields | Chemical splash goggles and a full-face shield |
| Body Protection | Flame-resistant lab coat | Flame-resistant lab coat and a chemical-resistant apron |
| Hand Protection | Double-gloved: Nitrile (inner), Butyl rubber or Neoprene (outer) | Double-gloved: Nitrile (inner), Butyl rubber or Neoprene (outer) |
| Footwear | Closed-toe shoes | Chemical-resistant boots with boot covers |
Operational Plan: Donning and Doffing of PPE
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential workflow for donning PPE.
Doffing (Removing) PPE Workflow
Caption: Sequential workflow for doffing PPE.
Emergency Procedures: Exposure Response
In the event of an exposure, immediate and decisive action is critical.
Skin Contact
-
Immediately remove any contaminated clothing, being careful not to spread the chemical to other areas of the skin.[1][2]
-
Flush the affected area with copious amounts of cool, running water for at least 20 minutes.[2][6] An emergency shower should be used if the area of contact is large.
-
Do not apply any creams, ointments, or neutralizing agents.
-
Seek immediate medical attention, providing the Safety Data Sheet (SDS) for this compound to the medical personnel.
Eye Contact
-
Immediately flush the eyes with a gentle, steady stream of cool, running water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.
-
Remove contact lenses if present and easy to do so. Continue rinsing.
-
Seek immediate medical attention from an ophthalmologist.[7]
Ingestion
-
Do NOT induce vomiting.[7]
-
Rinse the mouth thoroughly with water.
-
If the person is conscious and able to swallow, have them drink a small amount of water or milk to dilute the chemical.[7]
-
Seek immediate medical attention.
Disposal Plan: Managing Halogenated Organic Waste
As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.
Waste Segregation and Collection
-
Designated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, clearly labeled, and chemically compatible container for halogenated organic waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. Do not use abbreviations.
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste. The disposal costs for halogenated waste are significantly higher due to the need for specialized incineration processes.
-
Container Integrity: Ensure the waste container is kept tightly sealed when not in use to prevent the release of vapors.
Disposal of Contaminated PPE
-
All disposable PPE, including gloves, aprons, and any absorbent materials used for cleaning up spills, must be placed in the designated halogenated organic waste container.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on waste pickup and disposal procedures.
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- 7. hazwoper-osha.com [hazwoper-osha.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
